molecular formula C5H8F3NO B1442497 2-(Trifluoromethyl)morpholine CAS No. 1196532-95-2

2-(Trifluoromethyl)morpholine

Cat. No.: B1442497
CAS No.: 1196532-95-2
M. Wt: 155.12 g/mol
InChI Key: OVAZCYUQNNFOKS-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)morpholine is a useful research compound. Its molecular formula is C5H8F3NO and its molecular weight is 155.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAZCYUQNNFOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Morpholine and Trifluoromethyl Moieties in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] Its unique structural and electronic features often lead to favorable pharmacokinetic profiles.[1] Parallelly, the introduction of a trifluoromethyl (CF₃) group is a well-established strategy to enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] The strong electron-withdrawing nature of the CF₃ group can also modulate the basicity of the parent molecule.[2] The convergence of these two privileged scaffolds in 2-(trifluoromethyl)morpholine creates a chiral building block of significant interest for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis and characterization of this valuable compound, offering insights into various synthetic strategies and detailed analytical protocols for its structural elucidation and purity assessment.

Synthetic Strategies: Pathways to this compound

The synthesis of this compound can be approached through several strategic disconnections. The choice of a particular route often depends on the desired scale, stereochemical outcome, and the availability of starting materials.

Ring-Opening of 2-(Trifluoromethyl)oxirane: A Scalable and Convergent Approach

A highly effective and scalable method for the synthesis of racemic and enantiomerically pure this compound commences with the commercially available 2-trifluoromethyloxirane.[4] This strategy is predicated on the regioselective ring-opening of the epoxide by an appropriate amine precursor, followed by cyclization.

Reaction Workflow:

G start 2-(Trifluoromethyl)oxirane step1 Nucleophilic Ring-Opening start->step1 reagent1 Ethanolamine reagent1->step1 intermediate1 1-(2-Hydroxyethylamino)-3,3,3-trifluoropropan-2-ol step1->intermediate1 step2 Activation of Primary Hydroxyl intermediate1->step2 reagent2 Sulfonyl Chloride (e.g., MsCl, TsCl) reagent2->step2 intermediate2 Activated Intermediate step2->intermediate2 step3 Intramolecular Cyclization (SN2) intermediate2->step3 reagent3 Base (e.g., K₂CO₃, Et₃N) reagent3->step3 product This compound step3->product

Figure 1: Synthesis of this compound from 2-(Trifluoromethyl)oxirane.

Experimental Protocol:

  • Nucleophilic Ring-Opening: To a solution of 2-(trifluoromethyl)oxirane in a suitable solvent such as isopropanol, add ethanolamine portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Activation of the Primary Hydroxyl Group: The resulting amino alcohol is then treated with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine in an aprotic solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C). This step converts the primary hydroxyl group into a good leaving group.

  • Intramolecular Cyclization: A base, such as potassium carbonate, is added to the reaction mixture, and it is heated to effect an intramolecular Williamson ether synthesis (S_N2 reaction), leading to the formation of the morpholine ring.

  • Purification: The crude product is then purified by distillation or column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • The use of 2-(trifluoromethyl)oxirane as a starting material directly installs the trifluoromethyl group at the desired position.

  • The regioselectivity of the epoxide ring-opening is controlled by the nucleophilic attack of the amine at the less sterically hindered carbon.

  • Activation of the primary hydroxyl group is crucial for the subsequent intramolecular cyclization, as hydroxyl groups are poor leaving groups.

  • The choice of base in the cyclization step is important to deprotonate the secondary amine and facilitate the nucleophilic attack without causing significant side reactions.

Asymmetric Hydrogenation of Dehydromorpholines: An Enantioselective Approach

For accessing enantiomerically pure this compound, asymmetric hydrogenation of a corresponding 2-substituted dehydromorpholine precursor is a powerful strategy.[5][6][7] This method relies on the use of a chiral transition-metal catalyst, typically a rhodium complex with a chiral bisphosphine ligand, to achieve high enantioselectivity.

Reaction Workflow:

G start N-Protected-2-(trifluoromethyl)-dehydromorpholine step1 Asymmetric Hydrogenation start->step1 reagent1 H₂ Gas reagent1->step1 reagent2 Chiral Rhodium Catalyst (e.g., [Rh(COD)L*]BF₄) reagent2->step1 intermediate1 N-Protected-2-(trifluoromethyl)morpholine step1->intermediate1 step2 Deprotection intermediate1->step2 product Enantiomerically Pure this compound step2->product

Figure 2: Asymmetric synthesis of this compound via hydrogenation.

Experimental Protocol:

  • Substrate Preparation: The N-protected-2-(trifluoromethyl)-dehydromorpholine precursor is synthesized through multi-step sequences, often involving the condensation of an appropriate amino alcohol derivative with a trifluoromethyl-containing building block, followed by elimination to form the double bond.

  • Asymmetric Hydrogenation: The dehydromorpholine substrate is dissolved in a suitable solvent (e.g., methanol, dichloromethane) and placed in a high-pressure reactor. A chiral rhodium catalyst, such as one bearing a large bite angle bisphosphine ligand, is added. The reactor is then pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure until the reaction is complete.

  • Deprotection: The protecting group on the nitrogen atom is removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield the final enantiomerically pure product.

  • Purification and Enantiomeric Excess Determination: The product is purified by chromatography, and the enantiomeric excess (ee) is determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Causality Behind Experimental Choices:

  • The N-protecting group is essential to prevent catalyst poisoning by the free amine and to influence the conformation of the substrate, which can impact enantioselectivity.

  • The choice of the chiral ligand is critical for achieving high enantioselectivity, as it creates a chiral environment around the metal center that directs the hydrogenation to one face of the double bond.

  • Reaction parameters such as solvent, temperature, and hydrogen pressure can significantly affect the reaction rate and enantioselectivity and must be optimized for each specific substrate-catalyst combination.

Other Synthetic Approaches

Other notable methods for the synthesis of the morpholine ring, which can be adapted for this compound, include:

  • Conversion of 1,2-Amino Alcohols: A redox-neutral process using inexpensive reagents like ethylene sulfate and potassium tert-butoxide has been developed for the conversion of 1,2-amino alcohols to morpholines.[2]

  • Palladium-Catalyzed Carboamination: This advanced strategy involves the palladium-catalyzed carboamination of O-allyl ethanolamine derivatives.[2]

  • Radical Trifluoromethylation: This approach could involve the addition of a trifluoromethyl radical across a double bond in a suitable alkene precursor, followed by cyclization. Photoredox catalysis is a modern tool for generating trifluoromethyl radicals under mild conditions.[2]

Characterization of this compound: A Spectroscopic and Spectrometric Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the protons in the morpholine ring. The strong electron-withdrawing effect of the trifluoromethyl group significantly deshields the adjacent proton at the C2 position. The protons on the carbons adjacent to the oxygen and nitrogen atoms also exhibit characteristic chemical shifts. The signals for the morpholine ring protons typically appear as complex multiplets due to geminal and vicinal couplings.[2]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the carbon framework of the molecule. Distinct signals are observed for each of the four unique carbon atoms in the morpholine ring and the carbon of the trifluoromethyl group. The carbon of the CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR Spectroscopy: Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, a single signal (often a singlet or a narrowly split multiplet depending on adjacent protons) is expected in the ¹⁹F NMR spectrum, confirming the presence of the CF₃ group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Multiplicity
¹HH-23.5 - 4.0m
¹HH-33.8 - 4.2m
¹HH-53.6 - 4.0m
¹HH-62.8 - 3.2m
¹HNH1.5 - 2.5br s
¹³CC-2~75-85q
¹³CC-3~65-75-
¹³CC-5~65-75-
¹³CC-6~45-55-
¹³CCF₃~120-130q

Note: These are predicted values and can vary based on the solvent and experimental conditions.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint.

Predicted Mass Spectrometry Fragmentation:

m/z ValueProposed Fragment IonDescription of Loss
155[C₅H₈F₃NO]⁺Molecular Ion (M⁺)
154[C₅H₇F₃NO]⁺Loss of a hydrogen atom (M-1)
86[C₄H₈NO]⁺Loss of the trifluoromethyl group (•CF₃)
56[C₃H₆N]⁺Fragment resulting from ring cleavage

Note: This table is predictive and based on common fragmentation patterns of related structures. Actual experimental data may show variations.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
3300 - 3500N-H stretch (secondary amine)
2850 - 3000C-H stretch (aliphatic)
1100 - 1300C-F stretch (strong)
1050 - 1150C-O-C stretch (ether)

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery. Its synthesis can be achieved through various strategic routes, with the ring-opening of 2-(trifluoromethyl)oxirane offering a scalable approach and asymmetric hydrogenation of dehydromorpholines providing access to enantiomerically pure forms. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a robust analytical toolkit for the comprehensive characterization of this important molecule, ensuring its identity, structure, and purity for subsequent applications in the development of novel therapeutic agents.

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science, 12(43), 14467–14472. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Chemical synthesis of morpholine derivatives. (n.d.). Google Patents.
  • Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. (2020). The Journal of Organic Chemistry, 85(15), 9639–9654. [Link]

  • Usachev, B. I., & Sosnovskikh, V. Y. (2001). 2-Polyfluoroalkylchromones 6. Synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones. Chemistry of Heterocyclic Compounds, 37(1), 25–29. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules, 25(4), 947. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Pharmaceuticals, 18(7), 1234. [Link]

  • Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (2021). Chemistry – A European Journal, 27(42), 10834–10840. [Link]

  • Observed IR spectrum of neutral morpholine and the calculated spectrum... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • (2S)-2-(trifluoromethyl)morpholine hydrochloride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

  • Morpholine. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

  • Natural products and ring-closing metathesis: synthesis of sterically congested olefins. (2018). Natural Product Reports, 35(1), 74–91. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). The Journal of Organic Chemistry, 88(10), 6549–6554. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223–1244. [Link]

  • On the Introduction of a Trifluoromethyl Substituent in the Epothilone Setting: Chemical Issues Related to Ring Forming Olefin Metathesis and Earliest Biological Findings. (2002). Organic Letters, 4(23), 4081–4084. [Link]

  • Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. Retrieved January 19, 2026, from [Link]

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

  • SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION1. (2023). From Chemistry Towards Technology Step-By-Step, 4(3), 69–75. [Link]

  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). (n.d.). Human Metabolome Database. Retrieved January 19, 2026, from [Link]

  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. (2007). Organic & Biomolecular Chemistry, 5(18), 2971–2979. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). Journal of the American Chemical Society, 146(43), 29847–29856. [Link]

  • Multiplet shape in proton NMR of morpholines. (2016). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

  • IR Spectroscopy. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is a bioisostere frequently employed to enhance metabolic stability, lipophilicity, and binding affinity.[1] When coupled with the morpholine ring, a privileged structure in drug discovery known to improve aqueous solubility and pharmacokinetic profiles, the resulting 2-(trifluoromethyl)morpholine emerges as a valuable building block for novel therapeutics.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and handling for researchers in the pharmaceutical and life sciences.

Core Physicochemical Characteristics

A thorough understanding of a molecule's fundamental properties is critical for its effective application in research and development. The introduction of the strongly electron-withdrawing trifluoromethyl group at the 2-position of the morpholine ring significantly influences its electronic and physical characteristics compared to the parent heterocycle.

PropertyValueSource
Molecular Formula C₅H₈F₃NO[3]
Molecular Weight 155.12 g/mol [3]
CAS Number 1196532-95-2[3]
Boiling Point (Predicted) 128.5 ± 35.0 °CN/A
Density (Predicted) 1.225 ± 0.06 g/cm³N/A
pKa (Predicted) 7.46 ± 0.40N/A
LogP (Calculated) 0.6[3]
Topological Polar Surface Area (TPSA) 21.3 Ų[3]

Note: Some physical properties are predicted values and should be confirmed experimentally.

Synthesis and Structural Elucidation

The synthesis of this compound is scalably achieved from commercially available precursors, making it an accessible building block for extensive research programs.[2]

Synthetic Pathway Overview

The primary synthetic route commences from 2-trifluoromethyloxirane. This strained epoxide serves as a key electrophile, which, upon reaction with a suitable amine source, undergoes ring-opening to form an amino alcohol intermediate. Subsequent intramolecular cyclization, often facilitated by a suitable leaving group on the alcohol, yields the desired morpholine ring. The overall process is a robust method for producing multigram quantities of this compound.[2]

Synthesis_Pathway start 2-Trifluoromethyloxirane intermediate Amino alcohol intermediate start->intermediate Ring-opening with amine source product This compound intermediate->product Intramolecular cyclization

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of Racemic this compound

The following is a representative protocol and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-(Trifluoromethyloxirane)

  • Ethanolamine

  • Suitable solvent (e.g., Methanol)

  • Base (e.g., Potassium Carbonate)

  • Reagents for mesylation/tosylation (e.g., Mesyl chloride, Triethylamine)

  • Reagents for workup and purification (e.g., Dichloromethane, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel)

Step 1: Ring-Opening of the Epoxide

  • To a solution of 2-(trifluoromethyloxirane) in methanol, add ethanolamine dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

Step 2: Activation of the Hydroxyl Group

  • Dissolve the crude amino alcohol intermediate in dichloromethane and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of mesyl chloride.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

Step 3: Intramolecular Cyclization

  • To the reaction mixture from Step 2, add a solution of potassium carbonate in water.

  • Heat the mixture to reflux and stir vigorously for 12-24 hours.

  • Monitor the formation of the morpholine ring by TLC or GC-MS.

Step 4: Workup and Purification

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons. The proton at the C2 position, adjacent to the trifluoromethyl group, will be significantly deshielded and appear as a complex multiplet. The protons on the carbons adjacent to the oxygen and nitrogen atoms will also exhibit distinct chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The C2 carbon will also show a downfield shift due to the electron-withdrawing effect of the -CF3 group.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H and C-O-C stretching vibrations of the morpholine ring.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives.

Hazard Identification: The hydrochloride salt of (2S)-2-(trifluoromethyl)morpholine is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Applications in Drug Discovery

The unique combination of the trifluoromethyl group and the morpholine scaffold makes this compound a highly attractive building block in medicinal chemistry. Its incorporation into drug candidates can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -CF3 group are resistant to metabolic cleavage, potentially increasing the in vivo half-life of a drug.

  • Increased Lipophilicity: The -CF3 group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

  • Modulation of Basicity: The electron-withdrawing nature of the -CF3 group lowers the pKa of the morpholine nitrogen, reducing its basicity. This can be advantageous for optimizing drug-target interactions and reducing off-target effects.[2]

  • Improved Pharmacokinetic Profile: The morpholine moiety itself is known to impart favorable pharmacokinetic properties, including improved aqueous solubility and absorption.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its well-defined physicochemical properties, coupled with a scalable synthetic route, make it an important tool for medicinal chemists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of innovative drug discovery.

References

  • U.S.
  • PubChem Compound Summary for CID 68285203, (2S)-2-(trifluoromethyl)morpholine hydrochloride. National Center for Biotechnology Information. [Link]

  • European Patent 1087966B1, Chemical synthesis of morpholine deriv
  • Stockdale, T. P.; Williams, C. M. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. [Link]

  • Wijtmans, R.; et al. Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. MDPI. [Link]

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]

  • PubChem Compound Summary for CID 53534845, this compound. National Center for Biotechnology Information. [Link]

  • Katritzky, A. R.; Akhmedov, N. G.; Yang, H.; Dennis Hall, C. 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry2005 , 43 (8), 673-675. [Link]

  • Design of Trifluoroalkenyl Iodonium Salts for a Hypervalency-Aided Alkenylation-Cyclization Strategy: Metal-Free Construction of Trifluoromethyl-Heterocycles. SciSpace. [Link]

  • Katritzky, A. R.; et al. 1H and13C NMR spectra ofN-substituted morpholines. Sci-Hub. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]

  • U.S. Patent 4,647,663 A, Synthesis of morpholine.
  • U.S.
  • Chinese Patent 109928939A, A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • Grellepois, F.; et al. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health. [Link]

Sources

2-(Trifluoromethyl)morpholine CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Trifluoromethyl)morpholine: A Core Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental chemical identity, including its CAS number and IUPAC name, and delve into its crucial physicochemical properties, stereochemistry, and synthesis. The guide will further detail its spectroscopic signature, reactivity profile, and established applications as a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this fluorinated scaffold.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular motifs are deemed "privileged" for their consistent appearance in a wide range of biologically active compounds. The morpholine ring is one such scaffold, prized for its ability to improve physicochemical properties like solubility and for conferring favorable pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) upon drug candidates[1][2][3].

Simultaneously, the introduction of fluorine, particularly as a trifluoromethyl (-CF3) group, has become a cornerstone strategy in drug design. The -CF3 group is a powerful modulator of a molecule's properties, known to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, which can lead to improved binding affinity with biological targets[1][4].

This compound represents the strategic union of these two powerful components. This guide elucidates the chemistry and application of this versatile building block, which serves as a critical starting point for creating complex molecules with fine-tuned therapeutic potential.

Compound Profile and Identifiers

The fundamental identification of a chemical entity is paramount for research, procurement, and regulatory compliance. This compound is identified by the following key descriptors.

IdentifierValueSource
IUPAC Name This compound[5]
CAS Number 1196532-95-2[1][5]
Molecular Formula C₅H₈F₃NO[5][6]
Molecular Weight 155.12 g/mol [1][5][6]
InChIKey OVAZCYUQNNFOKS-UHFFFAOYSA-N[1][5]
Canonical SMILES C1COC(CN1)C(F)(F)F[5]

Note: This information pertains to the racemic mixture. Enantiomer-specific and salt forms have distinct CAS numbers (e.g., (2S)-isomer: 1393524-24-7, (2R)-isomer: 1393524-15-6, Hydrochloride salt: 1196152-51-8).[6][7][8]

Physicochemical Properties & Stereochemical Considerations

The unique properties of this compound arise directly from its structure.

Figure 1: Synergistic properties of the core structure.

Stereochemistry : The substitution of the trifluoromethyl group at the C2 position of the morpholine ring creates a chiral center. Consequently, the compound exists as a pair of enantiomers: (R)-2-(trifluoromethyl)morpholine and (S)-2-(trifluoromethyl)morpholine. The specific stereochemistry can be critical for biological activity, as enantiomers often exhibit different interactions with chiral biological targets like enzymes and receptors. Access to enantiomerically pure forms is therefore highly desirable in drug development programs.

Synthesis Methodologies

The preparation of this compound can be achieved through several synthetic routes. A scalable and frequently cited method commences from a commercially available chiral precursor, demonstrating its accessibility for larger-scale drug discovery efforts.[9]

Key Protocol: Synthesis from 2-(Trifluoromethyl)oxirane

This procedure highlights a robust pathway to generate multigram quantities of the target compound.[9]

Step 1: Ring Opening of Oxirane

  • Reactants: 2-(Trifluoromethyl)oxirane and a suitable amine precursor (e.g., an N-protected ethanolamine derivative).

  • Mechanism: The strained oxirane ring is opened via nucleophilic attack by the amine. This step is often regioselective, with the nucleophile attacking the less sterically hindered carbon.

  • Rationale: Starting with an enantiomerically pure oxirane allows for the synthesis of a specific enantiomer of the final product, preserving stereochemical integrity.

Step 2: Deprotection and Cyclization

  • Process: The intermediate amino alcohol undergoes deprotection (if necessary) followed by an intramolecular cyclization to form the six-membered morpholine ring.

  • Conditions: This ring-closing step is typically promoted by a base and may involve converting the terminal alcohol into a better leaving group (e.g., a tosylate) to facilitate intramolecular Williamson ether synthesis.

  • Rationale: This two-step sequence provides a controlled and efficient method for constructing the core heterocyclic system.

G Workflow: Synthesis from 2-(Trifluoromethyl)oxirane A Start: 2-(Trifluoromethyl)oxirane + N-Protected Ethanolamine B Step 1: Nucleophilic Ring Opening A->B C Intermediate: Open-Chain Amino Alcohol B->C D Step 2: Deprotection & Intramolecular Cyclization C->D E Product: this compound D->E

Figure 2: General synthetic workflow.

Other advanced strategies for morpholine synthesis include palladium-catalyzed carboamination or hydroamination reactions, which can offer high stereoselectivity.[1]

Spectroscopic Analysis

Structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by complex multiplets for the morpholine ring protons. The strong electron-withdrawing nature of the -CF3 group significantly deshields the adjacent proton at the C2 position, causing its signal to appear further downfield.

¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the four unique carbons of the morpholine ring and the carbon of the -CF3 group. The C2 carbon will be significantly influenced by the fluorine atoms, as will the -CF3 carbon, which will appear as a quartet due to C-F coupling.

¹⁹F NMR Spectroscopy : This is a crucial technique for confirming the presence of the trifluoromethyl group. It will show a singlet for the three equivalent fluorine atoms.

Predicted NMR Data
Technique Predicted Chemical Shift (δ, ppm) and Multiplicity
¹H NMR H-2: 3.5 - 4.0 (m) H-3, H-5: 3.6 - 4.2 (m) H-6: 2.8 - 3.2 (m) NH: 1.5 - 2.5 (br s)
¹³C NMR Signals for 4 morpholine carbons + 1 CF₃ carbon
¹⁹F NMR Singlet characteristic of a CF₃ group
Note: Predicted values are based on typical ranges and can vary with solvent and experimental conditions.[1]

Reactivity and Applications in Drug Discovery

The utility of this compound as a building block stems from its predictable reactivity.

  • N-Functionalization : The secondary amine of the morpholine ring is a nucleophilic site, readily participating in reactions such as alkylation, acylation, and reductive amination. This allows for the straightforward attachment of various substituents and pharmacophores at the nitrogen atom, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

  • Stability of the -CF3 Group : The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly stable and resistant to metabolic degradation.[1] This inherent stability is a key advantage, as it helps prolong the half-life of drug candidates in vivo.

Established Applications : This compound serves as a key reactant in the synthesis of novel therapeutics. For example, it has been used in the preparation of 5-substituted 1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-one derivatives, which have been investigated as potential allosteric modulators of the mGluR2 receptor for treating neurological and psychiatric disorders.[10] Its incorporation into molecules targeting a wide range of biological systems underscores its importance in modern drug discovery programs.[1][4][11]

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not widely published, hazard information can be inferred from its structural components (morpholine) and its hydrochloride salt.

  • General Hazards : The hydrochloride salt is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12]

  • Handling Precautions : Standard laboratory safety protocols should be strictly followed.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]

    • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13]

    • Avoid contact with skin, eyes, and clothing.[14]

    • In case of contact, rinse the affected area thoroughly with water and seek medical advice.[14]

Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion and Future Outlook

This compound is a high-value chemical scaffold that effectively combines the pharmacokinetic advantages of the morpholine ring with the metabolic stability and unique electronic properties of the trifluoromethyl group. Its accessible synthesis and versatile reactivity make it an indispensable tool for medicinal chemists. As the demand for more sophisticated and effective therapeutics grows, the strategic use of building blocks like this compound will continue to be a critical element in the design and discovery of next-generation drugs for a wide spectrum of diseases.

References

  • This compound | 1196532-95-2 | Benchchem. (URL: )
  • This compound | C5H8F3NO | CID 53534845. PubChem, National Center for Biotechnology Information. (URL: [Link])

  • (2S)-2-(trifluoromethyl)morpholine hydrochloride | C5H9ClF3NO | CID 68285203. PubChem, National Center for Biotechnology Information. (URL: [Link])

  • This compound hydrochloride | 1196152-51-8. J&K Scientific LLC. (URL: [Link])

  • Morpholine, 2-fluoro-2-(trifluoromethyl)- | C5H7F4NO | CID 165356568. PubChem, National Center for Biotechnology Information. (URL: [Link])

  • Chemical synthesis of morpholine derivatives.
  • Synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones. Red de Investigadores Ecuatorianos. (URL: [Link])

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. (URL: [Link])

  • This compound hydrochloride | C5H9ClF3NO | CID 53534844. PubChem, National Center for Biotechnology Information. (URL: [Link])

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Morpholine - SAFETY DATA SHEET. (URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC, National Center for Biotechnology Information. (URL: [Link])

  • N-(3,3,3-TRIFLUORO-2-TRIFLUOROMETHYLPROPYL)-MORPHOLINE. SpectraBase. (URL: [Link])

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. (URL: [Link])

Sources

An In-Depth Technical Guide to (R)- and (S)-2-(Trifluoromethyl)morpholine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, celebrated for its favorable pharmacokinetic properties.[1] The strategic introduction of a trifluoromethyl (CF₃) group at the C2 position creates a chiral center, yielding the enantiomeric pair: (R)- and (S)-2-(trifluoromethyl)morpholine. This modification significantly enhances metabolic stability, lipophilicity, and binding affinity, making these enantiomers highly sought-after building blocks in modern drug discovery.[2][3] This guide provides an in-depth technical overview of the synthesis, chiral separation, analytical characterization, and applications of these pivotal enantiomers, tailored for researchers, scientists, and drug development professionals.

PART 1: The Strategic Importance of Fluorination in Morpholine Scaffolds

The incorporation of fluorine, and specifically the trifluoromethyl group, into drug candidates is a well-established strategy to modulate key physicochemical and pharmacological properties.[3] The CF₃ group is a powerful bioisostere for a methyl group but possesses significantly different electronic properties.[4] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pKa, conformation, membrane permeability, and metabolic stability.[5][6]

When installed on the morpholine ring at the C2 position, the CF₃ group imparts several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism. This can block a potential metabolic hotspot, increasing the drug's half-life and reducing the required dose.[3]

  • Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and enhance its interaction with hydrophobic pockets in biological targets.[6]

  • Modulated Basicity: The inductive electron-withdrawing effect of the CF₃ group lowers the pKa of the morpholine nitrogen, which can be crucial for optimizing drug-receptor interactions and reducing off-target effects.

  • Stereoelectronic Effects: The presence of a chiral center at C2 allows for stereospecific interactions with biological targets. It is common for enantiomers to exhibit vastly different pharmacological activities, with one being potent (the eutomer) and the other being inactive or even causing undesired side effects (the distomer).[7][8]

These combined properties make 2-(trifluoromethyl)morpholine a privileged scaffold in the design of new chemical entities.

PART 2: Synthesis and Chiral Resolution Strategies

The preparation of enantiomerically pure (R)- and (S)-2-(trifluoromethyl)morpholine is a critical challenge that can be addressed through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the need for downstream separation. Several catalytic methods have been developed for the synthesis of C2-substituted chiral morpholines.

One powerful approach is the asymmetric hydrogenation of dehydromorpholine precursors . This method utilizes chiral catalysts, often rhodium complexes with large bite-angle bisphosphine ligands, to achieve high enantioselectivity (up to 99% ee) and quantitative yields.[9][10] The key to this process is the formation of a stereocenter after the morpholine ring has already been constructed.[11][12]

Asymmetric_Hydrogenation

Another strategy involves organocatalysis to construct the chiral center before or during cyclization .[13][14] For instance, an enantioselective α-chlorination of an aldehyde, followed by reductive amination with an appropriate amino alcohol and subsequent base-induced cyclization, can yield C2-functionalized morpholines with good to excellent enantiomeric excess.[13]

Chiral Resolution: Separating the Enantiomers

When a racemic mixture of this compound is synthesized, chiral resolution is necessary to isolate the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique.[15][16]

Causality Behind Method Selection:

The choice of CSP and mobile phase is critical for achieving baseline separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds.[17] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times.[18]

ParameterTypical Starting ConditionsRationale & Optimization Strategy
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak® series)These phases offer a variety of chiral recognition mechanisms (hydrogen bonding, π-π interactions, steric hindrance). Screening multiple CSPs is essential as selectivity is often unpredictable.[18][19]
Mobile Phase Mode Normal Phase (e.g., Hexane/Ethanol)Often provides better selectivity for polar compounds like morpholines. The ratio of the alcohol modifier is a key parameter to optimize resolution and retention time.[19]
Mobile Phase Additive 0.1% Diethylamine (DEA) or Trifluoroacetic Acid (TFA)The basic nitrogen of the morpholine can cause peak tailing. A basic additive like DEA suppresses silanol interactions on the silica support. An acidic additive can be used if the analyte is basic and the CSP has acidic sites.
Flow Rate & Temperature 1.0 mL/min, 25 °CLower flow rates can improve resolution but increase analysis time. Temperature affects the thermodynamics of the chiral recognition process and can be adjusted to improve separation.

PART 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the (R)- and (S)-enantiomers.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. The morpholine ring typically shows a distinct pattern of multiplets for the methylene protons.[20]

    • ¹³C NMR: Confirms the carbon skeleton.

    • ¹⁹F NMR: This is a particularly powerful tool for fluorinated compounds.[21] The trifluoromethyl group will appear as a singlet (or a doublet if coupled to a nearby proton), providing a clear signature for the presence and electronic environment of the CF₃ group.[22][23]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[24]

Chiral Purity Determination

The determination of enantiomeric excess (ee%) is critical. Analytical chiral HPLC or Supercritical Fluid Chromatography (SFC) is the gold standard.[15][25]

Chiral_Purity_Workflow

The protocol involves developing an analytical method that provides baseline separation (Resolution, Rs > 1.5) of the two enantiomers. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Formula for Enantiomeric Excess (ee%): ee% = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] * 100

PART 4: Detailed Experimental Protocols

Protocol: Synthesis of Racemic this compound

This protocol is a representative example based on established synthetic routes starting from commercially available materials like 2-trifluoromethyloxirane.[26]

  • Reaction Setup: To a solution of 2-(aminomethyl)ethanol (1.0 eq) in a suitable solvent such as methanol in a round-bottom flask, add commercially available (R/S)-2-(trifluoromethyl)oxirane (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cyclization: Cool the reaction mixture to 0 °C. Add a dehydrating agent (e.g., concentrated sulfuric acid, dropwise) to catalyze the intramolecular cyclization.

  • Work-up: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield racemic this compound.

Protocol: Analytical Chiral HPLC for ee% Determination
  • System Preparation: Equip an HPLC system with a suitable chiral column (e.g., Lux® Cellulose-1 or Chiralpak® AD-H).

  • Mobile Phase: Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.

  • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection & Analysis: Inject 5-10 µL of the sample solution. Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers and calculate the enantiomeric excess (ee%) using the formula provided above.

PART 5: Applications in Drug Discovery

The this compound scaffold is present in numerous bioactive compounds and clinical candidates. Its unique properties make it a valuable component for targeting a wide range of biological systems. For example, substituted 2-(R)-(trifluoromethyl)phenyl-morpholine derivatives have been investigated as potent therapeutic agents.[27] The stereochemistry at the C2 position is often critical for achieving the desired potency and selectivity.

Conclusion

The (R)- and (S)-2-(trifluoromethyl)morpholine enantiomers represent a powerful fusion of a privileged heterocyclic scaffold with the strategic benefits of fluorination. Their synthesis and separation, while challenging, unlock access to building blocks that can significantly enhance the properties of drug candidates. A thorough understanding of their stereoselective synthesis, chiral resolution, and detailed analytical characterization is fundamental for any researcher or drug development professional seeking to leverage these high-value motifs in the pursuit of novel therapeutics.

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing). Available at: [Link]

  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - NIH. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH. Available at: [Link]

  • Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. (2021-10-26). Available at: [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - NIH. Available at: [Link]

  • Column switching achiral/chiral separation of the stereoisomers of 2-(S)-[3,5-bis (trifluoromethyl)benzyl-oxy]4-[(3-(5-oxo-1-H,4H-1,2,4- triazolo)methyl]-3-(S)-phenylmorpholine in plasma - PubMed. Available at: [Link]

  • Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)... - ResearchGate. Available at: [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Journal of the American Chemical Society. Available at: [Link]

  • Selected examples of trifluoromethylated heterocycles in fluoro‐pharmaceuticals. - ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols - PubMed. Available at: [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - RSC Publishing. (2024-07-16). Available at: [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis' - Phys.org. (2020-07-02). Available at: [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis' - analytica-world.com. (2020-07-07). Available at: [Link]

  • EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025-07-01). Available at: [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC. (2024-03-20). Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025-07-18). Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (2008-04-29). Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit. (2025-07-17). Available at: [Link]

  • Chiral Drug Separation. Available at: [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025-07-18). Available at: [Link]

  • Chiral Separations: Methods and Protocols - ResearchGate. (2025-08-10). Available at: [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | The Journal of Organic Chemistry - ACS Publications. (2023-04-26). Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2025-08-09). Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023-01-10). Available at: [Link]

  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581) - Human Metabolome Database. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. Available at: [Link]

  • Chiral HPLC for efficient resolution of enantiomers - PubMed. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

  • A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks - PubMed. Available at: [Link]

  • This compound | C5H8F3NO | CID 53534845 - PubChem. Available at: [Link]

  • N-(3,3,3-TRIFLUORO-2-TRIFLUOROMETHYLPROPYL)-MORPHOLINE - SpectraBase. Available at: [Link]

  • Recognizing the NMR pattern for morpholine - ACD/Labs. (2008-05-06). Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. (2021-01-04). Available at: [Link]

  • Figure S15. 1 H NMR spectrum of 2-(trifluoromethyl)oxirane. - ResearchGate. Available at: [Link]

Sources

The Emergence of a Powerhouse Scaffold: An In-depth Technical Guide to the Discovery and History of 2-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(trifluoromethyl)morpholine scaffold has emerged from relative obscurity to become a valuable building block in modern medicinal chemistry. Its unique combination of the conformationally constrained, aqueous-soluble morpholine ring and the metabolically robust, lipophilic trifluoromethyl group offers a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this important heterocyclic motif. We will explore the evolution of its synthesis from conceptual foundations to the development of scalable, stereoselective routes that have made it widely accessible. Furthermore, this document details its critical physicochemical properties, its strategic application in drug design, and provides a detailed, field-proven protocol for its preparation, offering researchers a complete technical resource for leveraging this scaffold in their discovery programs.

Introduction: The Strategic Fusion of Two Privileged Moieties

In the landscape of medicinal chemistry, certain structural motifs consistently reappear in successful drug candidates, earning the title of "privileged structures."[1][2] The morpholine ring is a quintessential example, prized for its ability to improve aqueous solubility, act as a hydrogen bond acceptor, and provide a stable, conformationally defined linker, often leading to enhanced pharmacokinetic profiles.[1][3] Concurrently, the strategic incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design. The CF₃ group is a bioisostere for a methyl group but imparts profound changes: it is strongly electron-withdrawing, can block metabolic oxidation at the point of attachment, and significantly increases lipophilicity, which can enhance membrane permeability and target binding affinity.

The conceptual marriage of these two moieties in This compound creates a building block with a compelling set of pre-validated properties. The CF₃ group at the 2-position lowers the basicity (pKa) of the morpholine nitrogen compared to its unsubstituted parent, a critical modification that can mitigate off-target effects and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound. This guide delves into the history and synthesis of this increasingly important scaffold.

Historical Context and the "Discovery" Trajectory

While the first synthesis of a trifluoromethylated aromatic compound dates back to 1898, the specific history of this compound is more contemporary and reflects the evolving priorities of the pharmaceutical industry. An exhaustive search of early chemical literature does not reveal a singular "discovery" paper for the parent compound. Instead, its emergence appears to be driven by the increasing demand for novel, saturated heterocyclic building blocks in drug discovery programs from the late 1990s onwards.

A notable early milestone in the broader field was the work by Langlois and colleagues in 2000, who developed a morpholine-derived hemiaminal ether, 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine, as a stable and effective nucleophilic trifluoromethylating agent.[4][5][6] This demonstrated the utility of combining the morpholine scaffold with trifluoromethyl-containing fragments, likely spurring further interest in related structures.

However, the widespread availability and practical application of this compound as a building block were significantly advanced by the publication of a scalable and robust synthetic route in 2015.[7] This work, detailed in Section 4, effectively democratized access to both racemic and enantiomerically pure forms of the compound, cementing its place in the medicinal chemist's toolbox.

Physicochemical and Pharmacokinetic Profile: A Quantitative Look

The strategic value of this compound lies in its predictable influence on key molecular properties. The introduction of the CF₃ group has a profound electronic effect on the adjacent morpholine ring.

PropertyMorpholine (Parent)This compoundRationale for Change
pKa (of conjugate acid)~8.5[8]~6.8The strong electron-withdrawing effect of the CF₃ group reduces the electron density on the nitrogen atom, making it a weaker base.
logP (Octanol-Water)-0.86 (Experimental)[8]~0.54 (Calculated)[9]The trifluoromethyl group is significantly more lipophilic than a hydrogen atom, increasing the overall lipophilicity of the molecule.

This reduction in pKa is particularly advantageous. A lower pKa can reduce the likelihood of unwanted interactions with acidic cellular compartments or off-target ion channels, and can fine-tune the overall absorption and distribution profile of a drug candidate. The increase in lipophilicity, balanced by the inherent polarity of the morpholine's ether oxygen, allows for a nuanced modulation of a molecule's ability to cross cellular membranes.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from challenging, low-yield procedures to efficient, scalable, and stereocontrolled processes. The key breakthrough was the use of a readily available, trifluoromethylated three-membered ring.

The Key Enabling Synthesis: From Epoxide to Morpholine

The most pivotal and widely adopted synthesis commences from the commercially available building block, 2-(trifluoromethyl)oxirane . This route, extensively detailed by researchers at Enamine, provides reliable, multigram access to both racemic and optically active this compound.[7]

The logic of this pathway is rooted in classic heterocyclic chemistry: the strained oxirane (epoxide) ring is susceptible to nucleophilic ring-opening, creating a 1,2-amino alcohol precursor which can then undergo intramolecular cyclization to form the six-membered morpholine ring.

G cluster_0 Step 1: Ring-Opening cluster_1 Step 2: Cyclization & Deprotection A 2-(Trifluoromethyl)oxirane C Intermediate Amino Diol (N-benzyl-1-(2-hydroxyethylamino)-3,3,3-trifluoropropan-2-ol) A->C Nucleophilic Attack B N-Benzylethanolamine B->C Nucleophile D Intermediate Amino Diol E N-Benzyl-2-(trifluoromethyl)morpholine D->E Intramolecular Cyclization (e.g., MsCl, base) F Final Product This compound E->F Deprotection (e.g., Hydrogenolysis)

High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of (rac)-2-(Trifluoromethyl)morpholine

This protocol is an adapted representation of the validated, scalable methodology.[7] It is designed to be self-validating, with clear steps and rationales.

Step 1: Nucleophilic Ring-Opening of 2-(Trifluoromethyl)oxirane

  • Rationale: This step utilizes the high reactivity of the strained epoxide ring. N-benzylethanolamine is chosen as the nucleophile; the benzyl group serves as a robust protecting group for the nitrogen that can be easily removed in a later step. The reaction is heated to ensure a sufficient rate of reaction.

  • Procedure:

    • To a sealed pressure vessel, add 2-(trifluoromethyl)oxirane (1.0 eq.).

    • Add N-benzylethanolamine (1.1 eq.).

    • Heat the mixture to 80-90 °C and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS until the starting epoxide is consumed.

    • Cool the reaction to room temperature. The resulting crude amino diol intermediate is typically of sufficient purity to be used directly in the next step without further purification.

Step 2: Intramolecular Cyclization via Mesylation

  • Rationale: The primary hydroxyl group of the amino diol intermediate is selectively converted into a good leaving group (mesylate). The subsequent addition of a strong base promotes an intramolecular SN2 reaction, where the secondary amine attacks the carbon bearing the mesylate, closing the ring to form the morpholine scaffold.

  • Procedure:

    • Dissolve the crude amino diol from Step 1 in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C in an ice bath.

    • Add a tertiary amine base, such as triethylamine (2.5 eq.), to the solution.

    • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Upon completion, quench the reaction with water and extract the product with the organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-benzyl-2-(trifluoromethyl)morpholine.

Step 3: Deprotection via Catalytic Hydrogenolysis

  • Rationale: Catalytic hydrogenation is a clean and efficient method for removing a benzyl protecting group. Hydrogen gas, in the presence of a palladium catalyst, cleaves the C-N bond of the benzyl group, liberating the free secondary amine of the final product.

  • Procedure:

    • Dissolve the crude N-benzyl-2-(trifluoromethyl)morpholine in a protic solvent such as ethanol or methanol.

    • Add a palladium on carbon catalyst (e.g., 10% Pd/C, ~5 mol%).

    • Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at atmospheric or slightly elevated pressure.

    • Stir vigorously at room temperature for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with the solvent.

    • Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography or distillation to afford pure this compound.

Applications in Drug Discovery: A Modern Building Block

The true value of this compound is realized when it is incorporated into larger, biologically active molecules. Its presence is often a strategic choice to overcome specific challenges in drug development, such as poor metabolic stability or undesirable basicity.

While many specific examples remain in proprietary corporate pipelines, the scaffold is frequently seen in patent literature for a wide range of therapeutic targets. A prominent public example of a highly substituted morpholine in an approved drug is Aprepitant , a neurokinin-1 (NK-1) receptor antagonist used to treat chemotherapy-induced nausea.[10] Although Aprepitant itself does not contain the 2-trifluoromethyl substitution, its complex stereochemistry and the critical role of the morpholine core highlight the scaffold's importance in orienting substituents for optimal receptor binding.[10] The development of Aprepitant involved extensive optimization of the morpholine substituents to achieve the desired potency and pharmacokinetic properties.

The logical next step, which is now being actively pursued by medicinal chemists, is to apply the unique benefits of the 2-(trifluoromethyl) group to such complex scaffolds to further enhance their drug-like properties.

G cluster_0 Core Scaffold cluster_1 Beneficial Properties cluster_2 Desired PK/PD Outcomes A This compound B Reduced Basicity (pKa) A->B C Increased Lipophilicity (logP) A->C D Blocked C-2 Metabolism A->D E Improved Solubility (vs. carbocyclic analogues) A->E F Enhanced Metabolic Stability B->F G Improved Cell Permeability B->G H Reduced Off-Target Effects B->H I Fine-Tuned ADME Profile B->I C->F C->G C->H C->I D->F D->G D->H D->I E->F E->G E->H E->I

Logical relationships between the scaffold, its properties, and drug development goals.

Conclusion and Future Outlook

The story of this compound is not one of a singular, dramatic discovery, but rather of a rational and needs-driven evolution in chemical synthesis. Its rise to prominence is a direct result of the confluence of two major trends in medicinal chemistry: the pursuit of saturated heterocycles for improved drug-like properties and the strategic use of fluorine to enhance metabolic stability and target affinity. The development of a scalable synthetic route was the critical inflection point that transformed it from a chemical curiosity into a readily available tool for innovation. As drug discovery programs continue to tackle increasingly challenging biological targets, the demand for sophisticated, well-characterized, and strategically designed building blocks like this compound will only intensify. We can anticipate its appearance in a new generation of clinical candidates across a broad spectrum of diseases.

References

  • Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101–2103. [Link]

  • Google Patents. (1998).
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Singh, R. K., Kumar, S., & Kumar, A. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences, 20(1), 2219-2231. [Link]

  • Ferreira, L. F., Pinheiro, S., & de Souza, M. V. N. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(7), 999. [Link]

  • Organic Chemistry Portal. (n.d.). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2017). Asian Journal of Pharmaceutical and Clinical Research, 10(11), 58-66. [Link]

  • Google Patents. (1996). Morpholine derivatives and their use as therapeutic agents. US5968934A.
  • Billard, T., Bruns, S., & Langlois, B. R. (2000). New stable reagents for the nucleophilic trifluoromethylation. 1. Trifluoromethylation Of carbonyl compounds with N-formylmorpholine derivatives. Organic Letters, 2(14), 2101-3. [Link]

  • FooDB. (2010). Showing Compound Morpholine (FDB008207). [Link]

  • Mykhailiuk, P. K. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

  • Google Patents. (2006). United States Patent. [Link]

  • Shcherbatiuk, A., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

  • Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles. Nature, 492(7427), 95-99. [Link]

  • Zhang, C. (2015). ChemInform Abstract: Application of Langlois′ Reagent in Trifluoromethylation Reactions. ResearchGate. [Link]

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (2023). ResearchGate. [Link]

Sources

A Spectroscopic Guide to 2-(Trifluoromethyl)morpholine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine-containing motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and metabolic properties. The 2-(trifluoromethyl)morpholine moiety, in particular, has emerged as a valuable building block in the design of novel therapeutics.[1] This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Tailored for researchers, scientists, and drug development professionals, this document offers not only a repository of spectral data but also a field-proven perspective on data acquisition and interpretation, ensuring both scientific integrity and practical applicability.

The Strategic Importance of this compound in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. Its favorable properties include high aqueous solubility, metabolic stability, and a low tendency to bind to off-target proteins. The addition of a trifluoromethyl (CF₃) group, a potent bioisostere for various functional groups, further enhances the molecular properties by increasing metabolic stability, modulating lipophilicity, and influencing binding affinity through unique electronic effects. The combination of these two moieties in this compound creates a chiral building block with significant potential for the development of next-generation pharmaceuticals.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of each atom.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The following tables summarize the predicted NMR data for this compound. While experimental data from the primary literature is the gold standard, these predicted values, based on established computational models, provide a robust framework for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H-23.5 - 4.0m
H-33.8 - 4.2m
H-53.6 - 4.0m
H-62.8 - 3.2m
NH1.5 - 2.5br s

Note: Predicted values may vary based on solvent and experimental conditions.[1]

Table 2: Predicted ¹³C NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)
C-275 - 85
C-365 - 75
C-565 - 75
C-645 - 55
CF₃120 - 130 (q)

Note: The CF₃ signal is a quartet (q) due to ¹JCF coupling.[1]

Table 3: Predicted ¹⁹F NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)Multiplicity
CF₃-70 to -80s

Note: Referenced against CFCl₃. The chemical shift of trifluoromethyl groups can be sensitive to the electronic environment.

Interpretation and Causality
  • ¹H NMR: The proton at the C-2 position is expected to be the most deshielded of the methylene protons due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group.[1] The protons on the carbons adjacent to the oxygen (C-3 and C-5) will also be deshielded compared to those next to the nitrogen (C-6). The morpholine ring protons will likely appear as complex multiplets due to geminal and vicinal couplings, reflecting the chair conformation of the ring.[1][2][3]

  • ¹³C NMR: The carbon atom directly attached to the trifluoromethyl group (C-2) will exhibit a characteristic quartet in the proton-decoupled spectrum due to the strong one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift will be significantly downfield. The other carbon atoms of the morpholine ring will appear in their expected regions, with C-3 and C-5 being more deshielded than C-6 due to the proximity of the electronegative oxygen atom.[1]

  • ¹⁹F NMR: This is a crucial technique for confirming the presence and integrity of the trifluoromethyl group. A single, sharp resonance is expected in the proton-decoupled spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift is highly sensitive to the local electronic environment and can be a useful probe for studying molecular interactions.[4]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Workflow for NMR Analysis

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a 5 mm NMR tube to a final volume of ~0.6 mL.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing. For ¹⁹F NMR, an external reference or a sealed capillary containing a reference compound (e.g., CFCl₃) is often used.

  • Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • For ¹H NMR, acquire a standard one-dimensional spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets (or a quartet for the CF₃-bearing carbon). A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • For ¹⁹F NMR, acquire a proton-decoupled spectrum. Due to the high sensitivity of the ¹⁹F nucleus, a relatively small number of scans is typically required.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the spectra to the internal standard (TMS at 0 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Predicted IR Absorption Frequencies

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupBond TypeExpected Absorption Range (cm⁻¹)Intensity
Secondary AmineN-H Stretch3300 - 3500Moderate
AlkaneC-H Stretch2850 - 3000Strong
EtherC-O-C Stretch1070 - 1150Strong
TrifluoromethylC-F Stretches1100 - 1350Very Strong
Secondary AmineN-H Bend1550 - 1650Moderate

Data based on typical functional group absorption ranges.[1]

Interpretation and Causality

The IR spectrum of this compound is expected to be dominated by very strong absorption bands in the 1100-1350 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The presence of a moderate N-H stretching band around 3300-3500 cm⁻¹ and a strong C-O-C stretching band around 1070-1150 cm⁻¹ would confirm the morpholine ring structure. The aliphatic C-H stretching bands will be observed in their usual region of 2850-3000 cm⁻¹.[1][5]

Experimental Protocol for IR Data Acquisition

Workflow for IR Analysis

Caption: A streamlined workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Step-by-Step Methodology:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared. A more modern and convenient method is to use an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the neat sample to be placed on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. If using ATR, an ATR correction may be applied. The resulting spectrum is then analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which can be used to confirm its identity.

Predicted Mass Spectrometry Fragmentation

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Mass-to-Charge Ratio)Proposed Fragment IonDescription of Loss
155[C₅H₈F₃NO]⁺•Molecular Ion (M⁺•)
154[C₅H₇F₃NO]⁺Loss of a hydrogen atom (M-1)
86[C₄H₈NO]⁺Loss of the trifluoromethyl group (•CF₃)
56[C₃H₆N]⁺Fragment resulting from ring cleavage

Note: This table is predictive and based on common fragmentation patterns of related structures.[1]

Interpretation and Causality

The molecular ion peak at m/z 155 would confirm the molecular formula C₅H₈F₃NO. A prominent fragmentation pathway is the loss of the trifluoromethyl radical (•CF₃, mass 69), leading to a fragment ion at m/z 86. This is a common fragmentation for trifluoromethyl-containing compounds due to the stability of the resulting cation. Further fragmentation of the morpholine ring would lead to smaller fragment ions, such as the one observed at m/z 56.[1]

Experimental Protocol for MS Data Acquisition

Workflow for MS Analysis

Caption: A standard workflow for mass spectrometry analysis, from sample preparation to data interpretation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile to a low concentration (typically in the µg/mL to ng/mL range).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is suitable. For less volatile samples, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) can be used.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition of the parent ion and its fragments.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in drug discovery and development. This guide has provided a comprehensive overview of the predicted NMR, IR, and MS data, along with expert insights into data interpretation and acquisition protocols. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify and utilize this important building block in their synthetic endeavors. The methodologies described herein are designed to ensure the generation of high-quality, reproducible data, upholding the principles of scientific integrity.

References

  • Mykhailiuk, P. K., et al. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron, 69(19), 3796-3804.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53534845, this compound. [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • National Institute of Standards and Technology. Morpholine. In NIST Chemistry WebBook. [Link]

  • Jirásková, L., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(2), 435-443. [Link]

  • ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum... [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • Katritzky, A. R., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. [Link]

Sources

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Trifluoromethyl)morpholine: Commercial Availability, Synthesis, and Application

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, is frequently employed to enhance critical drug-like properties. When combined with privileged heterocyclic systems like morpholine, the resulting building blocks offer a powerful toolkit for researchers. This compound emerges as a molecule of significant interest, synergistically blending the favorable pharmacokinetic profile of the morpholine ring with the potent electronic and metabolic-stabilizing effects of the trifluoromethyl group.[1][2]

The morpholine moiety is recognized as a "privileged structure" due to its frequent appearance in bioactive compounds, where it often improves aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][3] The addition of a trifluoromethyl group, a strong electron-withdrawing substituent, further modulates these characteristics. It can lower the basicity (pKa) of the morpholine nitrogen, which can be crucial for tuning interactions with biological targets, and its steric bulk and high metabolic stability can shield adjacent sites from enzymatic degradation.[1][2] This guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound for professionals in drug development and chemical research.

Physicochemical Properties and Stereochemical Complexity

The defining structural feature of this compound is the chiral center at the C2 carbon, meaning the compound exists as a pair of enantiomers: (R)- and (S)-2-(Trifluoromethyl)morpholine.[1] As is often the case in pharmacology, these enantiomers can exhibit vastly different biological activities and metabolic fates. Therefore, access to enantiopure forms is critical for the development of selective therapeutic agents.[1]

Key physicochemical properties of the parent compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₈F₃NO[4][5]
Molecular Weight 155.12 g/mol [4]
CAS Number 1196532-95-2[1][5]
Predicted pKa 7.46 ± 0.40[6]
Predicted Boiling Point 128.5 ± 35.0 °C[6]
Predicted Density 1.225 ± 0.06 g/cm³[6]

Commercial Availability and Sourcing

This compound and its derivatives are accessible through various chemical suppliers, catering to needs ranging from discovery-scale research to larger, multi-gram quantities. The compound is available in its racemic form, as individual enantiomers, and commonly as a hydrochloride salt to improve handling and stability.

SupplierProduct Name/VariantCAS Number
Benchchem This compound1196532-95-2
ChemicalBook (2R)-2-(Trifluoromethyl)morpholine1393524-15-6
Sigma-Aldrich (2R)-2-(trifluoromethyl)morpholine hydrochloride1394909-70-6
Fisher Scientific This compound hydrochloride1196152-51-8
ChemScene (2S)-2-(Trifluoromethyl)morpholine1393524-24-7
Anichem 2-Trifluoromethyl-morpholine; compound with GENERIC INORGANIC NEUTRAL COMPONENTN/A
Apollo Scientific Fluorinated Morpholines (various derivatives)Multiple
Biosynth 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride2044870-93-9

This table is representative and not exhaustive. Researchers should verify stock and purity with individual vendors.

Synthesis Methodologies: Accessing the Core Scaffold

Robust and scalable synthetic routes are essential for the widespread adoption of a building block. Research has established several effective methods for preparing this compound in both racemic and optically active forms.

A prevalent and scalable approach commences from the commercially available 2-(trifluoromethyl)oxirane.[7] This three-membered ring is susceptible to nucleophilic ring-opening, providing a direct pathway to install the necessary functionality for subsequent cyclization into the morpholine ring.

G start 2-(Trifluoromethyl)oxirane intermediate1 Ring-opening with N-protected ethanolamine start->intermediate1 intermediate2 Linear Amino Alcohol Intermediate intermediate1->intermediate2 intermediate3 Deprotection intermediate2->intermediate3 intermediate4 Intramolecular Cyclization (e.g., via Mitsunobu or sulfonation/displacement) intermediate3->intermediate4 product This compound intermediate4->product

Caption: General synthetic workflow for this compound.

Other advanced strategies have been developed to afford greater control, particularly over stereochemistry:

  • Palladium-Catalyzed Reactions: Methods like Pd-catalyzed hydroamination or carboamination can be used for the stereoselective synthesis of substituted morpholines from appropriately designed aminoalkene precursors.[1]

  • Direct Trifluoromethylation: While more complex, research into the direct trifluoromethylation of a pre-formed morpholine ring or its immediate precursor is an active area. Photoredox catalysis, for instance, offers a mild method for generating trifluoromethyl radicals that can be incorporated into a suitable substrate.[1]

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound stems directly from the advantageous properties conferred by its constituent parts. Its application as a building block allows for the systematic exploration of chemical space in the pursuit of novel therapeutics.

G cluster_0 Structural Features cluster_1 Physicochemical & Pharmacokinetic Impact cluster_2 Therapeutic Outcome A Morpholine Ring C Improved Solubility & PK Profile A->C B Trifluoromethyl (CF₃) Group D Reduced Basicity (pKa) of Nitrogen B->D E Increased Metabolic Stability B->E F Enhanced Lipophilicity & Membrane Permeability B->F G Enhanced Biological Activity & Target Binding C->G D->G E->G F->G

Caption: Structure-Property relationships for this compound.

Key Applications:

  • Central Nervous System (CNS) Drug Discovery: The morpholine ring is a common feature in CNS-active compounds, where it can help modulate the blood-brain barrier permeability necessary for reaching neurological targets.[3] The properties of this compound make it an attractive scaffold for developing novel agents for mood disorders, pain, and neurodegenerative diseases.[3]

  • Metabolic Disease and Oncology: The metabolic stability imparted by the CF₃ group is highly desirable in drugs that require a longer half-life.[2] This building block can be used to synthesize inhibitors of key enzymes or receptors implicated in cancer and metabolic disorders.

  • Scaffold for Library Synthesis: The secondary amine of the morpholine ring provides a straightforward handle for synthetic modification.[1] This allows for the rapid generation of diverse chemical libraries through techniques like reductive amination, acylation, or arylation, enabling broad structure-activity relationship (SAR) studies.

Representative Experimental Protocol: N-Alkylation

The following protocol illustrates a standard synthetic transformation using this compound as a nucleophile. This self-validating system includes reaction, workup, and purification steps typical for this class of transformation.

Objective: To synthesize N-benzyl-2-(trifluoromethyl)morpholine.

Methodology:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

    • Stir the suspension at room temperature for 10-15 minutes.

  • Reagent Addition:

    • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

    • Causality Note: The base is essential to deprotonate the morpholine nitrogen, increasing its nucleophilicity to facilitate displacement of the bromide leaving group. An excess is used to drive the reaction to completion.

  • Reaction Monitoring:

    • Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Aqueous Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic base.

    • Dilute the filtrate with ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Causality Note: The aqueous washes remove the inorganic salts and any remaining water-soluble solvent (like DMF), providing a crude product in an organic solvent suitable for purification.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-(trifluoromethyl)morpholine.

Conclusion

This compound stands out as a high-value building block for contemporary research and development. Its commercial availability from multiple suppliers in racemic and enantiopure forms lowers the barrier to its incorporation into discovery programs. Well-established synthetic routes ensure a reliable supply for scaling promising lead compounds. By combining the favorable pharmacokinetic attributes of the morpholine scaffold with the potent modulating effects of the trifluoromethyl group, this compound provides chemists with a versatile tool to address key challenges in drug design, from enhancing metabolic stability to fine-tuning target engagement. Its continued application is poised to contribute significantly to the development of next-generation therapeutics.

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Trifluoromethyl-morpholine; compound with GENERIC INORGANIC NEUTRAL COMPONENT. Anichem. [Link]

  • Chemical synthesis of morpholine derivatives.
  • Synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones. Red de Investigadores Ecuatorianos. [Link]

  • This compound hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Tontini, C. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

  • Tusha, E. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

molecular structure and conformation of 2-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Trifluoromethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic integration of privileged scaffolds with bio-potentiating functional groups is a cornerstone of modern medicinal chemistry. This compound represents a quintessential example of this paradigm, merging the favorable pharmacokinetic profile of the morpholine ring with the unique electronic and metabolic properties of the trifluoromethyl group.[1][2] This guide provides a comprehensive technical exploration of the molecular structure and conformational dynamics of this valuable building block. We will dissect the stereochemical nuances, delve into the theoretical and experimental methodologies for conformational analysis, and discuss the profound implications of its three-dimensional architecture on drug design and biological activity. This document is intended to serve as a detailed resource for researchers leveraging this scaffold in the development of next-generation therapeutics.

The Strategic Value in Drug Design: Why this compound?

The morpholine heterocycle is widely regarded as a "privileged" structure in drug discovery. Its presence can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, contributing to favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1][3] Concurrently, the trifluoromethyl (CF₃) group has become a "magic bullet" in medicinal chemistry.[1] Its strong electron-withdrawing nature, high lipophilicity, and exceptional stability against oxidative metabolism can dramatically enhance a molecule's potency, membrane permeability, and pharmacokinetic half-life.[1][4]

The combination of these two moieties in this compound creates a chiral building block with immense potential.[1][5] Understanding its precise three-dimensional structure and conformational preferences is not merely an academic exercise; it is critical for rational drug design, as the spatial orientation of the CF₃ group can dictate molecular recognition and binding affinity at the target receptor.[6][7]

Synthesis and Stereochemical Integrity

The substitution of a trifluoromethyl group at the C2 position of the morpholine ring introduces a chiral center, meaning the compound exists as a pair of enantiomers: (R)- and (S)-2-(trifluoromethyl)morpholine.[1] As different enantiomers can exhibit vastly different biological activities, stereoselective synthesis is paramount for its application in drug development.[1]

A common and scalable approach commences from the commercially available 2-trifluoromethyloxirane, which can be elaborated into either racemic or enantiopure morpholine derivatives.[5] One of the most effective methods for achieving high enantioselectivity is the asymmetric hydrogenation of a dehydromorpholine precursor, catalyzed by a rhodium complex with a chiral bisphosphine ligand.[8][9][10]

cluster_synthesis General Synthetic Workflow Precursor 2-(Trifluoromethyl)oxirane or Dehydromorpholine Reaction Ring Opening & Cyclization or Asymmetric Hydrogenation Precursor->Reaction Chiral Catalyst (e.g., SKP-Rh complex) Product (R/S)-2-(Trifluoromethyl)morpholine Reaction->Product High Enantioselectivity (up to 99% ee) [7]

Caption: General workflow for stereoselective synthesis.

Exemplary Protocol: Asymmetric Hydrogenation of N-Cbz-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-oxazine

This protocol is adapted from established methodologies for the synthesis of 2-substituted chiral morpholines.[8][11] The causality behind the choice of catalyst lies in the ability of rhodium complexes with large bite-angle bisphosphine ligands (like SKP) to create a rigid chiral environment, effectively controlling the facial selectivity of hydrogen addition to the enamine double bond.[9][10]

  • Catalyst Preparation (Inert Atmosphere): In a glovebox, add the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 0.011 equiv) and [Rh(COD)₂]SbF₆ (0.01 equiv) to a dried Schlenk tube. Add anhydrous, degassed dichloromethane (DCM) and stir for 20 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate autoclave vessel, dissolve the N-Cbz-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-oxazine substrate (1.0 equiv) in anhydrous, degassed DCM.

  • Hydrogenation: Transfer the catalyst solution to the substrate solution via cannula under positive inert gas pressure. Seal the autoclave, purge three times with high-purity hydrogen gas, and then pressurize the vessel to 30-50 atm.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by taking aliquots (carefully) for TLC or ¹H NMR analysis.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched N-Cbz-2-(trifluoromethyl)morpholine.

  • Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) via chiral HPLC analysis.

The Conformational Landscape: Axial vs. Equatorial

The six-membered morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain.[1][6] In this conformation, the C2-CF₃ bond can orient in one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (pointing out from the perimeter of the ring).[12] The energetic preference between these two conformers is dictated by a subtle interplay of steric and electronic effects.

ConformerDescriptionKey Interactions
Equatorial The CF₃ group points away from the ring system.Generally lower steric strain; avoids 1,3-diaxial interactions.[13]
Axial The CF₃ group is positioned above or below the ring plane.Potentially significant 1,3-diaxial steric repulsion with axial hydrogens. However, stabilizing electronic effects (hyperconjugation) can be dominant.[14][15]
Theoretical Insights from Computational Modeling

Quantum mechanical calculations are indispensable for predicting the relative stabilities of the axial and equatorial conformers. While bulky alkyl groups strongly prefer the equatorial position due to steric hindrance (A-value), the situation for the trifluoromethyl group is more complex.[13] Studies on trifluoromethylcyclohexane have shown that the axial conformer can be surprisingly stable, and in some cases even preferred.[14][16]

This counterintuitive preference is often attributed to hyperconjugation . Specifically, the donation of electron density from adjacent axial C-H sigma bonds into the low-lying antibonding orbitals (σ*) of the C-F bonds can stabilize the axial conformation. This electronic stabilization can partially or fully offset the steric penalty of the 1,3-diaxial interactions.

cluster_comp Computational Analysis Workflow Start Build Axial & Equatorial 3D Structures Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Confirm Minima) Opt->Freq Energy Single-Point Energy (Higher Level of Theory) Freq->Energy Result Calculate ΔG (G_axial - G_equatorial) Energy->Result

Caption: A typical workflow for computational conformational analysis.

Experimental Elucidation of Conformation

While computational methods provide a powerful predictive framework, experimental techniques are required for definitive structural and conformational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformation of molecules in solution.[1][17] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture.

  • ¹H NMR Analysis: The key to determining the conformation lies in the signal for the proton at the C2 position (H2). The magnitude of its coupling constants (J-values) to the adjacent C3 protons is diagnostic of its orientation.

    • Axial H2 (Equatorial CF₃): An axial proton will have large couplings to adjacent axial protons (³J_ax-ax ≈ 10-13 Hz) and small couplings to adjacent equatorial protons (³J_ax-eq ≈ 2-5 Hz). This results in a complex multiplet often described as a "triplet of doublets" or a broad multiplet.

    • Equatorial H2 (Axial CF₃): An equatorial proton will have small couplings to both adjacent axial and equatorial protons (³J_eq-ax ≈ 2-5 Hz, ³J_eq-eq ≈ 2-5 Hz), typically resulting in a narrower, less resolved multiplet.[18]

  • ¹⁹F NMR Analysis: As fluorine is not naturally abundant, ¹⁹F NMR provides a clean, direct window into the electronic environment of the CF₃ group.[19] The chemical shift of the CF₃ signal can differ between the two conformers, and in cases of slow exchange, both species might be observable.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a high-field NMR spectrometer (≥400 MHz). For detailed conformational analysis, 2D experiments like COSY and HSQC are highly recommended to assign all proton and carbon signals unambiguously.[17]

  • Analysis of Coupling Constants: Process the ¹H NMR spectrum with minimal line broadening to resolve the fine structure of the H2 multiplet. Measure the peak-to-peak separations to extract the ³J(H2, H3) coupling constants.

  • Conformer Population: Compare the observed J-values to the expected values for pure axial and equatorial conformers. The population ratio can be estimated using the equation: J_obs = (mole fraction_ax * J_ax) + (mole fraction_eq * J_eq).

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[20] It yields a precise 3D model, confirming the chair conformation of the morpholine ring and definitively showing whether the trifluoromethyl group occupies an axial or equatorial position in the crystal lattice.[1][21] This technique provides ground-truth data against which solution-state NMR and computational results can be compared.

Crystallographic DataInformation Provided
Bond Lengths & Angles Reveals any structural distortions caused by the bulky, electronegative CF₃ group.
Torsional Angles Quantifies the exact puckering of the morpholine ring.
Substituent Position Unambiguously defines the CF₃ group as axial or equatorial.
Intermolecular Interactions Shows how molecules pack in the solid state, revealing hydrogen bonds or other non-covalent interactions.[1]

Conformation as a Determinant of Biological Function

The preference of the CF₃ group for an axial or equatorial position has profound consequences for drug development. The conformation dictates the molecule's overall shape and the vector of the CF₃ group, which in turn governs how the molecule fits into a protein's binding pocket.

  • Target Recognition: An equatorial CF₃ group projects outwards from the scaffold, potentially interacting with a hydrophobic pocket. An axial CF₃ group projects upwards, where it might form different interactions or cause a steric clash.

  • Physicochemical Properties: The overall dipole moment of the molecule, which influences properties like solubility and membrane permeability, is conformation-dependent.

cluster_binding Conformation Dictates Binding Mode Receptor Receptor Binding Pocket Equatorial Equatorial CF3 (Outward Projection) Equatorial->Receptor Fits Hydrophobic Sub-pocket Axial Axial CF3 (Upward Projection) Axial->Receptor Potential Steric Clash

Caption: Differential interaction of conformers with a target.

Conclusion

This compound is a deceptively simple molecule whose structural and conformational properties are governed by a sophisticated balance of steric and electronic forces. Its chair conformation and the axial/equatorial preference of the vital trifluoromethyl group are critical parameters that influence its utility in medicinal chemistry. A thorough understanding and characterization of this conformational landscape, achieved through a synergistic application of synthesis, computational modeling, NMR spectroscopy, and X-ray crystallography, are essential for rationally designing and optimizing the next generation of therapeutics built upon this powerful scaffold.

References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Retrieved from [Link]

  • Daniliuc, C. G., et al. (2016). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. Chemistry, 22(47), 16920-16928. Retrieved from [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493-14498. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53534845, this compound. Retrieved from [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493-14498. Retrieved from [Link]

  • Kim, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68285203, (2S)-2-(trifluoromethyl)morpholine hydrochloride. Retrieved from [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12, 14493-14498. Retrieved from [Link]

  • Fülöp, F., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(9), 750-754. Retrieved from [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

  • Vemula, R., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of Medicinal Chemistry, 61(5), 1931-1955. Retrieved from [Link]

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(13), 1874-1887. Retrieved from [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

  • Cardinale, J., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7793-7799. Retrieved from [Link]

  • Ruijter, E., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(2), 398-401. Retrieved from [Link]

  • Daniliuc, C. G., et al. (2016). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. Chemistry. Retrieved from [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

  • Zhuravel, M. A., et al. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molbank, 2022(4), M1487. Retrieved from [Link]

  • NotEvans. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Retrieved from [Link]

  • Science Museum. (2019). X-ray crystallography: Revealing our molecular world. Retrieved from [Link]

  • Wunder, T., & Luy, B. (2020). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry, 2(3), 613-633. Retrieved from [Link]

  • Anonymous. (n.d.). Substituted cyclohexanes. College of Saint Benedict & Saint John's University. Retrieved from [Link]

  • Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Retrieved from [Link]

Sources

Quantum Chemical Calculations for 2-(Trifluoromethyl)morpholine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the 2-(trifluoromethyl)morpholine moiety into drug candidates represents a significant advancement in medicinal chemistry, offering enhanced metabolic stability, lipophilicity, and binding affinity.[1] A profound understanding of the molecule's three-dimensional structure, conformational preferences, and electronic properties is paramount for its rational application in drug design. This in-depth technical guide provides a comprehensive framework for leveraging quantum chemical calculations to elucidate the key physicochemical characteristics of this compound. We will explore robust computational methodologies, from geometry optimization and conformational analysis to the prediction of spectroscopic signatures and reactivity, thereby empowering researchers, scientists, and drug development professionals to harness the full potential of this valuable building block.

Introduction: The Rising Prominence of this compound in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[2] Its trifluoromethylated analogue, this compound, has garnered considerable attention due to the unique properties imparted by the trifluoromethyl (CF3) group.[3][4] The high electronegativity of fluorine atoms can significantly alter the electronic distribution within a molecule, influencing its pKa, dipole moment, and non-covalent interactions.[5] Furthermore, the CF3 group is known to enhance metabolic stability by blocking potential sites of oxidation.[6]

This guide will navigate the theoretical underpinnings and practical applications of quantum chemical calculations to dissect the multifaceted nature of this compound. By employing these in silico techniques, researchers can gain predictive insights that accelerate the drug discovery and development pipeline.

Foundational Quantum Chemical Methodologies

The selection of an appropriate theoretical framework is critical for obtaining accurate and reliable computational results. This section details the recommended methods and basis sets for studying fluorinated heterocyclic systems like this compound.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the predominant method for quantum chemical calculations in drug discovery due to its favorable balance of accuracy and computational cost.[7] DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a more manageable quantity. For the studies outlined in this guide, we recommend the use of hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, providing a more accurate description of electronic effects.

Recommended Functionals:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-validated functional for a broad range of organic molecules.

  • M06-2X (Minnesota, 2006, with double the amount of non-local exchange): Particularly well-suited for systems with significant non-covalent interactions and for calculations involving thermochemistry and kinetics.[8]

Basis Sets: The Building Blocks of Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For molecules containing fluorine, it is crucial to employ basis sets that can adequately describe the diffuse nature of fluorine's valence electrons and the polarization of its electron density.[9][10]

Recommended Basis Sets:

  • Pople-style basis sets:

    • 6-311+G(d,p): A triple-zeta basis set that includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on all atoms.[11] This provides a good balance for geometry optimizations and frequency calculations.

  • Dunning's correlation-consistent basis sets:

    • aug-cc-pVDZ (augmented correlation-consistent polarized Valence Double-Zeta): A high-quality basis set that is recommended for more accurate single-point energy calculations and the prediction of sensitive properties like NMR chemical shifts.[12]

Modeling the Solvent Environment: Implicit and Explicit Approaches

Biological processes and chemical reactions predominantly occur in solution. Therefore, accounting for the influence of the solvent is essential for accurate predictions.

  • Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM)[13][14] and the SMD (Solvation Model based on Density) model,[13] represent the solvent as a continuous dielectric medium. They offer a computationally efficient way to capture the bulk electrostatic effects of the solvent.[15][16]

  • Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation.[17] While computationally more demanding, this method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. A hybrid approach, combining an implicit continuum with a few explicit solvent molecules in the first solvation shell, often provides a good compromise between accuracy and computational cost.

Computational Workflow for Characterizing this compound

This section outlines a step-by-step computational workflow for a thorough investigation of this compound.

Computational Workflow cluster_0 Initial Setup cluster_1 Conformational Analysis cluster_2 Refined Calculations cluster_3 Property Prediction A Construct 3D Structure B Potential Energy Surface Scan A->B Initial Geometry C Identify Low-Energy Conformers B->C Identify Minima D Geometry Optimization & Frequency Calculation C->D Conformer Geometries E Single-Point Energy Calculation D->E Optimized Structures F Spectroscopic Properties (NMR, IR) D->F Vibrational Frequencies G Electronic Properties (MEP, FMOs) E->G Wavefunction H Reactivity Descriptors G->H Orbital Energies

Caption: A generalized workflow for the quantum chemical characterization of this compound.

Step 1: Geometry Optimization and Conformational Analysis

The morpholine ring can adopt several conformations, with the chair form being the most stable. The presence of the bulky and electronegative trifluoromethyl group at the C2 position introduces steric and electronic perturbations that can influence the conformational landscape.

Experimental Protocol:

  • Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic conformational search or a molecular dynamics simulation at a lower level of theory (e.g., a semi-empirical method or a smaller basis set) to identify potential low-energy conformers. The key dihedral angles to scan are those within the morpholine ring and the rotation around the C2-CF3 bond.

  • Geometry Optimization: For each identified conformer, perform a full geometry optimization using a recommended DFT method and basis set (e.g., B3LYP/6-311+G(d,p)). This process will locate the stationary points on the potential energy surface.

  • Frequency Calculation: Following each optimization, a vibrational frequency analysis must be performed at the same level of theory.[18] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be used to predict the infrared (IR) spectrum of the molecule.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol) at B3LYP/6-311+G(d,p)
Chair-ax Chair conformation with axial CF3 group0.00
Chair-eq Chair conformation with equatorial CF3 groupCalculated Value
Twist-boat Twist-boat conformationCalculated Value

(Note: The actual energy values would be obtained from the calculations.)

Step 2: Prediction of Spectroscopic Properties

Quantum chemical calculations can provide valuable predictions of spectroscopic data, which can aid in the characterization and identification of synthesized compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[19][20][21][22]

Experimental Protocol:

  • GIAO Calculation: Using the optimized geometries of the low-energy conformers, perform a GIAO-DFT calculation (e.g., GIAO-B3LYP/aug-cc-pVDZ).

  • Chemical Shift Referencing: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

  • Boltzmann Averaging: If multiple conformers are significantly populated at room temperature, their individual NMR spectra should be averaged according to their Boltzmann populations to obtain a more accurate prediction of the experimental spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer

AtomPredicted Chemical Shift (ppm)Experimental (if available)
H (N-H)Calculated Value
H (C2-H)Calculated Value
......
C2Calculated Value
C3Calculated Value
......

(Note: The actual chemical shift values would be obtained from the calculations.)

3.2.2. Vibrational Spectroscopy (IR and Raman)

As mentioned earlier, the vibrational frequencies and their corresponding intensities are obtained from the frequency calculation. These can be used to generate a theoretical infrared (IR) and Raman spectrum. The vibrational modes involving the CF3 group are of particular interest.[23][24][25][26]

Table 3: Key Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments

Calculated Frequency (cm⁻¹)Intensity (IR/Raman)Vibrational Mode Assignment
ValueHigh/MediumN-H stretch
ValueHigh/LowC-F symmetric stretch
ValueHigh/MediumC-F asymmetric stretch
ValueMedium/HighMorpholine ring breathing

(Note: The actual frequency values and intensities would be obtained from the calculations.)

Step 3: Analysis of Electronic Properties and Reactivity

Understanding the electronic structure and reactivity of this compound is crucial for predicting its interactions with biological targets and its metabolic fate.

3.3.1. Molecular Electrostatic Potential (MEP)

The MEP is a color-mapped representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

MEP_Concept Molecule This compound (Electron Density Surface) Red Negative MEP (Electron-rich, Nucleophilic Attack) Molecule->Red e.g., near Oxygen atom Blue Positive MEP (Electron-poor, Electrophilic Attack) Molecule->Blue e.g., near N-H proton

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.

3.3.2. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

3.3.3. Conceptual DFT and Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors.[27][28] These descriptors can be calculated from the energies of the neutral, anionic, and cationic species.

Table 4: Calculated Global Reactivity Descriptors

DescriptorFormulaCalculated Value (eV)Interpretation
Ionization Potential (IP)E(N-1) - E(N)Calculated ValueEnergy required to remove an electron.
Electron Affinity (EA)E(N) - E(N+1)Calculated ValueEnergy released upon adding an electron.
Chemical Hardness (η)(IP - EA) / 2Calculated ValueResistance to change in electron distribution.
Chemical Potential (μ)-(IP + EA) / 2Calculated ValueEscaping tendency of electrons.
Electrophilicity Index (ω)μ² / (2η)Calculated ValuePropensity to accept electrons.

(Note: The actual values would be obtained from the calculations.)

Furthermore, local reactivity descriptors, such as the Fukui functions, can be calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.[29]

Implications for Drug Development

The insights gained from these quantum chemical calculations have direct and tangible applications in the drug development process:

  • Structure-Activity Relationship (SAR) Studies: Understanding the preferred conformation and electronic properties of this compound can rationalize observed SAR trends and guide the design of analogues with improved potency and selectivity.

  • Pharmacophore Modeling: The calculated MEP and FMOs can be used to develop and refine pharmacophore models, which describe the essential features required for a molecule to bind to a specific biological target.

  • ADME-Tox Prediction: Properties such as lipophilicity (related to the MEP) and metabolic stability (related to reactivity descriptors) can be qualitatively assessed to anticipate a compound's ADME-Tox profile.

  • Crystal Structure Prediction: The accurate calculation of intermolecular interaction energies can aid in the prediction of crystal packing, which is crucial for understanding the solid-state properties of a drug substance.[7]

Conclusion

Quantum chemical calculations provide a powerful and predictive toolkit for the in-depth characterization of this compound. By systematically applying the methodologies outlined in this guide, researchers can gain a fundamental understanding of its structural, spectroscopic, and electronic properties. This knowledge is invaluable for making informed decisions in the design and optimization of novel therapeutic agents, ultimately accelerating the journey from a promising building block to a life-saving medicine.

References

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2001). GIAO calculations of 1H and 13C NMR chemical shifts of molecules containing heavy atoms. A comparison of density functional and Hartree-Fock methods. Physical Chemistry Chemical Physics, 3(14), 2887-2893. [Link]

  • Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1874. [Link]

  • Kutzelnigg, W., Fleischer, U., & Schindler, M. (1990). The IGLO-method: ab-initio calculation and interpretation of NMR chemical shifts and magnetic susceptibilities. In NMR Basic Principles and Progress (pp. 165-262). Springer, Berlin, Heidelberg. [Link]

  • Q-Chem. (n.d.). 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. [Link]

  • Q-Chem. (n.d.). 12.2 Chemical Solvent Models. Q-Chem Manual. [Link]

  • Yang, W., & Mortier, W. J. (1986). The use of global and local molecular parameters for the analysis of the gas-phase basicity of amines. Journal of the American Chemical Society, 108(19), 5708-5711. [Link]

  • Pliego Jr, J. R., & Riveros, J. M. (2001). The study of the solvent effect on chemical reactions by the continuum and the cluster-continuum models. Physical Chemistry Chemical Physics, 3(22), 4931-4936. [Link]

  • Verevkin, S. P., Emel’yanenko, V. N., & Notario, R. (2008). Benchmark thermochemistry for trifluoromethyl-substituted benzenes: a combination of high-level ab initio calculations and experimental thermochemical studies. The Journal of Physical Chemistry A, 112(35), 8146-8154. [Link]

  • ChemTools. (n.d.). Conceptual Density Functional Theory. ChemTools Documentation. [Link]

  • Vrije Universiteit Brussel. (2022). Atomic Reactivity Descriptors from Conceptual DFT under Isotropic Pressure. [Link]

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094. [Link]

  • Novák, M. (2014). Solvation models. IS MUNI. [Link]

  • Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]

  • Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(4), 477-490. [Link]

  • Haszeldine, R. N. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 40(3), 393-401. [Link]

  • Wang, J., et al. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(43), 21552-21558. [Link]

  • Patel, K., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(5), 1105. [Link]

  • Van Lenthe, E., et al. (2024). Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. Molecules, 29(1), 241. [Link]

  • de Oliveira, E. M., et al. (2024). Low Energy Positron Scattering by F and F 2. Journal of Physics B: Atomic, Molecular and Optical Physics. [Link]

  • Ullah, A., et al. (2024). Effect of fluorination on the adsorption properties of aromatic heterocycles toward methyl halides: A quantum chemical study. Request PDF. [Link]

  • Gaussian. (2021). Basis Sets. [Link]

  • Madappat, K. V., Clark, M., & Thrasher, J. S. (1993). A computational study of the possible isomers and conformations of N-trifluoromethylformamide, CF3NHC(O)H, and N-hydroxymethylidenetrifluoromethylamine, CF3N C(H)OH. Journal of Molecular Structure: THEOCHEM, 285(1), 1-15. [Link]

  • Nsangou, M., et al. (2021). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. Heliyon, 7(5), e07050. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). (2S)-2-(trifluoromethyl)morpholine hydrochloride. [Link]

  • Sherrill, C. D. (n.d.). Basis Sets in Quantum Chemistry. [Link]

  • Schmidt, O. (n.d.). Computational Analysis of Reaction Mechanism for Trifluoromethylation of Organic Compounds. Montclair State University. [Link]

  • Kumar, S., et al. (2020). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 25(24), 5994. [Link]

  • Q-Chem. (n.d.). 10.11 Vibrational Analysis. Q-Chem 5.0 User's Manual. [Link]

  • CCDC. (n.d.). Computational Chemistry Research. [Link]

  • Pérez-Temprano, M. H., et al. (2019). Computational Study on the Mechanism of Chen's Reagent as Trifluoromethyl Source. Chemistry – A European Journal, 25(21), 5483-5491. [Link]

  • Kciuk, M., & Toman, A. (2021). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Pharmaceutics, 13(7), 1056. [Link]

  • Sertbakan, T. R. (2020). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. [Link]

  • Sun, W., et al. (2022). DFT study on the adsorption of 5-fluorouracil on B40, B39M, and M@B40 (M = Mg, Al, Si, Mn, Cu, Zn). RSC Advances, 12(1), 16-25. [Link]

  • Wikipedia. (n.d.). Fluorine compounds. [Link]

  • Guerrero-Ríos, I., et al. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. Polymers, 15(18), 3816. [Link]

  • PubChem. (n.d.). Perfluoro-N-methylmorpholine. [Link]

Sources

solubility and stability of 2-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(Trifluoromethyl)morpholine

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the morpholine heterocycle is a well-established privileged structure.[1][2] Its inclusion in a molecule often confers advantageous pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[3][4] When combined with a trifluoromethyl (CF₃) group—a substituent renowned for its ability to enhance metabolic resistance, modulate lipophilicity, and improve target binding affinity—the resulting this compound scaffold becomes a compelling building block for novel therapeutics.[3][5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, providing a foundational understanding of the physicochemical principles governing the . We will explore the causality behind experimental design and furnish robust, self-validating protocols to empower researchers to confidently assess this valuable compound in their own laboratories.

Core Physicochemical Profile

A molecule's behavior in solution is dictated by its intrinsic physicochemical properties. The this compound structure integrates the basic nitrogen of the morpholine ring with the potent electron-withdrawing and lipophilic nature of the CF₃ group.[3] This interplay governs its solubility and interaction with biological systems.

PropertyValueSource
Molecular Formula C₅H₈F₃NOPubChem[6]
Molecular Weight 155.12 g/mol PubChem[6]
Predicted pKa 7.46 ± 0.40ChemicalBook[7][8]
Predicted LogP 0.5371ChemScene[9]
Appearance Colorless liquidWikipedia (Morpholine)[10]

The predicted pKa of ~7.46 is of critical importance.[7][8] It indicates that this compound is a weak base. At physiological pH (~7.4), the compound will exist as a mixture of its ionized (protonated) and non-ionized forms. This equilibrium has profound implications for its aqueous solubility, membrane permeability, and binding interactions.

Solubility Characterization

Solubility is a gatekeeper property in drug development, influencing everything from formulation to bioavailability. The parent morpholine scaffold is miscible with water and a broad range of organic solvents, a trait that is often leveraged to enhance the solubility of parent drug molecules.[11] The introduction of the CF₃ group increases lipophilicity, which can temper aqueous solubility while improving solubility in nonpolar organic media.[3]

A systematic approach to characterizing solubility is therefore essential.

Caption: Workflow for Thermodynamic Solubility Assessment.

Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, which is the most relevant measure for drug development.

Causality: The shake-flask method is the gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's intrinsic solubility. Using a range of pH buffers is critical because the compound's pKa of ~7.46 means its ionization state, and thus its solubility, will be highly pH-dependent.

  • Preparation of Buffers: Prepare a series of aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess solubility across a physiologically relevant pH range.

  • Compound Addition: Add an excess of this compound (e.g., 1-2 mg) to 1 mL of each buffer in separate glass vials. The amount should be enough to ensure a solid phase remains after equilibration.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is crucial to ensure equilibrium is reached.

  • Phase Separation: After incubation, carefully remove the vials. Allow the solid to settle. Filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved particles. Centrifugation prior to filtration is recommended.

  • Quantification:

    • Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Accurately dilute the filtered supernatant into the linear range of the calibration curve.

    • Analyze the diluted samples and standards using a validated HPLC-UV or LC-MS method.[12]

  • Calculation: Determine the concentration in the supernatant from the calibration curve and multiply by the dilution factor to obtain the final solubility value in mg/mL or µM.

Stability Assessment: A Forced Degradation Approach

Understanding a compound's stability profile is non-negotiable for ensuring its quality, safety, and efficacy. Forced degradation studies are designed to accelerate decomposition, thereby identifying likely degradation pathways and establishing a "stability-indicating" analytical method.[13] The strong carbon-fluorine bond imparts significant metabolic stability, and this chemical robustness is expected to translate to good intrinsic stability.[3] However, the morpholine ring contains heteroatoms that can be susceptible to specific stressors.

G cluster_stress Stress Conditions cluster_outcomes Potential Outcomes Compound This compound pH Hydrolytic (Acid, Base, Neutral) Compound->pH Heat Thermal (Solid & Solution) Compound->Heat Light Photolytic (UV/Vis Light) Compound->Light Oxidation Oxidative (e.g., H₂O₂) Compound->Oxidation Deg1 Ring Opening pH->Deg1 Deg3 CF₃ Hydrolysis (Harsh Base) pH->Deg3 Stable No Degradation pH->Stable Heat->Deg1 Heat->Stable Light->Stable Light->Stable Deg2 Oxidation at N or Cα Oxidation->Deg2 Oxidation->Stable

Caption: Factors influencing the stability of this compound.

Hydrolytic Stability

Causality: The molecule's stability in aqueous solution is tested at varying pH levels to simulate conditions it might encounter (e.g., in the stomach, in an IV formulation). While the C-CF₃ bond is generally robust, the ether linkage in the morpholine ring could be susceptible to acid-catalyzed hydrolysis, and the entire molecule could degrade under harsh basic conditions. Studies on related N-trifluoromethyl amines confirm a strong pH-dependence on stability.[14]

Protocol:

  • Sample Preparation: Prepare solutions of the compound (~0.1-1.0 mg/mL) in 0.1 M HCl (acidic), water or phosphate buffer pH 7.4 (neutral), and 0.1 M NaOH (basic).

  • Incubation: Store aliquots of each solution at a controlled temperature (e.g., 50-60°C) to accelerate degradation. Include control samples stored at 4°C.

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 2, 6, 24, 48 hours).

  • Analysis: Immediately quench the reaction if necessary (e.g., neutralize the acidic/basic samples) and dilute for analysis. Quantify the remaining parent compound using a stability-indicating HPLC method against the t=0 sample. Aim for 5-20% degradation to ensure pathways are observable without complete loss of the parent peak.

Thermal Stability

Causality: This assesses the compound's resilience to heat, which is critical for manufacturing, formulation (e.g., heat sterilization), and long-term storage. The high strength of the C-F bond suggests good thermal stability.[3][15]

Protocol (Solid State):

  • Thermogravimetric Analysis (TGA): Place a small amount of the neat compound (5-10 mg) in a TGA pan.

  • Heating Program: Heat the sample under a nitrogen atmosphere from ambient temperature to >300°C at a constant rate (e.g., 10°C/min).

  • Analysis: The onset temperature of weight loss indicates the beginning of thermal decomposition.

Protocol (Solution State):

  • Sample Preparation: Prepare a solution of the compound in a relevant solvent (e.g., propylene glycol).

  • Incubation: Store the solution in a sealed vial at an elevated temperature (e.g., 80°C).

  • Analysis: Analyze samples at various time points as described for hydrolytic stability.

Photostability

Causality: Exposure to light can provide the energy to initiate photochemical degradation. This is a key regulatory requirement (ICH Q1B) to determine if the compound requires light-protected packaging. Related trifluoromethylated heterocyclic compounds have demonstrated good photostability.[5][16][17]

Protocol:

  • Sample Preparation: Expose both the solid compound and a solution of the compound to a controlled light source.

  • Light Exposure: Place samples in a photostability chamber that provides a standardized output of both cool white fluorescent (visible) and near-UV light, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

  • Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Analysis: After exposure, compare the samples to the dark controls. Assess for changes in physical appearance and quantify the parent compound and any new degradant peaks by HPLC.

Oxidative Stability

Causality: The morpholine nitrogen and the adjacent methylene groups are potential sites for oxidation.[18] This tests the compound's susceptibility to oxidative stress, which can be encountered in vivo or in formulations containing oxidative excipients.

Protocol:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent.

  • Stress Application: Add a solution of 3% hydrogen peroxide (H₂O₂) to the sample solution.

  • Incubation: Stir the reaction at room temperature, monitoring for degradation over several hours.

  • Analysis: Analyze samples at various time points as described for hydrolytic stability.

Analytical Methodology for Quantification

A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. The method must be able to resolve the parent compound from any potential degradants, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Typical HPLC Method Parameters:

ParameterTypical SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good reversed-phase retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the basic amine, leading to sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 5 minutesA generic gradient to elute the parent compound and a wide range of potential degradants.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and improves peak shape.
Detection UV at 210 nmLow UV wavelength is often suitable for scaffolds lacking a strong chromophore. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 2 µL

For higher sensitivity or confirmation of degradant identity, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring a derivatization step to improve volatility.[19][20]

Conclusion and Practical Implications

This compound is a molecular scaffold engineered for success. The combination of the pharmacokinetically favorable morpholine ring and the stability-enhancing trifluoromethyl group results in a compound with a high potential for drug discovery applications.

Based on its structure and data from related analogs, it is predicted to have:

  • pH-Dependent Aqueous Solubility: Good solubility in acidic conditions due to protonation of the morpholine nitrogen, and moderate solubility at neutral pH.

  • High Intrinsic Stability: The C-F bond imparts significant resistance to metabolic and chemical degradation. The primary liabilities, if any, are likely to be the ether linkage under strong acid or oxidation at the nitrogen/alpha-carbon.

The experimental protocols and scientific rationale provided in this guide equip researchers with the necessary tools to empirically verify these characteristics. A thorough understanding of the is not merely an academic exercise; it is a critical step in unlocking its full potential as a building block for the next generation of therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-(trifluoromethyl)morpholine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of hydrolytic stability of N-trifluoromethyl secondary.... Retrieved from [Link]

  • Impactfactor. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • Journal of Organic Chemistry. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. Retrieved from [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Retrieved from [Link]

  • Merck Index. (n.d.). Morpholine. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • PubMed. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Morpholine. Retrieved from [Link]

  • NASA Technical Reports Server. (n.d.). Determination of the Thermal Stability of Perfluoroalkylether Fluids. Retrieved from [Link]

  • National Institutes of Health. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-(Trifluoromethyl)morpholine Derivatives: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Trifluoromethyl)morpholine Scaffold

In the landscape of modern drug discovery, the morpholine heterocycle is a well-established "privileged structure," frequently appearing in a multitude of bioactive compounds due to its ability to confer favorable pharmacokinetic properties.[1][2][3] The introduction of a trifluoromethyl (CF₃) group, a key fluorine-containing substituent, further enhances the desirability of this scaffold.[1] The strong electron-withdrawing nature of the CF₃ group and the high bond energy of the C-F bond contribute to increased metabolic stability, enhanced lipophilicity, and improved binding affinity of drug candidates to their biological targets.[1][4] Consequently, the this compound moiety represents a compelling building block for medicinal chemists aiming to fine-tune the properties of novel therapeutic agents. This guide provides an in-depth overview of synthetic strategies and detailed protocols for accessing these valuable derivatives.

Strategic Approaches to Synthesis

The synthesis of this compound derivatives can be broadly categorized into two main strategies: cyclization reactions to form the morpholine ring with a pre-installed trifluoromethyl group, and the asymmetric hydrogenation of a pre-formed dehydromorpholine ring. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials.

Cyclization Strategies: Building the Morpholine Ring

A prevalent and scalable approach involves the use of commercially available 2-trifluoromethyloxirane as a key starting material.[5] This method allows for the construction of the morpholine ring through a nucleophilic ring-opening of the epoxide followed by an intramolecular cyclization.

Key Advantages:

  • Scalability: The procedures are often scalable, enabling the production of multi-gram quantities of the desired products.[5]

  • Versatility: This method allows for the introduction of diversity at the nitrogen atom of the morpholine ring by varying the amine nucleophile used in the initial ring-opening step.

A general workflow for this approach is outlined below:

G A 2-Trifluoromethyloxirane C Ring-Opened Intermediate (Amino Alcohol) A->C Nucleophilic Attack B Amine Nucleophile (R-NH2) B->C D Intramolecular Cyclization C->D Base or Acid Catalysis E This compound Derivative D->E

Caption: General workflow for synthesis from 2-trifluoromethyloxirane.

Asymmetric Hydrogenation: Establishing Stereochemistry

For the synthesis of chiral 2-substituted morpholines, asymmetric hydrogenation of dehydromorpholines has emerged as a powerful and efficient method.[6][7][8] This approach utilizes a chiral catalyst, often a rhodium complex with a bisphosphine ligand, to achieve high enantioselectivity in the reduction of the double bond.[6][7]

Key Advantages:

  • High Enantioselectivity: This method can provide access to enantiomerically pure morpholine derivatives with excellent enantiomeric excess (ee), often up to 99%.[6][7]

  • Quantitative Yields: The reactions typically proceed in quantitative yields.[6][7]

  • Atom Economy: Asymmetric hydrogenation is an atom-economical process.[6]

The general principle of this strategy is depicted in the following diagram:

G A 2-(Trifluoromethyl)dehydromorpholine C Chiral this compound A->C Asymmetric Hydrogenation B Chiral Rh-Bisphosphine Catalyst + H2 B->C

Caption: Asymmetric hydrogenation of a dehydromorpholine precursor.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound from 2-Trifluoromethyloxirane

This protocol is adapted from methodologies described for the synthesis of 2- and 3-trifluoromethylmorpholines.[5]

Materials:

  • 2-Trifluoromethyloxirane

  • Ethanolamine

  • Suitable solvent (e.g., Methanol)

  • Base (e.g., Potassium Carbonate)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethanolamine (1.0 eq) in methanol.

  • Epoxide Addition: Cool the solution to 0 °C in an ice bath. Slowly add 2-trifluoromethyloxirane (1.1 eq) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After completion of the initial reaction, add potassium carbonate (1.5 eq) to the mixture. Heat the reaction to reflux and maintain for 6-12 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired this compound.

Data Summary:

Parameter Value Reference
Starting Material2-Trifluoromethyloxirane[5]
Key ReagentEthanolamine
Typical YieldMulti-gram quantities achievable[5]
StereochemistryRacemic
Protocol 2: Asymmetric Hydrogenation of a 2-(Trifluoromethyl)dehydromorpholine Derivative

This protocol is a generalized procedure based on the principles of asymmetric hydrogenation of dehydromorpholines.[6][7][9]

Materials:

  • 2-(Trifluoromethyl)dehydromorpholine substrate

  • Chiral rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral bisphosphine ligand (e.g., SKP-Phos)

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas source

Procedure:

  • Catalyst Preparation (in a glovebox): To a dried Schlenk tube, add the chiral bisphosphine ligand (e.g., 1.1 mol%) and the rhodium precursor (e.g., 1.0 mol%). Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In the autoclave vessel, dissolve the 2-(trifluoromethyl)dehydromorpholine substrate in the anhydrous, degassed solvent.

  • Catalyst Transfer: Transfer the prepared catalyst solution to the autoclave vessel containing the substrate via cannula.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 50 atm). Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for the specified time (e.g., 12-24 hours).

  • Work-up: Upon completion, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis. Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary:

Parameter Value Reference
Reaction TypeAsymmetric Hydrogenation[6][7]
Catalyst SystemRhodium-bisphosphine complex[6][7]
Typical Yield>99%[7]
Enantioselectivity (ee)Up to 99%[6][7]

Conclusion: A Versatile Scaffold for Future Drug Discovery

The this compound scaffold continues to be a valuable asset in the medicinal chemist's toolbox. The synthetic routes outlined in this guide provide reliable and adaptable methods for accessing these important building blocks. The ability to generate both racemic and enantiomerically pure derivatives allows for a thorough exploration of the structure-activity relationships of novel drug candidates. As the demand for more effective and safer therapeutics grows, the strategic incorporation of the this compound moiety is poised to play a significant role in the development of the next generation of medicines.

References

  • Shcherbatiuk, A. V., et al. (n.d.). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Enamine.
  • This compound | 1196532-95-2. (n.d.). Benchchem.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). PMC - NIH.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021, October 28). Chemical Science (RSC Publishing). DOI:10.1039/D1SC04288B.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020, March 5). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. DOI: 10.1002/cmdc.201900682. Available at: [Link]

  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. (n.d.). Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC - PubMed Central. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Chemical Science (RSC Publishing).
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21).
  • Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed. Available at: [Link]

Sources

Application Notes and Protocols: The 2-(Trifluoromethyl)morpholine Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 2-(Trifluoromethyl)morpholine scaffold in the design and synthesis of potent and selective kinase inhibitors. This document outlines the rationale behind the scaffold's utility, common synthetic methodologies, and detailed protocols for evaluating the biological activity of resulting compounds.

Introduction: The Strategic Advantage of the this compound Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies, but challenges such as off-target effects, acquired resistance, and poor pharmacokinetic profiles persist.

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility and improve metabolic stability. The introduction of a trifluoromethyl (CF3) group at the 2-position of the morpholine ring creates a unique scaffold that offers several distinct advantages for kinase inhibitor design:

  • Metabolic Stability: The electron-withdrawing nature of the CF3 group can shield the morpholine ring from oxidative metabolism, leading to an improved pharmacokinetic profile.

  • Conformational Rigidity: The bulky CF3 group can lock the morpholine ring into a preferred conformation, which can be exploited to achieve higher binding affinity and selectivity for the target kinase.

  • Enhanced Lipophilicity: The CF3 group increases the lipophilicity of the scaffold, which can improve cell permeability and oral bioavailability.

  • Unique Interactions: The fluorine atoms of the CF3 group can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, with the kinase active site, further enhancing binding affinity.

This guide will explore the synthesis of this valuable scaffold and its application in the development of novel kinase inhibitors, providing detailed protocols for their biological evaluation.

Synthesis of the this compound Scaffold

The synthesis of this compound can be achieved through various routes, often starting from commercially available chiral building blocks to ensure enantiomeric purity. A common and efficient method involves the cyclization of a suitably protected amino alcohol precursor.

Generalized Synthetic Workflow

G A Chiral Amino Alcohol Precursor B N-Protection A->B C Activation of Hydroxyl Group B->C D Intramolecular Cyclization C->D E Deprotection D->E F This compound E->F

Caption: Generalized workflow for the synthesis of this compound.

Protocol: Synthesis of (R)-2-(Trifluoromethyl)morpholine

This protocol provides a representative synthesis of (R)-2-(Trifluoromethyl)morpholine from (R)-3,3,3-trifluoro-1-aminopropan-2-ol.

Materials:

  • (R)-3,3,3-trifluoro-1-aminopropan-2-ol

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanesulfonyl chloride (MsCl)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • N-Boc Protection:

    • Dissolve (R)-3,3,3-trifluoro-1-aminopropan-2-ol (1.0 eq) and TEA (1.5 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add Boc2O (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield N-Boc-(R)-3,3,3-trifluoro-1-aminopropan-2-ol.

  • Mesylation and Cyclization:

    • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous THF and cool to 0 °C.

    • Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add MsCl (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • The crude product, N-Boc-(R)-2-(Trifluoromethyl)morpholine, can be used in the next step without further purification or purified by column chromatography.

  • Deprotection:

    • Dissolve the N-Boc protected morpholine (1.0 eq) in DCM.

    • Add TFA (10 eq) and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO3.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield (R)-2-(Trifluoromethyl)morpholine.

Application in Kinase Inhibitor Design: Rationale and Structure-Activity Relationship (SAR)

The this compound scaffold can be strategically incorporated into kinase inhibitor designs to occupy specific pockets within the ATP binding site. The morpholine nitrogen often serves as an attachment point for a linker connected to a hinge-binding motif, while the trifluoromethyl group can be directed towards a hydrophobic pocket.

Key Interactions with a Generic Kinase Active Site

G cluster_0 Kinase Active Site cluster_1 Inhibitor Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front Hinge Binder Hinge Binder Hinge Binder->Hinge Region H-Bonds Linker Linker Scaffold 2-(CF3)Morpholine Scaffold->Hydrophobic Pocket Hydrophobic Interactions Scaffold->Solvent Front Solubility

Caption: Interactions of a 2-(CF3)morpholine-based inhibitor with a kinase active site.

Illustrative Structure-Activity Relationship (SAR) Table

The following table summarizes hypothetical SAR data for a series of kinase inhibitors based on the this compound scaffold, targeting a generic kinase "Kinase X".

Compound IDR1 (Hinge Binder)R2 (Solvent Exposed)Kinase X IC50 (nM)
1a PyrimidineMethyl150
1b 7-AzaindoleMethyl25
1c PyrimidineEthyl120
1d PyrimidineCyclopropyl80
1e 7-AzaindoleCyclopropyl15

Analysis of SAR:

  • Hinge Binder: The 7-azaindole group (1b, 1e) provides a significant improvement in potency compared to the pyrimidine group (1a, 1c, 1d), likely due to optimal hydrogen bonding with the kinase hinge region.

  • Solvent Exposed Region: Modifications at the R2 position, which is likely solvent-exposed, have a modest impact on potency. The cyclopropyl group (1d, 1e) offers a slight improvement over the methyl and ethyl groups.

Experimental Protocols: Biological Evaluation

Once novel inhibitors are synthesized, their biological activity must be assessed. The following protocols describe standard in vitro and cell-based assays for evaluating kinase inhibition.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of a test compound to a target kinase.

Workflow for In Vitro Kinase Assay

G A Prepare Kinase Solution E Add Kinase, Tracer, and Test Compound to Assay Plate A->E B Prepare Tracer Solution B->E C Prepare Antibody Solution D Prepare Test Compound Dilution Series D->E F Incubate at Room Temperature E->F G Add Antibody Solution F->G H Incubate at Room Temperature G->H I Read TR-FRET Signal H->I J Data Analysis (IC50 Determination) I->J

Caption: Workflow for a TR-FRET based in vitro kinase binding assay.

Materials:

  • Target Kinase (e.g., purified recombinant human Kinase X)

  • LanthaScreen™ Eu-anti-tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Assay Buffer

  • Test Compound (dissolved in DMSO)

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a 2X kinase/tracer mixture: Dilute the kinase and tracer in assay buffer to twice the final desired concentration.

  • Prepare a 4X test compound dilution series: Serially dilute the test compound in DMSO, and then dilute this series in assay buffer to four times the final desired concentration.

  • Add reagents to the assay plate:

    • Add 5 µL of the 4X test compound dilution to the appropriate wells.

    • Add 5 µL of the 2X kinase/tracer mixture to all wells.

  • Incubate: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Prepare a 2X antibody solution: Dilute the Eu-anti-tag antibody in assay buffer to twice the final desired concentration.

  • Add antibody: Add 10 µL of the 2X antibody solution to all wells.

  • Incubate: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate: Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Kinase Activity Assay (Western Blotting for Phospho-Substrate)

This protocol measures the ability of a test compound to inhibit the activity of a target kinase within a cellular context by assessing the phosphorylation state of a downstream substrate.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells known to have active Kinase X signaling (e.g., a cancer cell line with an activating mutation) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with a dilution series of the test compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the Kinase X substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for the phospho-substrate. To normalize for loading, strip the membrane and re-probe with an antibody for the total substrate or a housekeeping protein (e.g., GAPDH).

    • Plot the normalized phospho-substrate signal against the logarithm of the test compound concentration to determine the cellular IC50.

Conclusion and Future Outlook

The this compound scaffold is a valuable building block for the development of novel kinase inhibitors. Its unique combination of metabolic stability, conformational constraint, and potential for specific interactions with the kinase active site makes it an attractive starting point for medicinal chemistry campaigns. The synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to explore the potential of this scaffold in their own drug discovery programs. Future work in this area may focus on the development of novel, more efficient synthetic routes to a wider range of substituted this compound derivatives and the exploration of this scaffold against a broader panel of kinase targets.

References

Chiral Separation of 2-(Trifluoromethyl)morpholine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This technical guide provides a comprehensive methodology for the enantioselective separation of 2-(Trifluoromethyl)morpholine, a critical building block in modern drug discovery. The strategic incorporation of a trifluoromethyl group into the morpholine scaffold can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] Consequently, the ability to resolve and quantify the individual enantiomers of this chiral synthon is paramount for stereoselective synthesis and pharmacological assessment. This document details a robust High-Performance Liquid Chromatography (HPLC) method utilizing a polysaccharide-based chiral stationary phase, offering a field-proven protocol for researchers, scientists, and drug development professionals. The causality behind experimental choices, a self-validating protocol, and authoritative references are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of Chiral Fluorinated Heterocycles

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug molecules, such as solubility and metabolic profile.[1][4] When combined with a trifluoromethyl (-CF3) group, the resulting molecule, this compound, gains enhanced lipophilicity and resistance to metabolic oxidation, making it a highly valuable intermediate in the synthesis of novel therapeutics.[1][2][3]

As with most chiral molecules, the individual enantiomers of this compound can exhibit markedly different pharmacological and toxicological profiles. Therefore, the development of a reliable and efficient analytical method to separate and quantify these enantiomers is a critical step in the drug development pipeline.[5][6] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose, offering high resolution and accuracy.[6][7][8] This application note focuses on a method employing a polysaccharide-based CSP, which has demonstrated broad applicability for the separation of fluorinated and heterocyclic compounds.[9][10][11]

The Scientific Rationale: Chiral Recognition on Polysaccharide-Based CSPs

The successful chiral separation of this compound relies on the differential interaction of its enantiomers with the chiral stationary phase. Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, are highly effective for a wide range of chiral compounds.[9][10]

The chiral recognition mechanism is a complex interplay of various intermolecular forces within the helical grooves of the polysaccharide polymer.[2][9] Key interactions include:

  • Hydrogen Bonding: The morpholine ring's nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a donor. These can form transient hydrogen bonds with the carbamate groups on the derivatized polysaccharide.

  • Dipole-Dipole Interactions: The highly polar C-F bonds of the trifluoromethyl group and the C-O and C-N bonds of the morpholine ring create strong dipoles that can interact with polar sites on the CSP.

  • Steric Interactions: The precise fit of one enantiomer into the chiral groove of the CSP over the other is a critical factor. The bulky and rigid trifluoromethyl group plays a significant role in this steric hindrance, leading to differential retention times.

The combination of these interactions results in the formation of transient diastereomeric complexes between the enantiomers and the CSP, each with a different stability, which ultimately leads to their separation on the column.

Experimental Protocol

This protocol provides a step-by-step guide for the chiral separation of this compound enantiomers.

Materials and Instrumentation
Item Specification
HPLC System Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and UV/Diode Array Detector.
Chiral Column Chiralpak® AD-H , 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
Mobile Phase n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade), Diethylamine (DEA, >99.5%)
Analyte Racemic this compound
Sample Solvent Mobile Phase
Chromatographic Conditions
Parameter Condition
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL
Step-by-Step Procedure
  • Mobile Phase Preparation: Precisely prepare the mobile phase by mixing 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of Diethylamine. Degas the solution for 15 minutes using sonication or vacuum filtration. The addition of DEA is crucial for basic analytes like morpholine to prevent peak tailing and improve resolution by neutralizing acidic sites on the silica support.[12]

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a final concentration of 1.0 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulates.

  • System Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject 10 µL of the prepared sample onto the column and start the data acquisition.

  • Data Analysis: Identify the two enantiomer peaks from the resulting chromatogram. Calculate the retention factor (k), separation factor (α), and resolution (Rs) using the formulas provided in the Data Presentation section.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Mobile Phase Preparation (Hexane/IPA/DEA) P2 Sample Preparation (1 mg/mL in Mobile Phase) P1->P2 Dissolve & Filter H1 System Equilibration (Chiralpak® AD-H, 25°C) P2->H1 Load Sample H2 Sample Injection (10 µL) H1->H2 H3 Isocratic Elution (1.0 mL/min) H2->H3 H4 UV Detection (210 nm) H3->H4 D1 Chromatogram Acquisition H4->D1 Generate Data D2 Peak Integration D1->D2 D3 Calculate Chromatographic Parameters (k, α, Rs) D2->D3

Caption: Workflow for the chiral separation of this compound.

Expected Results & Data Presentation

A successful separation will yield two well-resolved peaks corresponding to the two enantiomers of this compound. The following table summarizes the expected chromatographic parameters.

Parameter Formula Expected Value
Retention Factor (k₁) k = (tᵣ - t₀) / t₀~ 2.8
Retention Factor (k₂) k = (tᵣ - t₀) / t₀~ 3.4
Separation Factor (α) α = k₂ / k₁> 1.2
Resolution (Rs) Rs = 2(tᵣ₂ - tᵣ₁) / (w₁ + w₂)≥ 1.5

Where tᵣ is the retention time of the analyte, t₀ is the void time, and w is the peak width at the base. A resolution of 1.5 or greater indicates baseline separation.[10]

Troubleshooting and Optimization

Issue Potential Cause Recommended Action
Poor Resolution (Rs < 1.5) Mobile phase composition is not optimal.Decrease the percentage of Isopropanol in the mobile phase to increase retention and potentially improve selectivity. Alternatively, try a different alcohol modifier like ethanol.
Peak Tailing Insufficient basic modifier.Increase the concentration of Diethylamine (e.g., to 0.2%) to better suppress unwanted interactions with the silica support.
Broad Peaks High flow rate or extra-column volume.Decrease the flow rate (e.g., to 0.8 mL/min). Ensure all tubing and connections are optimized for minimal dead volume.
No Separation Incorrect chiral stationary phase.While Chiralpak® AD-H is a strong candidate, chiral separations can be unpredictable. Screen a complementary CSP, such as a cellulose-based column (e.g., Chiralcel® OD-H).[10]

Conclusion

The method detailed in this application note provides a reliable and robust protocol for the baseline separation of this compound enantiomers using HPLC with a polysaccharide-based chiral stationary phase. By understanding the principles of chiral recognition and systematically applying the provided methodology, researchers in pharmaceutical development can confidently determine the enantiomeric purity of this key synthetic intermediate. This analytical capability is fundamental to advancing the development of new, safer, and more effective chiral drugs.

References

  • Gwarda, M., & Wiczling, P. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Molecules, 29(14), 3249. [Link]

  • Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Ali, I., et al. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed. [Link]

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Ali, I., et al. (2010). Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs Using Several Polysaccharide-Based Chiral Stationary Phases. Journal of Chromatographic Science, 48(8), 636-641. [Link]

  • Abdel-Megied, A. M., & El-Gizawy, S. M. (2008). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. ResearchGate. [Link]

  • Gwarda, M., & Wiczling, P. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Molecules, 29(12), 2795. [Link]

  • S. M. A. Nimrod, et al. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 9(10), 2473-2487. [Link]

  • Chiral Technologies. (2021). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. [Link]

  • Li, Y., et al. (2010). Study on separation of enantiomers of tropane derivatives by Chiralpak AD and Chiralcel OD-H columns. Chinese Journal of Pharmaceutical Analysis. [Link]

  • Al-Saeed, F. A., & El-Tohamy, M. F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Chankvetadze, B. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology, 2994, 99-117. [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 637-652. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Incorporation of 2-(Trifluoromethyl)morpholine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Two Privileged Scaffolds

In the competitive landscape of modern agrochemical discovery, the strategic design of new active ingredients hinges on the use of molecular building blocks that impart advantageous physicochemical and biological properties. The introduction of fluorine, particularly the trifluoromethyl (CF₃) group, is a well-established strategy for enhancing metabolic stability, increasing lipophilicity, and improving the binding affinity of molecules to their biological targets.[1][2][3][4] It is estimated that approximately 25% of licensed herbicides contain at least one fluorine atom.[1][4]

Concurrently, the morpholine heterocycle is a privileged scaffold in both pharmaceuticals and agrochemicals.[5][6][7] Its inclusion in a molecule can improve aqueous solubility, introduce a key hydrogen bond acceptor, and confer systemic properties, allowing the compound to be absorbed and transported within the plant.[8]

This guide focuses on the synthesis and application of 2-(Trifluoromethyl)morpholine, a building block that synergistically combines the benefits of these two motifs. By providing a trifluoromethyl group on the stable morpholine ring, it offers researchers a powerful tool for creating novel fungicides, herbicides, and insecticides with potentially enhanced performance profiles.

Part 1: Synthesis of the this compound Building Block

A robust and scalable synthesis of the core building block is paramount for its utility in a discovery program. A reliable method commences from the commercially available 2-trifluoromethyloxirane.[9] This precursor is ideal as it already contains the critical trifluoromethyl group stereocenter and a reactive epoxide ring poised for nucleophilic opening.

Protocol 1: Synthesis of Racemic this compound

This two-step protocol details the ring-opening of 2-trifluoromethyloxirane followed by cyclization to form the desired morpholine ring.

Workflow Diagram: Synthesis of this compound

A 2-Trifluoromethyloxirane + Ethanolamine B Step 1: Epoxide Ring Opening A->B Reflux C Intermediate: 2-((3,3,3-trifluoro-2-hydroxypropyl)amino)ethan-1-ol B->C D Step 2: Intramolecular Cyclization (Sulfuric Acid) C->D E Final Product: This compound D->E F Purification (Distillation) E->F

Caption: Workflow for the two-step synthesis of this compound.

Step-by-Step Methodology:

  • Epoxide Ring-Opening:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethanolamine (1.0 eq.).

    • Slowly add 2-trifluoromethyloxirane (1.0 eq.) to the ethanolamine at room temperature. The reaction is exothermic.

    • Once the initial exotherm subsides, heat the reaction mixture to reflux (approx. 80-90 °C) for 4-6 hours.

    • Rationale: This is a nucleophilic addition reaction. The primary amine of ethanolamine acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide. Refluxing ensures the reaction goes to completion.

    • Cool the mixture to room temperature. The resulting crude intermediate, 2-((3,3,3-trifluoro-2-hydroxypropyl)amino)ethan-1-ol, is typically a viscous oil and can be used in the next step without further purification.

  • Intramolecular Cyclization:

    • Carefully add the crude intermediate from the previous step to a flask containing concentrated sulfuric acid (H₂SO₄, 2.0-3.0 eq.) cooled in an ice bath. The addition should be dropwise to control the exotherm.

    • After the addition is complete, slowly heat the mixture to 120-130 °C and maintain this temperature for 3-5 hours.

    • Rationale: The strong acid protonates the hydroxyl groups, converting them into good leaving groups (water). The subsequent intramolecular Sₙ2 reaction, where the nitrogen attacks the carbon bearing the secondary hydroxyl group, forms the morpholine ring.

    • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

    • Basify the acidic solution with a strong base (e.g., 50% NaOH solution) until the pH is >12, keeping the mixture cool in an ice bath.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield this compound as a clear liquid.

Part 2: Application in the Synthesis of a Novel Agrochemical Candidate

The true value of this compound is demonstrated when it is incorporated into a larger, biologically active molecule. A common strategy in agrochemical synthesis is the N-arylation of a secondary amine with a heteroaromatic ring system known to be part of a pharmacophore.

Protocol 2: Synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)-2-(trifluoromethyl)morpholine

This protocol describes a nucleophilic aromatic substitution (SₙAr) reaction to couple the synthesized building block with 2-chloro-5-(trifluoromethyl)pyridine, a common intermediate in agrochemical R&D.[10][11] The resulting molecule contains two distinct trifluoromethyl groups, a feature often associated with potent bioactivity.

Workflow Diagram: N-Arylation of this compound

A This compound + 2-Chloro-5-(trifluoromethyl)pyridine B SₙAr Reaction A->B K₂CO₃, DMF, 100 °C C Crude Product Mixture B->C D Aqueous Work-up (Extraction) C->D F Purification (Column Chromatography) D->F E Purified Product: 4-(5-(CF₃)pyridin-2-yl)-2-(CF₃)morpholine F->E

Caption: Workflow for the SₙAr coupling of this compound.

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq.), 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

    • Add anhydrous dimethylformamide (DMF) as the solvent.

    • Rationale: An inert atmosphere is used to prevent side reactions with atmospheric moisture and oxygen. K₂CO₃ is a mild base sufficient to act as an acid scavenger for the HCl generated during the reaction. DMF is a high-boiling polar aprotic solvent that effectively solvates the reactants and facilitates the SₙAr mechanism.

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material (2-chloro-5-(trifluoromethyl)pyridine) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel. A gradient elution system (e.g., 0% to 30% ethyl acetate in hexanes) is typically effective.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final compound.

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

ParameterDetails
Reactants This compound, 2-Chloro-5-(trifluoromethyl)pyridine
Key Reagents K₂CO₃ (Base), DMF (Solvent)
Reaction Temp. 100-110 °C
Typical Yield 70-85%
Appearance White to off-white solid or viscous oil
¹⁹F NMR (Expected) Two distinct signals, one for each CF₃ group.
MS (ESI+) (Expected) [M+H]⁺ corresponding to the molecular weight of the product.

Conclusion

This compound stands out as a high-value building block for the synthesis of next-generation agrochemicals. Its preparation from readily available starting materials and its straightforward incorporation into complex scaffolds via standard N-arylation chemistry make it an attractive tool for discovery chemists. The protocols outlined in this guide provide a practical framework for researchers to leverage the unique properties of this scaffold, enabling the exploration of novel chemical space in the quest for more effective and sustainable crop protection solutions.

References

  • Shcherbatiuk, A. V., et al. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron, 69(19), 3796-3804. Available at: [Link][9]

  • Merck & Co., Inc. (2001). Chemical synthesis of morpholine derivatives. Google Patents. EP1087966B1. Available at: [12]

  • Merck & Co., Inc. (1999). Morpholine derivatives and their use as therapeutic agents. Google Patents. US5968934A. Available at: [13]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Multifaceted Applications of Morpholine in Agrochemicals. Available at: [Link][8]

  • Yoshida, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link][1]

  • Wang, Z., et al. (2012). The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate. Bioorganic & Medicinal Chemistry Letters, 22(22), 6858-61. Available at: [Link][14][15]

  • Yoshida, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link][10]

  • TCI America. (n.d.). Aromatic Trifluoromethylation Using a Fluoral-Derived Salt. Organic Syntheses Procedure. Available at: [Link][16]

  • Anichem. (n.d.). 2-Trifluoromethyl-morpholine; compound with GENERIC INORGANIC NEUTRAL COMPONENT. Available at: [Link][17]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link][18]

  • Yoshida, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Available at: [Link][2]

  • Tang, X., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Available at: [Link][5]

  • Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. ResearchGate. Available at: [Link][3]

  • Tang, X., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. ResearchGate. Available at: [Link][6]

  • Tang, X., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. PubMed. Available at: [Link][7]

  • ResearchGate. (n.d.). Common fluorine-containing building blocks. Available at: [Link][11]

  • American Cyanamid Company. (1990). Morpholine compounds. Google Patents. US4914202A. Available at: [19]

Sources

The Strategic Application of 2-(Trifluoromethyl)morpholine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Trifluoromethylated Saturated Heterocycles in Medicinal Chemistry

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which it imparts to drug candidates.[1][2] The introduction of a trifluoromethyl (CF₃) group, a potent bioisostere for various functional groups, further enhances the desirability of this motif. The CF₃ group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making 2-(trifluoromethyl)morpholine a highly sought-after building block in the design of novel therapeutics.[3] This guide provides an in-depth exploration of palladium-catalyzed reactions involving this compound, focusing on practical applications and detailed protocols for researchers in drug development and synthetic chemistry. While direct palladium-catalyzed C-H functionalization of the this compound ring is an emerging area, this document will focus on the well-established N-arylation via Buchwald-Hartwig amination, and discuss the potential for other palladium-catalyzed transformations.

Part 1: N-Arylation of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines.[3] This reaction is particularly valuable for the derivatization of this compound at the nitrogen atom, providing access to a diverse range of N-aryl-2-(trifluoromethyl)morpholine derivatives.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)(L)2-X Ar-Pd(II)(L)₂-X Oxidative\nAddition->Ar-Pd(II)(L)2-X Amine\nCoordination Amine Coordination Ar-Pd(II)(L)2-X->Amine\nCoordination + R'R''NH [Ar-Pd(II)(L)(amine)-X] [Ar-Pd(II)(L)(amine)-X]⁺X⁻ Amine\nCoordination->[Ar-Pd(II)(L)(amine)-X] Deprotonation Deprotonation [Ar-Pd(II)(L)(amine)-X]->Deprotonation + Base Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Deprotonation->Ar-Pd(II)(L)-NR'R'' - Base-H⁺ Reductive\nElimination Reductive Elimination Ar-Pd(II)(L)-NR'R''->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R'' Catalyst\nRegeneration Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The choice of palladium precursor, ligand, base, and solvent is critical for a successful transformation. For the coupling of a secondary amine like this compound, bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step, which can be challenging for sterically hindered substrates.

Experimental Protocol: General Procedure for the N-Arylation of this compound

This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Aryl halide (or triflate) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed catalyst) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃) (1.5-3.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

Procedure:

  • To a dry Schlenk tube or reaction vial, add the aryl halide, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the anhydrous solvent, followed by this compound via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-(trifluoromethyl)morpholine.

Table 1: Representative Conditions for Buchwald-Hartwig Amination with Morpholine Derivatives

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
12-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesMorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene10060-88[4]
24-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOt-BuTolueneReflux94
3(Hetero)aryl ChloridesMorpholinePd(OAc)₂ / RuPhosK₃PO₄Water10050-99[5]

Part 2: Emerging Frontiers: C-H Functionalization and C-C Bond Formation

While N-arylation is a well-established method for functionalizing this compound, the direct functionalization of the C-H bonds on the morpholine ring or the formation of C-C bonds at a pre-functionalized carbon atom represents an exciting frontier in the application of this scaffold.

C-H Functionalization: A Look to the Future

Palladium-catalyzed C-H activation and functionalization have emerged as powerful tools for the direct modification of organic molecules, obviating the need for pre-functionalization.[6][7] While specific examples of palladium-catalyzed C-H functionalization directly on the this compound ring are not yet widely reported in the literature, methodologies developed for other saturated heterocycles provide a roadmap for future investigations.

Key strategies often involve the use of a directing group to guide the palladium catalyst to a specific C-H bond.[8] For this compound, the nitrogen atom could potentially act as a directing group to facilitate C-H activation at the C3 or C5 positions.

CH_Activation_Workflow Substrate 2-(CF₃)morpholine Derivative (with potential directing group) Reaction C-H Activation & Functionalization Substrate->Reaction Catalyst_System Pd(II) Catalyst + Ligand + Oxidant Catalyst_System->Reaction Product Functionalized 2-(CF₃)morpholine Reaction->Product

Caption: Conceptual workflow for C-H functionalization.

Palladium-Catalyzed C-C Bond Forming Reactions

Should a halogenated derivative of this compound become available, a plethora of palladium-catalyzed C-C bond-forming reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, could be envisioned for its further diversification.

  • Suzuki-Miyaura Coupling: This reaction would enable the introduction of aryl or vinyl groups by coupling a halo-2-(trifluoromethyl)morpholine with a boronic acid or ester.[9][10]

  • Sonogashira Coupling: This would allow for the installation of alkyne moieties through the reaction of a halo-2-(trifluoromethyl)morpholine with a terminal alkyne.[11][12]

  • Heck Reaction: This reaction could be employed to introduce vinyl groups by coupling a halo-2-(trifluoromethyl)morpholine with an alkene.

These established cross-coupling reactions would open up vast chemical space for the synthesis of novel this compound-containing compounds for biological screening.

Conclusion and Future Outlook

This compound is a valuable building block in contemporary drug discovery. Its derivatization through palladium-catalyzed reactions, particularly the robust Buchwald-Hartwig amination, provides a reliable and versatile platform for the synthesis of novel N-aryl derivatives. While the direct C-H functionalization of the this compound ring remains a developing area, the extensive research on palladium-catalyzed C-H activation of other heterocycles suggests a promising future for this approach. The continued development of novel palladium catalysts and ligands will undoubtedly expand the synthetic toolbox for the modification of this important scaffold, accelerating the discovery of new and improved therapeutic agents.

References

  • de Oliveira, R. B., et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 8(34), 19135-19146. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • White, M. C. (2012). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Journal of the American Chemical Society, 134(32), 13248-13251. Available at: [Link]

  • Majumdar, N., et al. (2019). Palladium catalysed meta-C–H functionalization reactions. Organic & Biomolecular Chemistry, 17(4), 699-717. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and... Available at: [Link]

  • Kathiravan, S., & Nicholls, I. A. (2015). Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid. Organic Letters, 17(8), 1874-1877. Available at: [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18054-18063. Available at: [Link]

  • ResearchGate. (2025). (PDF) Palladium‐Catalyzed Non‐Directed C H Functionalization of Arenes with Trifluoromethylated Olefins. Available at: [Link]

  • Reddy, P. V. G., et al. (2019). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. Synthesis, 51(06), 1342-1352. Available at: [Link]

  • Zhou, B., et al. (2016). Palladium-Catalyzed Asymmetric Arylation of Trifluoromethylated/Perfluoroalkylated 2-Quinazolinones with High Enantioselectivity. Chemistry, 22(37), 13068-13071. Available at: [Link]

  • Ali, A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10, 31. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available at: [Link]

  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2649-2656. Available at: [Link]

  • Wang, X., et al. (2010). Palladium catalyzed synthesis of 2-trifluoromethylquinolines through a domino Sonogashira-alkyne carbocyclization process. Chemical Communications, 46(12), 2145-2147. Available at: [Link]

  • Clapham, K. M., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7(10), 2155-2161. Available at: [Link]

  • Inamoto, K., et al. (2023). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 19, 21-27. Available at: [Link]

Sources

Scale-Up Synthesis of Enantiopure 2-(Trifluoromethyl)morpholine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Enantiomerically pure 2-(trifluoromethyl)morpholine is a highly sought-after building block in modern drug discovery due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This application note provides a detailed, scalable protocol for the synthesis of enantiopure this compound via the asymmetric hydrogenation of a dehydromorpholine precursor. The described methodology is robust, offering high yields and excellent enantioselectivity, making it suitable for multigram-scale production in a research or process development setting.

Introduction: The Significance of this compound in Medicinal Chemistry

The morpholine scaffold is a prevalent feature in numerous FDA-approved drugs and clinical candidates. Its incorporation often improves aqueous solubility and metabolic stability. The addition of a trifluoromethyl (CF3) group at the 2-position further modulates the molecule's properties. The CF3 group is a well-known bioisostere for other functional groups and can significantly impact a molecule's lipophilicity, pKa, and conformational preferences, often leading to improved pharmacological profiles. The synthesis of enantiomerically pure this compound is therefore of high importance for the development of novel therapeutics.

Strategic Approach: Asymmetric Hydrogenation

Several synthetic strategies can be envisioned for accessing enantiopure this compound, including chiral pool synthesis, diastereomeric resolution, and asymmetric synthesis. Among these, asymmetric hydrogenation of a prochiral dehydromorpholine precursor stands out as a highly efficient and atom-economical method.[1][2] This approach allows for the direct installation of the stereocenter in a single, catalytic step, often with high enantiocontrol. The methodology detailed herein leverages a rhodium-based catalyst with a chiral bisphosphine ligand to achieve the desired transformation on a gram scale.[1][2]

Experimental Workflow Overview

The overall synthetic sequence is a two-step process starting from commercially available reagents. The first step involves the synthesis of the N-protected 2-(trifluoromethyl)dehydromorpholine substrate. The second, key step is the asymmetric hydrogenation of this substrate to yield the desired enantiopure product, followed by an optional deprotection step.

G cluster_0 Step 1: Substrate Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Optional Deprotection start Starting Materials intermediate N-Protected 2-(Trifluoromethyl)dehydromorpholine start->intermediate Cyclization/ Condensation product Enantiopure N-Protected This compound intermediate->product Rh-catalyzed Asymmetric Hydrogenation final_product Enantiopure this compound product->final_product Deprotection

Caption: Overall workflow for the synthesis of enantiopure this compound.

Detailed Protocols

Synthesis of N-Cbz-2-(trifluoromethyl)-5,6-dihydro-4H-1,4-oxazine

This protocol outlines the synthesis of the key dehydromorpholine intermediate. The choice of the carbobenzyloxy (Cbz) protecting group is strategic, as it is stable under the hydrogenation conditions and can be readily removed.

Materials and Reagents:

ReagentSupplierGrade
2-(Benzyloxycarbonylamino)ethanolCommercially AvailableReagent Grade
3,3,3-Trifluoropyruvaldehyde methyl hemiacetalCommercially AvailableReagent Grade
TolueneCommercially AvailableAnhydrous
p-Toluenesulfonic acid monohydrateCommercially AvailableReagent Grade

Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(benzyloxycarbonylamino)ethanol (1.0 eq.), 3,3,3-trifluoropyruvaldehyde methyl hemiacetal (1.2 eq.), and toluene (to achieve a 0.2 M solution).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.).

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water.

  • Continue refluxing until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Cbz-2-(trifluoromethyl)-5,6-dihydro-4H-1,4-oxazine as a solid.

Scale-Up Asymmetric Hydrogenation of N-Cbz-2-(trifluoromethyl)-5,6-dihydro-4H-1,4-oxazine

This protocol details the gram-scale asymmetric hydrogenation to produce the enantiopure N-protected this compound.[1][2]

Materials and Reagents:

ReagentSupplierGrade
N-Cbz-2-(trifluoromethyl)-5,6-dihydro-4H-1,4-oxazineFrom Step 4.1Purified
[Rh(COD)2]BF4Commercially AvailableCatalyst Grade
(R)-SKP (or other suitable chiral bisphosphine ligand)Commercially AvailableLigand Grade
Dichloromethane (DCM)Commercially AvailableAnhydrous
Hydrogen gasHigh-Purity

Reaction Parameters:

ParameterValue
Substrate Scale1.0 g
Catalyst Loading1 mol%
Ligand Loading1.1 mol%
Solvent Volume10 mL
Hydrogen Pressure30 atm
TemperatureRoom Temperature
Reaction Time12-24 h

Protocol:

  • In a glovebox, charge a high-pressure reactor vessel with [Rh(COD)2]BF4 (0.01 eq.) and the chiral bisphosphine ligand (e.g., (R)-SKP, 0.011 eq.).

  • Add anhydrous dichloromethane to dissolve the catalyst and ligand. Stir for 15-20 minutes to allow for complex formation.

  • Add the N-Cbz-2-(trifluoromethyl)-5,6-dihydro-4H-1,4-oxazine (1.0 eq.).

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the reactor with hydrogen gas three times.

  • Pressurize the reactor to 30 atm with hydrogen and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by taking aliquots (after careful depressurization) and analyzing by chiral high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess (ee).

  • Once the reaction is complete, carefully vent the hydrogen pressure and purge the reactor with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiopure N-Cbz-2-(trifluoromethyl)morpholine.

Expected Outcome: This procedure is reported to provide the product in high yield (>95%) and with excellent enantioselectivity (up to 99% ee).[1][2]

Rationale and Expert Insights

  • Choice of Catalyst and Ligand: The selection of a rhodium catalyst paired with a chiral bisphosphine ligand is crucial for achieving high enantioselectivity. The ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral double bond. Ligands with large bite angles have been shown to be particularly effective for this class of substrates.[1][2]

  • Protecting Group Strategy: The Cbz group is ideal for this synthesis as it is robust to the hydrogenation conditions and its removal via hydrogenolysis is straightforward, often quantitative, and yields a non-toxic toluene byproduct.

  • Safety Considerations: The use of high-pressure hydrogen gas requires a properly rated and maintained reactor and adherence to all relevant safety protocols. The reaction should be conducted in a well-ventilated fume hood. All solvents and reagents should be handled with appropriate personal protective equipment (PPE).

Characterization and Quality Control

The final product should be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and purity.

  • Mass Spectrometry: To verify the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess.

Conclusion

The asymmetric hydrogenation of N-Cbz-2-(trifluoromethyl)-5,6-dihydro-4H-1,4-oxazine provides a reliable and scalable route to enantiopure this compound. This method is characterized by its high efficiency, excellent enantiocontrol, and operational simplicity, making it a valuable tool for researchers and professionals in drug development.

References

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14234-14239. [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

Sources

use of 2-(Trifluoromethyl)morpholine in the synthesis of anti-cancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Leveraging 2-(Trifluoromethyl)morpholine in the Synthesis of Next-Generation Kinase Inhibitors for Cancer Therapy

Abstract

The strategic incorporation of fluorinated building blocks has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the potency, metabolic stability, and pharmacokinetic profile of therapeutic agents. Among these, this compound has emerged as a particularly valuable synthon in the development of novel anti-cancer agents. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of potent kinase inhibitors, with a focus on targeting the PI3K/Akt/mTOR signaling pathway, a critical mediator of cancer cell growth and survival. We will dissect the causal rationale behind its use, provide detailed synthetic protocols, and analyze the resulting structure-activity relationships (SAR).

Introduction: The Rationale for Fluorinated Morpholines in Oncology

The morpholine ring is a privileged scaffold in drug design, frequently employed to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[1][2] Its non-planar, chair-like conformation allows it to present substituents in precise three-dimensional orientations, making it an ideal building block for molecules that target the complex topology of enzyme active sites.[3]

When combined with a trifluoromethyl (CF3) group, these benefits are significantly amplified. The CF3 group is a strong electron-withdrawing moiety that can profoundly influence a molecule's properties:

  • Metabolic Stability: The high strength of the C-F bond makes the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Binding Affinity: The CF3 group can enhance binding to protein targets through favorable lipophilic and electrostatic interactions.

  • Lipophilicity & Permeability: It increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

The fusion of these two motifs in This compound creates a synthon that is pre-optimized for interaction with kinase ATP-binding sites, a common target in cancer therapy.[3] This is particularly evident in the development of inhibitors for the Phosphatidylinositol 3-kinase (PI3K) pathway, which is one of the most frequently dysregulated signaling cascades in human cancers.[4][5]

Core Application: Synthesis of a this compound-Containing Pyrimidine Core for PI3K Inhibition

A prevalent strategy for synthesizing PI3K inhibitors involves the nucleophilic aromatic substitution (SNAr) reaction of a halogenated heterocyclic core with this compound. The pyrimidine scaffold is a common choice for this core structure.

Causality Behind Experimental Design

The protocol described below is designed for the efficient and regioselective installation of the this compound moiety onto a dichlorinated pyrimidine scaffold.

  • Choice of Core: 2,4-Dichloropyrimidine derivatives are excellent electrophiles. The chlorine atoms at the 2 and 4 positions are activated for nucleophilic displacement. The differential reactivity of these positions can often be exploited for sequential, selective substitutions.

  • Nucleophile: this compound acts as the nitrogen nucleophile. The secondary amine readily attacks the electron-deficient pyrimidine ring.

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary nucleophile.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the process.

  • Temperature: Moderate heating (e.g., 80-100 °C) is typically required to provide sufficient activation energy for the reaction to proceed at a reasonable rate.

Visualized Synthetic Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification A Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in DMF B Add this compound (1.1 eq) A->B C Add DIPEA (2.0 eq) dropwise B->C D Heat reaction mixture to 90 °C C->D E Monitor reaction by TLC/LC-MS (approx. 4-6 hours) D->E F Cool to RT, pour into ice-water E->F G Extract with Ethyl Acetate (3x) F->G H Wash combined organics with brine G->H I Dry over Na2SO4, filter, concentrate H->I J Purify crude product via column chromatography (Hexane:EtOAc gradient) I->J K Isolate pure product: 2-chloro-5-nitro-4-(2-(trifluoromethyl)morpholino)pyrimidine J->K

Caption: Workflow for the synthesis of a key PI3K inhibitor intermediate.

Detailed Experimental Protocol

Synthesis of 2-chloro-5-nitro-4-(2-(trifluoromethyl)morpholino)pyrimidine

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-5-nitropyrimidine (1.0 g, 5.15 mmol, 1.0 eq) and N,N-Dimethylformamide (DMF, 20 mL). Stir the solution until the solid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add this compound hydrochloride (1.08 g, 5.67 mmol, 1.1 eq), followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 1.8 mL, 10.3 mmol, 2.0 eq) over 5 minutes at room temperature.

  • Reaction Execution: Heat the reaction mixture to 90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (100 mL). A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine, 1 x 50 mL) to remove residual DMF and other aqueous impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 5% to 30%) as the eluent to yield the pure product.

Structure-Activity Relationship (SAR) and Biological Impact

The product from the protocol above is a versatile intermediate. The remaining chlorine atom at the 2-position can be further displaced by another nucleophile (e.g., an aniline derivative) to complete the synthesis of a potent PI3K inhibitor.

The this compound moiety plays a critical role in binding to the PI3K active site.

  • Hinge-Binding: The morpholine oxygen atom often acts as a crucial hydrogen bond acceptor, interacting with the backbone NH of a key amino acid residue (e.g., Val851 in PI3Kα) in the hinge region of the kinase. This interaction is fundamental for anchoring the inhibitor in the ATP-binding pocket.

  • Affinity Pocket: The trifluoromethyl group is directed towards a hydrophobic region of the active site, often referred to as the "affinity pocket." Its lipophilic nature contributes favorably to the overall binding energy.

  • Selectivity: The specific stereochemistry and conformation of the this compound ring can influence selectivity between the different Class I PI3K isoforms (α, β, δ, γ).[6] Subtle changes in the active site topology across isoforms mean that the precise fit of this group can favor binding to one isoform over others, a critical aspect for developing targeted therapies and minimizing off-target effects.

Data Presentation: PI3K Isoform Inhibition

The table below presents representative data for hypothetical compounds based on the pyrimidine core, illustrating how modifications elsewhere in the molecule can modulate the potency conferred by the this compound group.

Compound IDR-Group at C2-PositionPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
A-01 4-Aminophenyl251501580
A-02 3-Hydroxyphenyl527714
A-03 Indazole-5-yl245322

Data is representative and compiled for illustrative purposes based on trends observed in PI3K inhibitor research.[4][7]

This data shows that while the this compound moiety provides a strong foundation for potent PI3K binding, further optimization through SAR studies at other positions is essential for achieving high potency and desired isoform selectivity.[8][9][10]

Biological Context: The PI3K/Akt/mTOR Signaling Pathway

The synthesized inhibitors target a central node in cancer cell signaling. The diagram below illustrates this pathway and the point of inhibition.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor 2-(CF3)Morpholine Inhibitor Inhibitor->PI3K INHIBITS

Caption: The PI3K/Akt/mTOR pathway and the site of action for inhibitors.

Activation of PI3K by upstream signals (like RTKs) leads to a cascade that ultimately promotes cell proliferation and survival.[5][7] By inhibiting PI3K, compounds containing the this compound moiety can effectively shut down this pro-tumorigenic signaling network.

Conclusion

This compound is a high-value building block for the synthesis of modern anti-cancer agents, particularly kinase inhibitors. Its unique combination of a proven solubilizing scaffold (morpholine) and a metabolically robust, affinity-enhancing group (trifluoromethyl) provides a distinct advantage in drug design. The synthetic protocols for its incorporation are robust and well-established, allowing for the efficient generation of diverse compound libraries. As researchers continue to pursue more potent and selective cancer therapies, the strategic application of synthons like this compound will undoubtedly remain a key element of successful drug discovery campaigns.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3K for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Available at: [Link]

  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • MDPI. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Retrieved January 19, 2026, from [Link]

  • PubMed. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Retrieved January 19, 2026, from [Link]

  • MDPI. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Retrieved January 19, 2026, from [Link]

  • Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved January 19, 2026, from [Link]

  • NIH. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Retrieved January 19, 2026, from [Link]

  • PubMed. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved January 19, 2026, from [Link]

  • NIH. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved January 19, 2026, from [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved January 19, 2026, from [Link]

  • NIH. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Retrieved January 19, 2026, from [Link]

Sources

2-(Trifluoromethyl)morpholine in the development of therapeutics for neurodegenerative diseases

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-(Trifluoromethyl)morpholine in the Development of Therapeutics for Neurodegenerative Diseases

Introduction: A Privileged Scaffold for a Formidable Challenge

Neurodegenerative diseases, including Alzheimer's and Parkinson's, represent a profound and growing challenge to global health, characterized by the progressive loss of neuronal structure and function.[1][2][3] The development of effective therapeutics is hindered by the complexity of the central nervous system (CNS) and the stringent requirements for crossing the blood-brain barrier (BBB).[4][5] In this context, medicinal chemists seek "privileged scaffolds" – molecular frameworks that are not only synthetically versatile but also possess inherent physicochemical properties conducive to CNS activity.

The morpholine heterocycle has emerged as one such scaffold.[1][4][5] Its unique structure, featuring a weak basic nitrogen and an oxygen atom, provides a balanced lipophilic-hydrophilic profile and a pKa value that enhances blood solubility and brain permeability.[1][2][4][5] This has made it a cornerstone in the design of numerous CNS-active drugs.[1][6]

When the morpholine ring is functionalized with a trifluoromethyl (-CF3) group, its potential is further amplified. The -CF3 group is a powerful tool in modern drug design, known for enhancing metabolic stability, increasing lipophilicity for better membrane penetration, and improving binding affinity to biological targets through unique electronic interactions.[7][8][9][10]

This guide focuses on This compound , a building block that synergistically combines the CNS-favorable properties of the morpholine core with the pharmacokinetic and pharmacodynamic advantages of the trifluoromethyl group.[11] We will provide a detailed exploration of its rationale, potential mechanisms, and comprehensive protocols for its synthesis and evaluation in the context of neurodegenerative disease drug discovery.

Section 1: The Rationale for a Trifluoromethylated Morpholine Scaffold

The strategic combination of the morpholine ring and a trifluoromethyl group creates a molecule with a compelling profile for CNS drug development.[11]

The Morpholine Core: A Gateway to the CNS

The morpholine ring is more than an inert scaffold; it actively contributes to a molecule's drug-like properties.[2][12] Its flexible chair-like conformation allows appended pharmacophores to be oriented correctly for target engagement, while the ring's atoms can participate in crucial hydrogen bonding and hydrophobic interactions.[1] Most importantly, its physicochemical nature helps solve one of the biggest challenges in neurotherapeutics: crossing the blood-brain barrier.[2][4][5]

The Trifluoromethyl Group: Enhancing Potency and Durability

The introduction of a -CF3 group can dramatically improve a drug candidate's profile.[9] The high strength of the carbon-fluorine bond makes the group exceptionally resistant to metabolic degradation, often leading to a longer biological half-life.[8] Furthermore, its high electronegativity and lipophilicity can significantly alter a molecule's interaction with its target protein, often leading to increased potency and selectivity.[7][9]

Table 1: Physicochemical Contributions of the Trifluoromethyl Group in Drug Design

Property Contribution of -CF3 Group Rationale & Impact
Metabolic Stability High The C-F bond is one of the strongest in organic chemistry, resisting cleavage by metabolic enzymes (e.g., Cytochrome P450s). This increases drug half-life.[8]
Lipophilicity Increased (Hansch π ≈ +0.88) Enhances the molecule's ability to cross lipid bilayers, such as the blood-brain barrier, improving CNS penetration.[8]
Binding Affinity Enhanced The group's strong electron-withdrawing nature can alter the electronics of a molecule, improving interactions with the target protein's active site.
Bioavailability Often Improved A combination of increased membrane permeability and resistance to first-pass metabolism can lead to higher oral bioavailability.[8]
A Synergistic Partnership

The this compound structure is a prime example of intelligent design. The morpholine ring provides the foundational properties for CNS penetration and favorable pharmacokinetics, while the -CF3 group at the 2-position fine-tunes the molecule for enhanced metabolic stability and target potency. This creates a powerful and versatile starting point for derivatization and lead optimization.

G Scaffold This compound Morpholine Morpholine Ring Scaffold->Morpholine CF3 Trifluoromethyl Group (-CF3) Scaffold->CF3 Prop1 BBB Permeability Favorable pKa PK/PD Modulation Morpholine->Prop1 Provides Prop2 Metabolic Stability Increased Lipophilicity Enhanced Binding Affinity CF3->Prop2 Imparts Outcome Privileged Scaffold for Neurodegenerative Disease Therapeutics Prop1->Outcome Prop2->Outcome

Key structural features and their therapeutic benefits.

Section 2: Potential Mechanisms of Action

Derivatives of the this compound scaffold can be rationally designed to interact with a variety of enzymatic targets implicated in the pathology of neurodegenerative diseases.[2][3][12]

  • Cholinesterase Inhibition: In Alzheimer's disease, cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine. Inhibiting the enzymes that break it down, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a clinically validated therapeutic strategy.[3][13] Morpholine-containing compounds have shown potent activity as cholinesterase inhibitors.[2][13]

  • Monoamine Oxidase (MAO) Inhibition: The enzymes MAO-A and MAO-B are responsible for degrading monoamine neurotransmitters like dopamine and serotonin. MAO-B inhibitors, in particular, are used in Parkinson's disease to preserve dwindling dopamine levels. The morpholine scaffold is a common feature in many reported MAO inhibitors.[1][2]

  • Secretase Modulation: The formation of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's, is driven by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[1] Morpholine derivatives have been developed as potent BACE1 inhibitors.[1]

  • Anti-Aggregation and Neuroprotection: Beyond direct enzyme inhibition, novel compounds can offer neuroprotective effects by mitigating oxidative stress or preventing the misfolding and aggregation of proteins like Aβ, tau, and α-synuclein.[14][15]

G cluster_0 Synapse ACh Acetylcholine (ACh) (Neurotransmitter) AChE AChE Enzyme ACh->AChE Binds to Signal Cholinergic Signaling (Memory, Cognition) ACh->Signal Initiates Choline Choline + Acetate (Inactive) AChE->Choline Hydrolyzes Synapse Synaptic Cleft Compound 2-(CF3)Morpholine Derivative Compound->AChE Inhibits

Plausible mechanism: Inhibition of Acetylcholinesterase (AChE).

Section 3: Synthetic Protocol

The following protocol outlines a general, scalable procedure for the N-alkylation of this compound, a common step in creating a library of derivatives for screening. This procedure is adapted from established methods for morpholine synthesis and derivatization.[16][17][18]

Protocol 3.1: Synthesis of N-Arylmethyl-2-(Trifluoromethyl)morpholine

Objective: To synthesize a derivative by reacting this compound with a substituted benzyl bromide.

Materials & Reagents:

  • This compound (racemic or enantiomerically pure)[16]

  • Substituted Benzyl Bromide (e.g., 4-fluorobenzyl bromide)

  • Potassium Carbonate (K2CO3), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical balance and standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile to make a ~0.2 M solution.

  • Addition of Electrophile: While stirring vigorously, add the substituted benzyl bromide (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash sequentially with saturated NaHCO3 solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate to dryness to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

General workflow for the synthesis of derivatives.

Section 4: In Vitro Evaluation Protocols

Once a library of this compound derivatives is synthesized, a screening cascade is required to identify promising lead compounds. This begins with cell-based (in vitro) assays to assess neuroprotective potential and target engagement.[14]

Protocol 4.1: Neuroprotection Assay Against Toxin-Induced Cell Death

Objective: To determine if a test compound can protect neuronal cells from a neurotoxin relevant to a specific disease pathology (e.g., MPP+ for Parkinson's disease, Aβ oligomers for Alzheimer's disease).[19]

Cell Line: SH-SY5Y human neuroblastoma cells are a common and reliable model for neurotoxicity studies.[14][15][19]

Materials & Reagents:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Serum-free medium

  • Neurotoxin (e.g., MPP+ iodide, oligomerized Aβ₁₋₄₂)

  • Test compounds dissolved in DMSO (final DMSO concentration in wells < 0.1%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[15]

  • Compound Pre-treatment: Remove the culture medium and replace it with serum-free medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10 µM). Include a "vehicle control" group with DMSO only. Incubate for 2 hours.

  • Toxin Induction: Add the neurotoxin to all wells except the "untreated control" group. The final concentration should be pre-determined to cause ~50% cell death (e.g., 500 µM MPP+ or 10 µM Aβ₁₋₄₂).

  • Incubation: Incubate the plate for an additional 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection for each active compound.

G Start Synthesized Derivatives Library A Primary Screen: Neuroprotection Assay (e.g., MTT vs. Toxin) Start->A Test B Secondary Screen: Target-Based Assay (e.g., AChE Inhibition) A->B Active Compounds C Mechanism of Action (e.g., Oxidative Stress Assay, Western Blot) B->C Potent Inhibitors D Lead Compound Selection for In Vivo Studies C->D Validated Hits

A tiered workflow for in vitro screening.

Table 2: Example Data Summary for In Vitro Screening

Compound ID Neuroprotection EC₅₀ (µM) (vs. MPP+) AChE Inhibition IC₅₀ (µM)
Lead-001 2.5 ± 0.3 1.9 ± 0.1
Lead-002 > 20 0.8 ± 0.1
Lead-003 5.1 ± 0.6 15.7 ± 2.1
Galanthamine N/A 1.3 ± 0.2

Data are hypothetical and for illustrative purposes only.

Section 5: In Vivo Evaluation Protocols

Promising candidates from in vitro screening must be evaluated in living organisms to assess their pharmacokinetics (what the body does to the drug) and efficacy (what the drug does to the disease).

Protocol 5.1: Rodent Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound in a rodent model (e.g., C57BL/6 mice).

Procedure Outline:

  • Animal Dosing: Administer the compound to cohorts of mice via two routes: intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).

  • Sample Collection: At specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a small number of animals per time point into tubes containing an anticoagulant.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the compound's concentration in plasma and brain homogenate.[20]

    • Prepare a standard curve and quality control samples to ensure accuracy and precision.

  • Data Analysis: Use pharmacokinetic software to plot concentration-time curves and calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), half-life (t₁/₂), and oral bioavailability (%F). The brain-to-plasma ratio provides an index of BBB penetration.

Protocol 5.2: Efficacy in a Parkinson's Disease Mouse Model

Objective: To evaluate if the lead compound can ameliorate motor deficits and prevent neurodegeneration in the 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease.[21]

Procedure Outline:

  • Model Induction: Anesthetize mice and perform stereotaxic surgery to unilaterally inject 6-OHDA into the substantia nigra or medial forebrain bundle. This selectively destroys dopaminergic neurons, mimicking Parkinson's pathology.

  • Treatment: After a recovery period, begin daily administration of the test compound or vehicle control (e.g., via oral gavage) for several weeks.

  • Behavioral Assessment:

    • Periodically assess motor function. A common test is the Cylinder Test , which measures forelimb use asymmetry. Animals with a unilateral lesion will preferentially use the non-impaired limb to touch the cylinder wall during exploration.

    • A therapeutic effect is indicated by an increase in the use of the impaired (contralateral to the lesion) forelimb in the treated group compared to the vehicle group.

  • Post-Mortem Analysis:

    • At the end of the study, perfuse the animals and collect the brains.

    • Process the brains for immunohistochemistry .

    • Stain brain sections for Tyrosine Hydroxylase (TH) , an enzyme marker for dopaminergic neurons.

    • Quantify the number of surviving TH-positive neurons in the substantia nigra. A successful therapeutic will show a significantly higher number of surviving neurons in the treated group compared to the vehicle group.

G A 1. Induce Disease Model (e.g., 6-OHDA Lesion) B 2. Chronic Dosing (Lead Compound vs. Vehicle) A->B C 3. Behavioral Testing (e.g., Cylinder Test) B->C D 4. Euthanasia and Tissue Collection C->D E 5. Histological Analysis (Tyrosine Hydroxylase Staining) D->E

General workflow for a preclinical efficacy study.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics for neurodegenerative diseases. By combining the CNS-penetrant properties of the morpholine ring with the stability- and potency-enhancing features of the trifluoromethyl group, this scaffold allows for the creation of drug candidates with potentially superior pharmacokinetic and pharmacodynamic profiles. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro screening, and in vivo validation of derivatives based on this privileged structure. Future work will undoubtedly focus on exploring diverse substitutions on the morpholine nitrogen, optimizing stereochemistry for enhanced target selectivity, and advancing the most promising leads through rigorous preclinical safety and efficacy studies toward clinical translation.

References

  • Cichero, E., & Ligresti, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 555-578. [Link]

  • Prikhodko, V. A., et al. (2021). Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. Pharmacy Formulas. [Link]

  • Cichero, E., & Ligresti, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • OAE Publishing Inc. (2023). Animal models for research on neurodegenerative diseases. OAE Publishing Inc. [Link]

  • InnoSer. In vitro neurology assays. InnoSer. [Link]

  • Sperling, R., et al. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful? Alzheimer's & Dementia: Translational Research & Clinical Interventions, 4, 638-646. [Link]

  • Cichero, E., & Ligresti, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Dawson, T. M., et al. (2018). Animal Models of Neurodegenerative Diseases. Nature Neuroscience, 21(10), 1370-1379. [Link]

  • Zindy, P. J., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PubMed Central. [Link]

  • Zindy, P. J., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 15. [Link]

  • Kumar, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. [Link]

  • Schubert, D., et al. (2007). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PubMed Central. [Link]

  • Parkinson-Lawrence, E. J., et al. (2014). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Redox Biology, 2, 666-674. [Link]

  • Google Patents. (n.d.). Chemical synthesis of morpholine derivatives.
  • Shimizu, N., et al. (2016). Trifluoromethylation of Aryl Iodides Catalyzed by the Copper(I)-Phen Complex. Organic Syntheses, 93, 147-162. [Link]

  • Kumar, A., et al. (2016). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 8(4), 1197-1202. [Link]

  • Martins, A. M., et al. (2022). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. MDPI. [Link]

  • ResearchGate. (2025). Metabolism of fluorine-containing drugs. ResearchGate. [Link]

  • Pontes, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

  • ResearchGate. (2022). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Kumar, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

  • EMSL. (n.d.). Morpholine - Analytical Method. EMSL. [Link]

  • de Oliveira, K. C. S., et al. (2024). Neurodegeneration and glial morphological changes are both prevented by TRPM2 inhibition during the progression of a Parkinson's disease mouse model. Neurotoxicology, 100, 102693. [Link]

  • Chen, D., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Schapira, A. H. V., & Olanow, C. W. (2004). Novel pharmacological targets for the treatment of Parkinson's disease. Nature Reviews Drug Discovery, 3(11), 965-975. [Link]

  • Reddy, T., & Gangarapu, S. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7295. [Link]

  • Liu, Y., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(14), 3277. [Link]

  • Singh, S., et al. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences, 24(13), 11130. [Link]

  • DTIC. (n.d.). Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. DTIC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable building block into their work. The introduction of the trifluoromethyl group into the morpholine scaffold offers unique physicochemical properties beneficial for drug discovery, such as enhanced metabolic stability and bioavailability.[1] However, its synthesis can present specific challenges.

This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common problems, explains the chemical principles behind our recommendations, and offers detailed protocols to guide you to success.

Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses high-level issues that can occur at various stages of the synthesis.

Q1: My overall yield is consistently low. What are the most common culprits?

A1: Low overall yield in a multi-step synthesis of this compound can typically be traced to one of four areas:

  • Purity of Starting Materials: The synthesis often begins with 2-(trifluoromethyl)oxirane, which can be volatile and prone to polymerization.[2] Ensure its purity before starting the reaction. Similarly, verify the purity and dryness of all solvents and reagents, as moisture can interfere with many steps, especially those involving strong bases or water-sensitive intermediates.

  • Suboptimal Ring-Opening: The initial ring-opening of the epoxide is a critical step where regioselectivity issues can significantly reduce the yield of the desired intermediate. This is discussed in detail in Part 2.

  • Inefficient Cyclization: The ring-closing step to form the morpholine heterocycle is highly dependent on the choice of base, solvent, and temperature. Incomplete cyclization or the formation of side products is a common cause of yield loss.[3]

  • Product Loss During Workup and Purification: this compound and its intermediates can be volatile or have some water solubility. Care must be taken during aqueous workups and solvent removal to avoid product loss. Purification by distillation requires careful control of pressure and temperature.[3]

Below is a general workflow to diagnose yield issues.

G start Low Overall Yield Detected check_sm Verify Purity of Starting Materials (NMR, GC-MS) start->check_sm analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, Crude NMR) check_sm->analyze_crude If materials are pure identify_byproducts Identify Major Byproducts analyze_crude->identify_byproducts Byproducts detected no_byproducts Is the reaction simply incomplete? analyze_crude->no_byproducts No major byproducts troubleshoot_step Consult Specific Troubleshooting Guide (Part 2 & 3) identify_byproducts->troubleshoot_step optimize_workup Optimize Workup & Purification Protocol (e.g., gentler extraction, careful distillation) troubleshoot_step->optimize_workup no_byproducts->troubleshoot_step Yes, optimize conditions

Caption: General workflow for troubleshooting low-yield synthesis.

Part 2: Troubleshooting the Key Synthetic Steps

A common and scalable approach to synthesizing this compound begins with the ring-opening of 2-(trifluoromethyl)oxirane.[2] This section focuses on issues related to this pathway.

Step 1: Ring-Opening of 2-(Trifluoromethyl)oxirane

G cluster_rxn Epoxide Ring-Opening epoxide 2-(Trifluoromethyl)oxirane plus + amine H₂N-R (e.g., Ethanolamine) arrow -> prod_major Desired Regioisomer (Attack at C3) prod_minor Undesired Regioisomer (Attack at C2) attack_c3 Major Pathway attack_c2 Minor Pathway

Caption: Regioisomeric challenge in epoxide ring-opening.

Q2: My epoxide ring-opening reaction is slow, incomplete, and gives a mixture of regioisomers. How can I improve selectivity and conversion?

A2: This is a classic problem. The strong electron-withdrawing nature of the CF₃ group deactivates the adjacent carbon (C2) to nucleophilic attack, favoring attack at the less-substituted C3 position. However, under neutral or basic conditions, the reaction can be slow and selectivity may not be perfect.

  • Underlying Cause (Kinetics & Selectivity): The reaction proceeds via an SN2 mechanism. While electronic factors favor attack at C3, the reaction kinetics can be sluggish. Forcing the reaction with high temperatures can lead to side reactions and reduced selectivity.

  • Troubleshooting & Solutions:

    • Catalysis: The use of a Lewis acid catalyst can activate the epoxide ring, but this must be done with caution as strong Lewis acids can promote polymerization. A milder alternative is using a protic solvent like isopropanol or ethanol, which can activate the epoxide through hydrogen bonding.

    • Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. This minimizes side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Choice of Nucleophile: Using a pre-formed anion of the amino alcohol (e.g., by pre-treating with a mild base like K₂CO₃) can sometimes improve reaction rates, but may also decrease regioselectivity. For most applications, using the neutral amino alcohol in a suitable solvent is preferred.[2]

Step 2: N-Protection and Cyclization

After the initial ring-opening, the resulting amino diol intermediate is often protected at the nitrogen atom before cyclization. Common protecting groups include Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). The cyclization is then typically achieved via an intramolecular Williamson ether synthesis or by activating the terminal hydroxyl group (e.g., converting to a tosylate or mesylate) followed by intramolecular SN2 displacement.

Q3: My cyclization reaction to form the morpholine ring is not working. The starting material remains or I get a complex mixture of products.

A3: This points to issues with the cyclization strategy, most often related to the choice of base and leaving group.

  • Underlying Cause (Reaction Conditions): For a successful intramolecular SN2 reaction, a strong, non-nucleophilic base is required to deprotonate the secondary alcohol, which then displaces a suitable leaving group on the other end of the chain. If the base is too weak, deprotonation is incomplete. If the leaving group is poor (like -OH), the reaction won't proceed.

  • Troubleshooting & Solutions:

ProblemPotential CauseRecommended Solution
No Reaction Poor leaving group (-OH).Convert the terminal primary alcohol to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), using TsCl or MsCl and a base like triethylamine or pyridine.
No Reaction Base is too weak to deprotonate the secondary alcohol.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (tBuOK) in an anhydrous aprotic solvent like THF or DMF.[4]
Complex Mixture High temperatures causing elimination or side reactions.Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. Often, 0 °C to room temperature is sufficient with a strong base like NaH.
Low Yield Competing intermolecular reactions.Run the reaction under high dilution conditions (e.g., <0.1 M concentration) to favor the intramolecular cyclization pathway.

Part 3: Purification Challenges & Protocols

Q4: I'm having difficulty purifying the final this compound. It seems to co-elute with impurities on silica gel, and distillation gives poor recovery.

A4: The physicochemical properties of this compound—specifically its basicity, polarity, and relatively low boiling point—make purification challenging.

  • Underlying Cause (Physicochemical Properties): The nitrogen atom in the morpholine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation during column chromatography. Its volatility can lead to loss during solvent evaporation or high-vacuum distillation. The compound is also hygroscopic, readily absorbing moisture from the air.[3]

  • Troubleshooting & Solutions:

    • Chromatography:

      • Deactivate Silica: Pre-treat the silica gel with a solvent system containing a small amount of a volatile base like triethylamine (~1%) or ammonia (by using a solvent system like DCM/MeOH/NH₄OH). This neutralizes the acidic sites and prevents tailing.

      • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography if silica proves problematic.

    • Distillation:

      • Fractional Distillation: Use a short-path distillation apparatus or a fractional distillation column (e.g., Vigreux) to carefully separate the product from higher or lower boiling impurities under reduced pressure.

      • Accurate Temperature/Pressure Monitoring: Precise control over the vacuum and heating mantle temperature is critical to prevent product loss and decomposition.[3]

    • Salt Formation: For final purification or storage, consider converting the free base to a stable, crystalline salt, such as the hydrochloride or para-toluenesulfonate salt.[5] The salt can often be recrystallized to a high purity and the free base can be liberated just before use by treatment with a base.

Detailed Experimental Protocol: Scalable Synthesis of (rac)-2-(Trifluoromethyl)morpholine

This protocol is adapted from established, scalable procedures.[2]

Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-3,3,3-trifluoropropan-1-ol

  • To a solution of 2-aminoethanol (1 equivalent) in isopropanol (approx. 2 M), add 2-(trifluoromethyl)oxirane (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS until the oxirane is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude oil (the amino diol intermediate) is often used in the next step without further purification.

Step 2: N-Benzylation and Cyclization

  • Dissolve the crude amino diol from Step 1 in a suitable solvent like acetonitrile. Add potassium carbonate (K₂CO₃, 3 equivalents) and benzyl bromide (1.1 equivalents).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 12-18 hours until the reaction is complete.

  • Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Dissolve the crude N-benzylated intermediate in anhydrous THF (0.1 M). Cool the solution to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by slowly adding water at 0 °C. Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate to yield crude N-benzyl-2-(trifluoromethyl)morpholine.

Step 3: Deprotection to Yield this compound

  • Dissolve the crude N-benzyl product in methanol.

  • Add Pearlman's catalyst (20% Pd(OH)₂ on carbon, ~5 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the debenzylation is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by careful vacuum distillation to afford the final product.

References

  • Reid, J. G., et al. (2001). Chemical synthesis of morpholine derivatives.
  • Schlosser, M., & Michel, D. (1996). Modern Synthetic Procedures for the Fluorination of Organic Molecules. CHIMIA, 50(4), 133-140. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Ley, S. V. Research Group. (n.d.). Fluorination Reactions in Flow. University of Cambridge. [Link]

  • Wang, Z., et al. (2020). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 25(15), 3456. [Link]

  • Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6535-6545. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • CN109928939A. (2019). A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Background on morpholine synthesis and our approach. ResearchGate. [Link]

  • Anichem. (n.d.). 2-Trifluoromethyl-morpholine; compound with GENERIC INORGANIC NEUTRAL COMPONENT. Anichem. [Link]

  • Zhang, Y., et al. (2018). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry, 16(43), 8415-8422. [Link]

  • Chaume, G., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 26(72), 17505-17510. [Link]

Sources

optimizing reaction conditions for N-arylation of 2-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Arylation of 2-(Trifluoromethyl)morpholine

Welcome to the technical support center for the N-arylation of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet crucial transformation. The presence of the electron-withdrawing trifluoromethyl group on the morpholine ring significantly impacts its reactivity, often leading to complications in standard N-arylation protocols like the Buchwald-Hartwig amination.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven strategies.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion to the Desired N-Aryl-2-(trifluoromethyl)morpholine

Low or nonexistent conversion is the most common hurdle. The primary cause is the reduced nucleophilicity of this compound due to the strong electron-withdrawing effect of the CF3 group.[1] This makes the nitrogen atom a weaker nucleophile compared to unsubstituted morpholine.

Troubleshooting Workflow for Low Conversion

start Low / No Conversion catalyst Catalyst System: - Increase Catalyst Loading (2-5 mol%) - Screen Different Pd Precatalysts (e.g., G3/G4 Palladacycles) - Consider Ni-based Catalysts start->catalyst ligand Ligand Choice: - Use Electron-Rich, Bulky Ligands (e.g., Buchwald-type biarylphosphines) - Screen Ligands (XPhos, RuPhos, tBuXPhos) catalyst->ligand base Base Selection: - Use a Strong, Non-Nucleophilic Base (NaOtBu, LHMDS) - If substrate is base-sensitive, try weaker bases (K3PO4, Cs2CO3) with optimized conditions ligand->base solvent Solvent & Temperature: - Use Anhydrous, Aprotic Polar Solvents (Toluene, Dioxane, CPME) - Increase Reaction Temperature (80-120 °C) base->solvent result Improved Yield solvent->result

Caption: Troubleshooting decision tree for low conversion.

In-Depth Solutions:

  • Re-evaluate Your Catalyst and Ligand System:

    • The "Why": The decreased nucleophilicity of the amine necessitates a more reactive catalyst. The ligand plays a crucial role in promoting the reductive elimination step, which is often the rate-limiting step in the Buchwald-Hartwig catalytic cycle.[2] Bulky, electron-rich biarylphosphine ligands are known to accelerate this step.

    • Recommendations:

      • Ligand Screening: A systematic screening of ligands is highly recommended. Start with commonly used, robust ligands such as XPhos, RuPhos, or tBuXPhos.

      • Palladium Pre-catalysts: Utilize modern palladium pre-catalysts (e.g., G3 or G4 palladacycles). These are often more active and air-stable, leading to more reproducible results.[2]

      • Consider Nickel Catalysis: For particularly challenging aryl halides (e.g., chlorides), nickel-based catalyst systems can be more effective.[3]

  • Optimize the Base:

    • The "Why": The base is required to deprotonate the amine, making it a more potent nucleophile. For a weakly nucleophilic amine like this compound, a strong base is often necessary to drive the reaction forward.

    • Recommendations:

      • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the go-to strong bases for these reactions.[2]

      • Weaker Bases for Sensitive Substrates: If your aryl halide has base-sensitive functional groups (e.g., esters, ketones), weaker inorganic bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) can be used, although this may require higher temperatures and longer reaction times.[2][4]

  • Solvent and Temperature Considerations:

    • The "Why": The reaction requires an anhydrous, aprotic solvent to prevent catalyst deactivation and unwanted side reactions. Higher temperatures are often needed to overcome the activation energy barrier for this challenging coupling.

    • Recommendations:

      • Solvents: Anhydrous toluene, dioxane, or cyclopentyl methyl ether (CPME) are excellent choices.

      • Temperature: A typical temperature range is 80-120 °C. If you are not seeing any conversion at a lower temperature, gradually increase it in 10 °C increments.

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation, Aryl Dimerization)

The formation of side products can compete with the desired N-arylation, reducing your yield.

  • Hydrodehalogenation (Ar-H formation):

    • The "Why": This occurs when the aryl halide is reduced instead of coupling with the amine. It can be caused by moisture in the reaction or a catalyst system that favors β-hydride elimination.

    • Solutions:

      • Ensure all reagents and solvents are scrupulously dried.

      • Use fresh, high-purity catalyst and ligand.

      • Consider a ligand that is less prone to β-hydride elimination.

  • Aryl Dimerization (Ar-Ar formation):

    • The "Why": This side reaction is more common with electron-rich aryl halides and can be promoted by high catalyst loading or high temperatures.

    • Solutions:

      • Reduce the catalyst loading.

      • Lower the reaction temperature if possible.

Frequently Asked Questions (FAQs)

Q1: Which aryl halides are best suited for this reaction?

The reactivity of the aryl halide follows the general trend: Ar-I > Ar-Br > Ar-Cl > Ar-OTf.[2] While aryl iodides and bromides are generally more reactive, modern catalyst systems have made the coupling of aryl chlorides more feasible.[5] For electron-deficient aryl halides, the reaction is often more facile.

Q2: How do I choose the optimal catalyst and ligand?

There is no single "best" catalyst/ligand combination, as the optimal choice depends on the specific aryl halide and other functional groups present. However, a good starting point is a palladium pre-catalyst with a bulky, electron-rich biarylphosphine ligand.

Catalyst/Ligand System Aryl Halide Suitability Key Features
Pd(OAc)2 / XPhosAr-Cl, Ar-Br, Ar-IA robust and versatile system.
G3-XPhos PalladacycleAr-Cl, Ar-Br, Ar-IAir-stable pre-catalyst, often highly active.
Pd2(dba)3 / RuPhosElectron-rich and hindered Ar-BrGood for challenging substrates.
NiCl2(dme) / dtbbpyAr-ClAn option for difficult aryl chloride couplings.[3]

Q3: Can I run this reaction open to the air?

While some modern pre-catalysts are air-stable, it is strongly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents the oxidation and deactivation of the palladium(0) active catalyst.

Q4: My reaction is stalled. What should I do?

If the reaction has stalled (i.e., no further product formation is observed by TLC or LC-MS), you can try adding a fresh portion of the catalyst and ligand. However, it is often more effective to re-run the reaction with optimized conditions based on the troubleshooting guide above.

Q5: What is a typical experimental procedure?

Below is a general, representative protocol. Note: This is a starting point and should be optimized for your specific substrates.

General Experimental Protocol for N-Arylation

  • Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., G3-XPhos, 0.02 mmol) and the anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines. (2018).
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annul
  • Chemical synthesis of morpholine derivatives.
  • Buchwald–Hartwig amination of aryl sulphides with morpholine c
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and...
  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectroc
  • N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. (2025). Molecular Diversity.
  • Buchwald Ligands. Sigma-Aldrich.
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). NIH.
  • Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). PMC - NIH.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • Morpholines. Synthesis and Biological Activity. (2025).
  • A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. (2020). PubMed.
  • Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. (2020). Amazon S3.
  • Biologically active N-arylated morpholine derivatives.
  • Stereoselectively fluorinated N-heterocycles: a brief survey. Semantic Scholar.
  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022). MDPI.
  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). PubMed.
  • Copper-assisted palladium(II)-catalyzed direct arylation of cyclic enaminones with arylboronic acids. (2012). PubMed.
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Synthesis of substituted N-heterocycles by N-aryl
  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry.
  • Recent Development of Trifluoromethyl Reagents: A Review. (2021).

Sources

stability of 2-(Trifluoromethyl)morpholine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Trifluoromethyl)morpholine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth answers to common questions regarding its chemical stability under various experimental conditions, offering troubleshooting advice and validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A: this compound is a robust heterocyclic compound, demonstrating high stability under many common synthetic conditions. This stability is primarily attributed to two key structural features:

  • The Morpholine Ring: A saturated, six-membered ring that lacks the inherent strain of smaller rings and the reactivity of unsaturated systems.[1]

  • The Trifluoromethyl (CF₃) Group: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, conferring exceptional thermal and metabolic stability.[2] This group is highly resistant to many chemical transformations.[2][3]

However, its stability is not absolute. The molecule's reactivity is centered on the secondary amine and the ether linkage, which can be susceptible to degradation under sufficiently harsh acidic or oxidative conditions.

Q2: How stable is this compound under acidic conditions?

A: The stability in acidic media is highly dependent on the conditions (acid strength, temperature, and time).

  • Mild to Moderate Acidic Conditions (e.g., pH 2-6, room temperature): The compound is generally stable. The primary interaction is the protonation of the secondary amine to form the corresponding morpholinium salt.[4] The strong electron-withdrawing effect of the adjacent CF₃ group significantly reduces the basicity (pKa) of the nitrogen atom compared to unsubstituted morpholine.[5][6] This means a stronger acidic environment is required for complete protonation.

  • Strong Acidic Conditions (e.g., >1M HCl or H₂SO₄, elevated temperatures): Under these forcing conditions, the risk of degradation increases. The primary pathway for degradation is acid-catalyzed ring opening. Protonation of the ether oxygen can make the adjacent carbon atoms susceptible to nucleophilic attack by water or the counter-ion, leading to cleavage of a C-O bond.[7]

Q3: What are the potential degradation pathways under strong acidic conditions?

A: The most probable degradation pathway involves a ring-opening hydrolysis reaction. While specific studies on this compound are not extensively documented, the mechanism can be inferred from the general reactivity of ethers and amines under strong acid catalysis.

  • Protonation: The reaction is initiated by the protonation of either the ring's oxygen or nitrogen atom. Protonation of the oxygen atom is the key step toward ring cleavage.

  • Nucleophilic Attack: A nucleophile (e.g., water, chloride) attacks one of the carbons adjacent to the protonated ether oxygen. This attack occurs in an Sₙ2-like fashion.

  • Ring Cleavage: This results in the cleavage of the C-O bond and the formation of a linear amino alcohol derivative.

Acid_Degradation cluster_0 Acid-Catalyzed Ring Opening Start 2-(CF₃)morpholine Protonated Protonated Ether Intermediate Start->Protonated H⁺ (Strong Acid) High Temp Opened Ring-Opened Product (Linear Amino Alcohol) Protonated->Opened Nucleophile (e.g., H₂O) Sₙ2 Attack

Caption: Potential acid-catalyzed degradation pathway.

Q4: How stable is this compound under basic conditions?

A: this compound exhibits excellent stability under a wide range of basic conditions.

  • Aqueous Base (e.g., NaOH, K₂CO₃): The molecule is highly resistant to degradation by aqueous bases, even at elevated temperatures. The C-O and C-N bonds of the morpholine ring are not susceptible to base-catalyzed hydrolysis.

  • Non-nucleophilic Organic Bases (e.g., TEA, DIPEA): It is completely stable in the presence of common organic bases used for catalysis or acid scavenging.

  • Strong, Non-nucleophilic Bases (e.g., NaH, LDA): These bases will deprotonate the secondary amine to form the corresponding amide anion. This is a standard reaction and not considered degradation, as the ring itself remains intact.

The trifluoromethyl group is also exceptionally stable to base. While hydrolysis of a CF₃ group to a carboxylic acid can occur, it requires extremely harsh conditions (e.g., very high temperatures and pressures) that are not typical for standard laboratory procedures.[8]

Q5: What factors can influence stability during my experiments?

A: Several factors can impact the stability of the compound. It is crucial to consider their interplay.

FactorImpact on StabilityCausality & Expert Insight
pH High Impact Below pH 1, especially with heat, the risk of acid-catalyzed ring opening increases significantly. The compound is most stable in the pH range of 6-14.
Temperature High Impact Increased temperature accelerates all potential degradation reactions.[9] For acid-catalyzed hydrolysis, every 10°C increase can double or triple the rate of degradation.
Oxidizing Agents Moderate Impact Strong oxidants could potentially oxidize the secondary amine or lead to ring cleavage, though the morpholine ring is relatively robust.
Reaction Time Moderate Impact Prolonged exposure to harsh conditions (e.g., refluxing in strong acid for many hours) will lead to greater degradation than short exposure times.
Solvent Low Impact The choice of solvent has a minimal direct impact on stability, but it can influence the activity of other reagents (e.g., water content in a hydrolysis study).[9]
Q6: What are the recommended storage conditions for this compound?

A: To ensure long-term stability and purity, the compound should be stored under the following conditions, as recommended by most suppliers:

  • Temperature: 2-8°C or refrigerated.[10][11]

  • Atmosphere: In a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and potential reaction with atmospheric CO₂.

  • Light: Protected from direct light.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: I'm observing an unexpected loss of my starting material in an acidic reaction.
  • Symptom: HPLC or NMR analysis shows the disappearance of the this compound peak and the appearance of new, unidentified peaks.

  • Probable Cause: Acid-catalyzed degradation is likely occurring.

  • Troubleshooting Steps:

    • Verify pH: Use a pH meter to confirm the acidity of your reaction medium. Visual indicators can be misleading.

    • Reduce Temperature: If the reaction allows, lower the temperature significantly. Run a test reaction at 0°C or room temperature to see if degradation is suppressed.

    • Change Acid: If possible, switch to a weaker or non-nucleophilic acid. For example, if using HCl, consider switching to methanesulfonic acid to see if the nucleophilic chloride ion is involved.

    • Protect the Amine: If the secondary amine is not required for the reaction, consider protecting it (e.g., as a Boc or Cbz derivative). This can sometimes alter the molecule's susceptibility to ring-opening.

Issue 2: My compound appears to degrade during aqueous workup after a reaction using a strong base like NaH.
  • Symptom: The reaction appears clean by TLC or in-situ analysis, but after quenching with water or acid, the isolated yield is low and impurities are present.

  • Probable Cause: The issue is likely not the stability of the compound itself, but the quenching process. A highly exothermic quench of a strong base can create localized "hot spots" of high temperature and pH, potentially causing side reactions.

  • Troubleshooting Steps:

    • Perform a Reverse Quench: Cool the reaction mixture to 0°C and add it slowly to a chilled, stirred beaker of the quench solution (e.g., saturated ammonium chloride or a buffer). This helps dissipate heat more effectively.

    • Use a Buffered Quench: Quench with a pH 7 buffer to avoid extreme pH swings.

    • Analyze Pre- and Post-Workup: Take a small aliquot of the crude reaction mixture (before workup), quench it carefully on a small scale, and analyze it by HPLC/LCMS to confirm if the degradation is indeed happening during the workup phase.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for definitively determining the stability of a molecule under specific stress conditions.[12]

Stability_Workflow cluster_workflow Stability Assessment Workflow start Prepare Stock Solution of 2-(CF₃)morpholine in Acetonitrile acid_cond Acidic Stress (e.g., 0.1M - 1M HCl) start->acid_cond base_cond Basic Stress (e.g., 0.1M - 1M NaOH) start->base_cond control_cond Control (Solvent Only) start->control_cond incubate Incubate at Defined Temp (e.g., RT, 60°C) acid_cond->incubate base_cond->incubate control_cond->incubate sampling Take Aliquots at Time Points (e.g., 0, 2, 8, 24 hrs) incubate->sampling quench Neutralize/Quench Aliquot sampling->quench analyze Analyze by HPLC-UV/MS quench->analyze results Compare % Remaining vs. Control Identify Degradants analyze->results

Caption: General workflow for a forced degradation study.

Protocol 1: Acidic Forced Hydrolysis
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Reaction Setup: In three separate vials, add 1 mL of 0.1 M HCl, 1 M HCl, and pure water (control).

  • Initiation: To each vial, add 100 µL of the stock solution. This creates a final substrate concentration of ~0.1 mg/mL.

  • Incubation: Place one set of vials at room temperature and another set in a heating block at 60°C.

  • Sampling: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw a 100 µL aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot with an equal volume of 1 M NaOH (for the 1M HCl sample) or 0.1 M NaOH (for the 0.1M HCl sample) to stop the degradation.

  • Analysis: Analyze the quenched samples by a validated HPLC-UV/MS method to determine the percentage of the parent compound remaining.

Protocol 2: Basic Forced Hydrolysis
  • Procedure: Follow the same steps as the acidic hydrolysis protocol, but substitute 0.1 M NaOH and 1 M NaOH for the acidic solutions.

  • Quenching: When sampling, neutralize the aliquots with an equivalent amount of 0.1 M HCl or 1 M HCl, respectively.

  • Analysis: Analyze using the same HPLC-UV/MS method.

References

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry, 74(18), 7013–7022. [Link]

  • Zhao, W., Wang, Y., & He, F. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules, 52(11), 4136–4144. [Link]

  • Sahu, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1). [Link]

  • Combourieu, B., Poupin, P., Sielaff, I., & Besse, P. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(7), 2749–2752. [Link]

  • Mazzoccanti, G., & Ruda, G. F. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009. [Link]

  • Knapp, J. S., & Brown, H. M. (1988). The microbial degradation of morpholine. International Biodeterioration, 24(4-5), 299-306. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(6), 454-460. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53534845, this compound. Retrieved from [Link]

  • Yadav, P., Khoury, S., Fridman, N., Sharma, V. K., Kumar, A., Majdoub, M., Kumar, A., Diskin-Posner, Y., Mahammed, A., & Gross, Z. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]

  • Eawag. (n.d.). Morpholine Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Retrieved from [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HSOA Journal of Inorganic and Bioinorganic Chemistry. [Link]

  • ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Kumar, S., & Singh, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01053. [Link]

  • Kumar, R., Kapur, S., & Rao Vulichi, S. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HSOA Journal of Inorganic and Bioinorganic Chemistry. [Link]

  • Mazzoccanti, G., & Ruda, G. F. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • PubMed. (n.d.). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. Retrieved from [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. HSOA Journal of Inorganic and Bioinorganic Chemistry. [Link]

  • Akritopoulou-Zanze, I., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 664-669. [Link]

  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. In Pharmacology of Fluorides (pp. 1-47). Springer Berlin Heidelberg. [Link]

  • The Journal of Organic Chemistry. (n.d.). Ring-opening of epoxides with morpholine-borane. Retrieved from [Link]

  • Al-awar, R. S., et al. (2016). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 22(44), 15838-15847. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68285203, (2S)-2-(trifluoromethyl)morpholine hydrochloride. Retrieved from [Link]

  • Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2023). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Representative morpholine ring formation reactions. Retrieved from [Link]

  • Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(33), 6649-6680. [Link]

  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(9), 1046-1052. [Link]

  • Journal of the American Chemical Society. (2023). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. [Link]

  • The Organic Chemistry Tutor. (2015, October 27). Epoxide Reactions: Acid Catalyzed and Nucleophilic Ring Opening! [Video]. YouTube. [Link]

  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • ACS Figshare. (2023). Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. [Link]

Sources

Technical Support Center: Chiral Resolution of 2-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 2-(Trifluoromethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the enantioselective separation of this compound. The unique structure of this compound, featuring a basic morpholine ring and an electron-withdrawing trifluoromethyl group, presents specific challenges in achieving optimal chiral separation.[1] This resource offers practical, experience-driven advice to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Q1: I am not seeing any separation between the enantiomers of this compound. What are the most likely causes and how can I fix this?

A1: The complete lack of resolution is a common starting point in method development and typically points to a fundamental mismatch between the analyte and the chiral stationary phase (CSP) or suboptimal mobile phase conditions.

Root Cause Analysis & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[2][3] For a compound like this compound, which possesses a hydrogen bond acceptor (oxygen and nitrogen), a hydrogen bond donor (N-H), and a dipole moment from the C-F bonds, several types of interactions are possible.

    • Recommended Action: A screening approach using columns with different chiral selectors is highly advised.[2] Polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are often a successful starting point for a broad range of chiral compounds, including amines.[4][5] Consider screening columns such as those from the Daicel CHIRALPAK® and CHIRALCEL® series. Macrocyclic glycopeptide-based columns could also be effective.[6]

  • Suboptimal Mobile Phase Composition: The mobile phase composition dictates the interaction between the analyte and the CSP.[2]

    • Recommended Action (Normal Phase): Start with a simple mobile phase, such as n-hexane/isopropanol (IPA) or n-hexane/ethanol. Systematically vary the alcohol percentage (e.g., from 10% to 50%) to find an optimal range. The polarity of the alcohol modifier can significantly impact selectivity.

    • Recommended Action (SFC): Supercritical fluid chromatography (SFC) is an excellent alternative for chiral separations, often providing faster and more efficient results.[7][8][9] A typical mobile phase would be supercritical CO2 with a methanol or ethanol co-solvent.

  • Lack of Necessary Additives: Due to the basic nature of the morpholine nitrogen, secondary interactions with the stationary phase can interfere with chiral recognition.

    • Recommended Action: For basic compounds like this, the addition of a small amount of a basic additive to the mobile phase is often crucial.[10][11][12] Start by adding 0.1% diethylamine (DEA) or triethylamine (TEA) to your mobile phase. This helps to mask active sites on the silica surface and improve peak shape and resolution.[10][12][13]

Troubleshooting Workflow for No Initial Resolution

Caption: Initial troubleshooting workflow for no enantiomeric resolution.

Issue 2: Poor Peak Shape (Tailing)

Q2: My peaks for this compound are showing significant tailing, which is affecting my integration and resolution. What causes this and how can I improve the peak shape?

A2: Peak tailing for basic compounds like this compound is a very common issue in chiral chromatography.[3][13] It is typically caused by undesirable secondary interactions between the basic nitrogen of the morpholine ring and acidic residual silanol groups on the silica-based CSP.[13][14]

Root Cause Analysis & Solutions:

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The basic morpholine nitrogen interacts strongly with acidic silanol groups on the silica support of the CSP, leading to a secondary retention mechanism that causes peak tailing.[13][14]Add a Basic Modifier: Incorporate a small concentration (typically 0.1% - 0.5%) of an amine additive like diethylamine (DEA), triethylamine (TEA), or butylamine into the mobile phase.[11][12] These additives compete for the active silanol sites, masking them from the analyte.[12][15]
Column Overload Injecting too much sample can saturate the chiral selector sites on the stationary phase, leading to peak broadening and tailing.[13][16]Reduce Sample Concentration/Volume: Dilute your sample or inject a smaller volume. Perform a loading study to determine the optimal concentration range for your column.
Inappropriate Mobile Phase pH (Reversed-Phase) If using a reversed-phase method, a mobile phase pH that allows for partial ionization of the analyte can lead to poor peak shape.Adjust Mobile Phase pH: For basic compounds, using a mobile phase with a lower pH (e.g., pH < 3) can protonate the silanol groups and reduce secondary interactions.[16][17] Conversely, a high pH can suppress the ionization of the basic analyte.
Column Contamination Accumulation of contaminants at the head of the column can disrupt the flow path and cause peak distortion.[13][16]Flush the Column: Flush the column with a strong solvent. If the problem persists, consider using a guard column to protect the analytical column.[16][17]
Experimental Protocol: Optimizing Peak Shape with a Basic Additive
  • Prepare Stock Solutions:

    • Mobile Phase A: n-Hexane

    • Mobile Phase B: Isopropanol (IPA)

    • Additive Stock: 10% Diethylamine (DEA) in Isopropanol.

  • Initial Mobile Phase Preparation (No Additive):

    • Prepare a mobile phase of n-Hexane:IPA (e.g., 80:20 v/v).

    • Run your sample and record the chromatogram, noting the peak asymmetry.

  • Mobile Phase with Additive:

    • To 100 mL of your n-Hexane:IPA (80:20) mobile phase, add 100 µL of the 10% DEA stock solution. This will give a final concentration of 0.1% DEA in the IPA portion, and 0.02% in the total mobile phase.

    • Alternatively, and more commonly, the additive is calculated as a percentage of the total mobile phase volume. For a 0.1% DEA final concentration, add 100 µL of pure DEA to 100 mL of the final mobile phase mixture.

  • Equilibrate and Analyze:

    • Equilibrate the column with the new mobile phase for at least 20-30 column volumes.

    • Inject the sample and compare the peak shape to the initial run. The tailing should be significantly reduced.

  • Fine-Tuning:

    • If tailing persists, you can incrementally increase the DEA concentration up to ~0.5%. Be aware that excessive additive can sometimes negatively impact selectivity.

Issue 3: Irreproducible Retention Times and Resolution

Q3: My retention times and the resolution between the enantiomers are drifting between injections or from day to day. What could be causing this instability?

A3: Irreproducible results are often traced back to issues with column equilibration, mobile phase preparation, or environmental factors. Chiral separations can be particularly sensitive to minor changes.[18]

Root Cause Analysis & Solutions:

  • Insufficient Column Equilibration: Chiral stationary phases, especially when additives are used, can require extended equilibration times to reach a stable state.

    • Recommended Action: Always ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of analyses. When changing mobile phase composition, especially when introducing or removing additives, allow at least 30-50 column volumes for equilibration.

  • "Memory Effects" from Additives: Amine additives can adsorb strongly to the stationary phase. If a column was previously used with an additive and is now being used without it (or with a different one), the residual additive can leach out, causing drifting retention times.[12][18]

    • Recommended Action: Dedicate columns to specific methods or mobile phase types (e.g., a column for basic analytes with amine additives). If you must switch, a thorough washing procedure is required. This may involve flushing with a series of solvents of decreasing polarity (e.g., IPA, then hexane).

  • Mobile Phase Volatility and Composition Change: In normal phase chromatography, the more volatile component (e.g., hexane) can evaporate over time, changing the mobile phase composition and affecting retention.

    • Recommended Action: Prepare fresh mobile phase daily. Keep mobile phase bottles loosely capped to prevent pressure buildup but also to minimize evaporation.

  • Temperature Fluctuations: Temperature is a critical parameter that can influence chiral recognition and selectivity.[2][19]

    • Recommended Action: Use a column oven to maintain a constant and controlled temperature throughout the analysis. Even small fluctuations in ambient lab temperature can cause retention time shifts.

Logical Flow for Diagnosing Irreproducibility

G Start Start: Irreproducible Results CheckEquilibration Is Column Equilibration Sufficient? (>30 column volumes) Start->CheckEquilibration CheckTemp Is Column Temperature Controlled? CheckEquilibration->CheckTemp Yes SolutionEquilibration Increase Equilibration Time CheckEquilibration->SolutionEquilibration No CheckMobilePhase Is Mobile Phase Freshly Prepared? CheckTemp->CheckMobilePhase Yes SolutionTemp Use a Column Oven CheckTemp->SolutionTemp No CheckHistory Review Column History for Additive 'Memory Effects' CheckMobilePhase->CheckHistory Yes SolutionMobilePhase Prepare Fresh Mobile Phase Daily CheckMobilePhase->SolutionMobilePhase No SolutionHistory Dedicate or Thoroughly Flush Column CheckHistory->SolutionHistory Yes, Potential Memory Effect End Stable Results CheckHistory->End No Issues Found SolutionEquilibration->CheckTemp SolutionTemp->CheckMobilePhase SolutionMobilePhase->CheckHistory SolutionHistory->End

Caption: A step-by-step diagnostic chart for troubleshooting irreproducible results.

References

  • Welch, C. J., et al. (2010). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available at: [Link]

  • Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available at: [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available at: [Link]

  • Dolan, J. W. (2003). Why Do Peaks Tail?. LCGC North America. Available at: [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Pais, S., et al. (2005). Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Li, L., et al. (2013). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Tan, L., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Asress, M. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Available at: [Link]

  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Van Eeckhaut, A., & Mangelings, D. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available at: [Link]

  • Liu, W., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

  • Van Eeckhaut, A., & Mangelings, D. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC Europe. Available at: [Link]

  • ResearchGate. (n.d.). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. ResearchGate. Available at: [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Al-Majid, A. M. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. Available at: [Link]

  • Ilisz, I., et al. (2015). Enantioselective separation techniques in forensic analysis and clinical toxicology. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. Available at: [Link]

  • Grellepois, F., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]

  • Ilisz, I., et al. (2020). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules. Available at: [Link]

  • Wang, Z., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Available at: [Link]

  • Catalano, A., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. Available at: [Link]

  • Barhate, C. L., et al. (2018). Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography. Analytical Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.

Troubleshooting Guide: Navigating Byproduct Formation

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the prevalent route involving the reaction of 2-trifluoromethyloxirane with ethanolamine and subsequent cyclization.

Problem 1: Presence of a Significant Isomeric Impurity

Question: My final product shows a significant impurity with the same mass as this compound, leading to difficult purification and low yields of the desired product. What is this impurity and how can I minimize its formation?

Answer:

The most probable isomeric impurity is 3-(Trifluoromethyl)morpholine . Its formation is a direct consequence of the regioselectivity of the initial ring-opening reaction of 2-trifluoromethyloxirane with ethanolamine. The nucleophilic attack of the amine can occur at either of the two carbons of the oxirane ring.

  • Attack at C2 (desired): Leads to the formation of the intermediate N-(2-hydroxyethyl)-1-amino-3,3,3-trifluoropropan-2-ol, which upon cyclization yields the desired This compound .

  • Attack at C3 (undesired): Results in the formation of the regioisomeric intermediate N-(2-hydroxyethyl)-2-amino-3,3,3-trifluoropropan-1-ol, which cyclizes to form 3-(Trifluoromethyl)morpholine .[1]

The electronic effect of the trifluoromethyl group, being strongly electron-withdrawing, can influence the regioselectivity of this nucleophilic attack.

Solutions to Minimize the 3-(Trifluoromethyl)morpholine Byproduct:

  • Solvent Selection: The choice of solvent can significantly impact the regioselectivity. The use of hexafluoro-2-propanol has been shown to promote regiospecific ring-opening of (S)-(-)-2-(trifluoromethyl)oxirane.[2]

  • Temperature Control: Lowering the reaction temperature during the initial ring-opening step can enhance the selectivity of the nucleophilic attack. We recommend maintaining a temperature between 0-25 °C.

  • Catalyst Choice: While often performed without a catalyst, the addition of a Lewis acid could alter the regioselectivity. However, this requires careful optimization to avoid other side reactions.

Experimental Protocol for Enhanced Regioselectivity:

  • Cool a solution of ethanolamine in hexafluoro-2-propanol to 0 °C in an inert atmosphere.

  • Slowly add 2-trifluoromethyloxirane dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS to confirm the consumption of starting material and assess the ratio of the two isomeric intermediates.

Problem 2: Formation of High Molecular Weight Byproducts

Question: My crude product contains a viscous, high-boiling point residue that complicates purification. What is the likely origin of these impurities?

Answer:

The formation of high molecular weight byproducts is a common issue in morpholine synthesis and can arise from several pathways:

  • Dimerization of the Amino Alcohol Intermediate: The N-(2-hydroxyethyl)-1-amino-3,3,3-trifluoropropan-2-ol intermediate can undergo intermolecular condensation to form a dimeric ether.

  • Oligomerization: Further reaction of the dimer or the monomeric intermediate can lead to the formation of higher-order oligomers.

  • Over-alkylation of the Product: The desired this compound can act as a nucleophile and react with any remaining 2-trifluoromethyloxirane, leading to N-alkylation and the formation of a quaternary ammonium salt or other complex structures.

Solutions to Mitigate High Molecular Weight Byproducts:

  • Control of Stoichiometry: Use a slight excess of ethanolamine relative to 2-trifluoromethyloxirane to ensure the complete consumption of the epoxide, minimizing the chance of over-alkylation of the product.

  • Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions like dimerization and oligomerization.

  • Order of Addition: Adding the 2-trifluoromethyloxirane slowly to the ethanolamine solution helps to maintain a low concentration of the epoxide throughout the reaction, reducing the likelihood of side reactions.

Problem 3: Incomplete Cyclization of the Amino Alcohol Intermediate

Question: I am isolating a significant amount of the N-(2-hydroxyethyl)-1-amino-3,3,3-trifluoropropan-2-ol intermediate and observing low conversion to the final morpholine product. How can I drive the cyclization to completion?

Answer:

The cyclization of the amino alcohol intermediate to form the morpholine ring is a dehydration reaction that often requires acidic or basic conditions to proceed efficiently. Incomplete cyclization can be due to several factors:

  • Insufficiently Forcing Conditions: The reaction may require higher temperatures or a catalyst to proceed at a reasonable rate.

  • Presence of Water: As water is a byproduct of the cyclization, its presence can inhibit the forward reaction according to Le Chatelier's principle.

Solutions for Complete Cyclization:

  • Acid Catalysis and Dehydration: The most common method for cyclizing diethanolamine derivatives is heating with a strong acid like sulfuric acid, which also acts as a dehydrating agent.

  • Azeotropic Removal of Water: Performing the cyclization in a suitable solvent (e.g., toluene) with a Dean-Stark apparatus allows for the continuous removal of water, driving the equilibrium towards the product.

Experimental Protocol for Efficient Cyclization:

  • After the initial ring-opening reaction, remove the solvent under reduced pressure.

  • To the resulting crude amino alcohol, add toluene and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.

  • Monitor the reaction by TLC or GC-MS until the starting amino alcohol is no longer detectable.

  • Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., aqueous sodium bicarbonate) before workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and scalable route involves the nucleophilic ring-opening of 2-trifluoromethyloxirane with ethanolamine, followed by an intramolecular cyclization of the resulting amino alcohol.[1] Other potential routes could involve multi-step syntheses starting from chiral precursors or employing advanced catalytic methods, but the oxirane-based approach is often preferred for its directness.

Q2: What are the critical process parameters to control during the synthesis?

A2: The most critical parameters are:

  • Temperature: Especially during the initial epoxide ring-opening, to control regioselectivity.
  • Stoichiometry: A slight excess of ethanolamine is recommended to minimize over-alkylation.
  • Water Removal: Essential for driving the final cyclization step to completion.

Q3: How can I effectively monitor the reaction progress?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for a quick qualitative assessment of the consumption of starting materials and the formation of the product.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the volatile components of the reaction and identifying the isomeric byproducts.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to monitor the reaction progress and is particularly useful for detecting higher molecular weight byproducts.

Q4: What are the recommended purification methods for this compound?

A4: Fractional distillation under reduced pressure is the most common method for purifying this compound, as it allows for the separation of the desired product from the isomeric byproduct and any high-boiling point residues. If the isomeric purity is critical, preparative chromatography may be necessary.

Q5: Are there any specific safety precautions for this synthesis?

A5: Yes, several safety precautions should be taken:

  • 2-Trifluoromethyloxirane: This is a volatile and potentially toxic reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
  • Strong Acids: Concentrated sulfuric acid or p-toluenesulfonic acid are corrosive and should be handled with care.
  • Exothermic Reactions: The initial ring-opening reaction can be exothermic. Proper temperature control and slow addition of reagents are crucial to prevent a runaway reaction.

Data Summary and Visualization

Table 1: Impact of Reaction Conditions on Byproduct Formation
ParameterConditionPredominant Byproduct(s)Recommended Action
Temperature High (>50 °C) during ring-openingIncreased 3-(Trifluoromethyl)morpholineMaintain 0-25 °C during epoxide addition
Stoichiometry Excess 2-trifluoromethyloxiraneOver-alkylation productsUse a slight excess of ethanolamine
Water Content High during cyclizationIncomplete reaction, remaining amino alcoholUse a dehydrating agent or azeotropic removal
Reaction Time Insufficient for cyclizationIncomplete reactionMonitor reaction to completion
Diagrams

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways 2-Trifluoromethyloxirane 2-Trifluoromethyloxirane Amino_Alcohol_Intermediate N-(2-hydroxyethyl)-1-amino- 3,3,3-trifluoropropan-2-ol 2-Trifluoromethyloxirane->Amino_Alcohol_Intermediate Attack at C2 (Desired) Regioisomer_Intermediate N-(2-hydroxyethyl)-2-amino- 3,3,3-trifluoropropan-1-ol 2-Trifluoromethyloxirane->Regioisomer_Intermediate Attack at C3 (Undesired) Ethanolamine Ethanolamine Ethanolamine->Amino_Alcohol_Intermediate Ethanolamine->Regioisomer_Intermediate Product This compound Amino_Alcohol_Intermediate->Product Cyclization Dimer Dimerized Intermediate Amino_Alcohol_Intermediate->Dimer Intermolecular Condensation Regioisomer 3-(Trifluoromethyl)morpholine Regioisomer_Intermediate->Regioisomer Cyclization

Caption: Main reaction pathway and formation of key byproducts.

Troubleshooting_Workflow Start Problem with Synthesis Check_Purity Analyze Crude Product (GC-MS, LC-MS) Start->Check_Purity Identify_Byproduct Identify Major Byproduct(s) Check_Purity->Identify_Byproduct Isomeric_Impurity Isomeric Impurity (3-CF3-morpholine) Identify_Byproduct->Isomeric_Impurity High_MW_Impurity High MW Impurity (Dimer/Oligomer) Identify_Byproduct->High_MW_Impurity Incomplete_Reaction Incomplete Cyclization Identify_Byproduct->Incomplete_Reaction Optimize_Ring_Opening Optimize Ring-Opening: - Lower Temperature - Change Solvent Isomeric_Impurity->Optimize_Ring_Opening Yes Optimize_Stoichiometry Optimize Stoichiometry: - Slight excess of ethanolamine - Slow addition of epoxide High_MW_Impurity->Optimize_Stoichiometry Yes Optimize_Cyclization Optimize Cyclization: - Add acid catalyst - Remove water Incomplete_Reaction->Optimize_Cyclization Yes End Improved Synthesis Optimize_Ring_Opening->End Optimize_Stoichiometry->End Optimize_Cyclization->End

Caption: Troubleshooting workflow for this compound synthesis.

References

  • Varma, R. S., et al. (2011). Regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane with chiral 2,5-disubstituted tetrahydroquinolines in hexafluoro-2-propanol. Green Chemistry, 13(5), 1255-1259. [Link]

Sources

Technical Support Center: Synthesis of 2-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As a key building block in medicinal chemistry, optimizing the synthesis of this scaffold is crucial for advancing drug discovery projects.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you improve yield, minimize impurities, and troubleshoot your experimental workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives. Each answer explains the underlying chemical principles and provides actionable solutions.

Question 1: My overall yield for the synthesis of this compound is consistently low. What are the common causes and how can I improve it?

Answer: Low yield is a frequent challenge that can often be traced back to one of several factors in the common synthetic routes, such as the popular and scalable method starting from 2-trifluoromethyloxirane.[4] The primary causes include incomplete epoxide ring-opening, side reactions, and suboptimal reaction conditions.

Causality Analysis:

  • Inefficient Epoxide Ring-Opening: The key step in this synthesis is the nucleophilic attack of an amine (like ethanolamine or a protected equivalent) on the electrophilic carbon of the 2-trifluoromethyloxirane ring. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the adjacent carbon, making the ring-opening step sluggish compared to non-fluorinated epoxides.

  • Suboptimal Nucleophile: The choice of the nitrogen nucleophile is critical. A simple primary amine can lead to dialkylation or other side reactions. Using a protected amine or an amino alcohol under controlled conditions is often necessary.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Insufficient heating may lead to an incomplete reaction, while excessive temperatures can cause decomposition or the formation of unwanted byproducts.[5] The solvent must be able to dissolve the reactants and stabilize the transition state without participating in side reactions.

Workflow for Yield Optimization

Below is a general workflow diagram to systematically troubleshoot and optimize your reaction yield.

G cluster_start Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Corrective Actions cluster_end Validation start Low Yield (<50%) cause1 Inefficient Epoxide Ring-Opening start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Poor Nucleophile or Side Reactions start->cause3 sol1 Screen Lewis Acids (e.g., Yb(OTf)₃, LiClO₄) to activate epoxide cause1->sol1 Address activation barrier sol2 Optimize Temperature & Time (e.g., Stepwise increase, monitor by TLC/GC) cause2->sol2 Fine-tune kinetics sol3 Use N-Protected Amino Alcohol (e.g., N-benzyl ethanolamine) followed by deprotection cause3->sol3 Control reactivity end_node Improved Yield sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for low reaction yield.

Recommended Protocol: Two-Step Synthesis from 2-(Trifluoromethyl)oxirane

This protocol is based on a common and scalable approach, focusing on controlled ring-opening followed by cyclization.[4]

Step 1: Ring-Opening of the Epoxide

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-benzylethanolamine (1.0 eq) and a suitable solvent like acetonitrile or isopropanol (approx. 0.5 M concentration).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add 2-(Trifluoromethyl)oxirane (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting epoxide is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude amino alcohol intermediate can often be used in the next step without further purification.

Step 2: Cyclization and Deprotection

  • Setup: Dissolve the crude intermediate in a suitable solvent like dichloromethane (DCM).

  • Cyclization: Cool the solution to 0 °C and add a reagent for cyclization, such as thionyl chloride (SOCl₂) (1.2 eq) dropwise. This converts the hydroxyl group into a good leaving group, facilitating intramolecular cyclization. Stir at room temperature for 4-6 hours.

  • Deprotection: The N-benzyl group can be removed via catalytic hydrogenation. Transfer the cyclized product to a hydrogenation vessel, add a palladium on carbon catalyst (Pd/C, 10 mol%), and subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) until deprotection is complete (monitor by TLC/GC).

  • Purification: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate and purify the crude this compound by flash column chromatography or vacuum distillation to obtain the final product.

Question 2: My final product is contaminated with significant impurities. How can I identify and remove them?

Answer: Impurity formation is a common issue stemming from side reactions, unreacted starting materials, or the formation of stereoisomers. Effective purification requires proper identification of these impurities.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials like the amino alcohol or epoxide in the final mixture.

  • Diastereomers: If the synthesis is not stereospecific, a mixture of diastereomers can form, which may be difficult to separate.

  • Polymerization Products: Epoxides are prone to polymerization under certain conditions (e.g., strong acid or base).

  • Over-alkylation Products: The secondary amine of the morpholine ring can react further if a deprotected amine is used in the presence of excess epoxide.

Troubleshooting and Purification Strategy

  • Identification: The first step is to identify the nature of the impurities.

    • GC-MS: Ideal for identifying volatile impurities and unreacted starting materials.[6][7]

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information. ¹⁹F NMR is particularly useful for identifying different fluorine-containing species.

    • HPLC: Can be used to quantify the purity and separate non-volatile components. Different methods can be employed for analysis.[8]

  • Purification Techniques:

    • Flash Column Chromatography: The most common method for removing impurities with different polarities. A gradient elution of ethyl acetate in hexanes on silica gel is often effective.

    • Vacuum Distillation: Suitable for purifying thermally stable, liquid products. The significant difference in boiling points between the product and high-molecular-weight polymers makes this an effective method.

    • Crystallization: If the product or a salt form of it (e.g., hydrochloride salt) is a solid, recrystallization can be a highly effective method for achieving high purity.

Impurity Analysis Workflow

G cluster_analysis Analytical Identification cluster_purification Purification Strategy start Crude Product gcms GC-MS Analysis start->gcms nmr NMR (¹H, ¹⁹F) start->nmr hplc HPLC Analysis start->hplc col Column Chromatography gcms->col Polar impurities & isomers dist Vacuum Distillation gcms->dist Non-volatile impurities nmr->col cryst Recrystallization (as salt) nmr->cryst Crystalline product hplc->col end_node Pure Product (>98%) col->end_node dist->end_node cryst->end_node

Caption: Workflow for impurity identification and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most promising alternative synthetic strategies if the epoxide ring-opening method fails to provide good yields?

There are several advanced strategies that can be employed, often involving transition-metal catalysis or radical chemistry.[9]

Synthetic StrategyKey Features & RationaleCommon Catalysts/ReagentsPotential Advantages
Palladium-Catalyzed Hydroamination Intramolecular cyclization of a trifluoromethyl-containing aminoalkene. The catalyst facilitates the addition of the N-H bond across the double bond.[9]Palladium complexes with chiral ligands (e.g., BINAP)High stereoselectivity possible, good functional group tolerance.[10]
Direct Trifluoromethylation Introduces the CF₃ group late-stage onto a pre-formed morpholine precursor or during the cyclization.Ruppert-Prakash reagent (TMSCF₃), Togni's reagentShortens synthetic sequence; useful for creating analogs.
Radical Trifluoromethylation Addition of a CF₃ radical to an alkene precursor followed by cyclization. Radicals can be generated using photoredox catalysis.[9]CF₃SO₂Na (Langlois' reagent), photocatalysts (e.g., Ru(bpy)₃²⁺)Mild reaction conditions, avoids harsh reagents.[11][12]
Copper-Catalyzed Three-Component Reaction A one-pot reaction combining an amino alcohol, an aldehyde, and a diazo compound to form highly substituted morpholines.[13]Cu(I) catalysts (e.g., CuTC)High efficiency and atom economy; rapid access to diverse structures.[13]

Q2: How can I achieve an enantioselective synthesis of this compound?

Achieving high enantioselectivity is crucial for pharmaceutical applications. There are two primary approaches:

  • Chiral Starting Materials: The most straightforward method is to start with an enantiomerically pure precursor. For example, using an optically active 2-(Trifluoromethyl)oxirane or a chiral amino alcohol will set the stereochemistry early in the synthesis.

  • Asymmetric Catalysis: This involves using a chiral catalyst to control the stereochemical outcome of a key bond-forming step. A notable example is the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor using a chiral Rhodium complex, which can provide excellent enantioselectivities (up to 99% ee).[10] Palladium-catalyzed hydroamination using chiral ligands is another powerful strategy for stereoselective synthesis.[9]

Q3: What are the critical safety precautions for this synthesis?

Handling fluorinated compounds and reactive intermediates requires strict safety protocols.

  • Fluorinated Reagents: Many trifluoromethylating agents and precursors can be hazardous. For instance, trifluoroacetaldehyde is a volatile and toxic gas. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reactive Intermediates: Reagents like thionyl chloride (SOCl₂) are corrosive and react violently with water, releasing toxic gases (HCl and SO₂). Additions should always be performed slowly and at low temperatures.

  • Pressure and Exotherms: Ring-opening of strained rings like epoxides can be highly exothermic.[5] Use an ice bath for cooling, monitor the internal temperature, and ensure slow, controlled addition of reagents to prevent runaway reactions. Hydrogenation reactions should be conducted behind a blast shield.

References

  • Google Patents. (2004).
  • Usachev, B. I., & Sosnovskikh, V. Y. (2001). 2-Polyfluoroalkylchromones 6. Synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones. Red de Investigadores Ecuatorianos. [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14481–14486. [Link]

  • ResearchGate. (2020). Optimization of reaction conditions. [Link]

  • Pálinkás, J., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]

  • Ou, Z., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(29), 18379–18388. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • ResearchGate. (2018). Background on morpholine synthesis and our approach. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. (2018). Different analytical methods of estimation of morpholine or its derivatives. [Link]

  • Yang, K., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 23(11), 4440–4444. [Link]

  • SAGE Journals. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. [Link]

  • He, J., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Adams, D. R., et al. (2018). Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine. ACS Omega, 3(9), 12301–12305. [Link]

  • ResearchGate. (2020). Optimization of reaction conditions. [Link]

  • Chaume, G., et al. (2019). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 25(34), 8006-8010. [Link]

  • ResearchGate. (2019). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]

  • Oh, G., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 138–149. [Link]

  • Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. (2019). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • Google Patents. (2021). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • OSHA. (2003). Morpholine. [Link]

  • MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(Trifluoromethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-(Trifluoromethyl)morpholine derivatives. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth solutions to the solubility challenges frequently encountered with this promising class of compounds. The unique physicochemical properties conferred by the trifluoromethyl (CF3) group, while advantageous for metabolic stability and target binding, often introduce significant hurdles in achieving adequate aqueous solubility for biological assays and preclinical studies.[1] This resource consolidates field-proven strategies and foundational scientific principles to help you navigate these challenges effectively.

Section 1: Foundational Solubility Issues & Initial Troubleshooting

This section addresses the most common and immediate solubility problems researchers face, such as compound precipitation in aqueous buffers.

Q1: My this compound derivative, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and what's my first step?

A1: This is a classic sign of a compound with low aqueous solubility crashing out of a supersaturated solution. Your compound is highly soluble in the organic solvent (DMSO), but when this stock is introduced to the aqueous buffer, the abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate.

Causality: The trifluoromethyl group significantly increases the lipophilicity (fat-loving nature) of the molecule.[1] While the morpholine ring provides some hydrophilic character and a basic handle for potential pH manipulation, the overall molecule is often dominated by the lipophilic CF3 group, leading to poor partitioning into water.

Immediate Troubleshooting Steps:

  • Reduce the Final Concentration: The simplest first step is to determine if your target concentration is too high. Perform a serial dilution to find the concentration at which the compound remains in solution.

  • Decrease the Percentage of DMSO in the Final Solution: While counterintuitive, a lower percentage of the organic stock solution can sometimes prevent precipitation, especially if the compound has self-aggregation tendencies.

  • Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) or using a bath sonicator can sometimes help dissolve small amounts of precipitate, especially for kinetic solubility experiments. However, be cautious as the compound may precipitate again upon cooling.

Section 2: Intermediate Strategies: pH Adjustment and Co-solvents

If basic troubleshooting fails, the next logical step is to modify the solvent environment to be more favorable for your compound.

Q2: Can I use pH to my advantage with these compounds?

A2: Absolutely. The nitrogen atom in the morpholine ring is weakly basic, meaning it can be protonated to form a more soluble salt at an acidic pH.[2] The pKa of the morpholine nitrogen is a critical parameter here; it's the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral form.

Expertise in Action: The "Two pH Unit" Rule

A general rule of thumb is that for a basic compound to be predominantly in its ionized, more soluble form, the pH of the solution should be at least two units below its pKa.

Protocol for pH-Dependent Solubility Testing:

  • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Add a small, consistent amount of your compound's DMSO stock to each buffer.

  • Equilibrate the samples (e.g., shaking for 24 hours at a controlled temperature for thermodynamic solubility).

  • Centrifuge to pellet any undissolved compound.

  • Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

This will give you a pH-solubility profile and reveal the optimal pH range for your experiments.

Q3: My compound is still not soluble enough, even with pH adjustments. What are co-solvents and how do I use them?

A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to reduce its overall polarity.[3][4] This makes the solvent system more "hospitable" to lipophilic compounds like this compound derivatives, thereby increasing their solubility.[3][4]

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the nonpolar solute molecule. This effectively lowers the interfacial tension between your compound and the solvent.[4]

Commonly Used Co-solvents in Preclinical Research:

Co-solventTypical Concentration RangeKey Considerations
Ethanol 5-20%Generally well-tolerated in cell-based assays at low concentrations.
Propylene Glycol (PG) 5-30%A common vehicle for in vivo studies. Can be viscous.
Polyethylene Glycol 400 (PEG-400) 10-40%Often used in combination with other co-solvents for oral and parenteral formulations.
Glycerol 5-20%Increases viscosity, which can slow dissolution but also inhibit precipitation.[5]

Step-by-Step Co-solvent Screening Protocol:

  • Prepare your aqueous buffer.

  • Create several versions of the buffer, each containing a different co-solvent at a specific concentration (e.g., 10% ethanol, 10% PG, 10% PEG-400).

  • Add your compound (from a DMSO stock) to each co-solvent/buffer mixture.

  • Observe for precipitation and quantify the solubility as described in the pH protocol.

Pro-Tip: Always run a vehicle control in your biological assays containing the same concentration of co-solvent to ensure it does not affect the experimental outcome.

Section 3: Advanced Approaches: Formulation & Enabling Technologies

For the most challenging compounds, more advanced formulation strategies are required. These techniques are often employed in later-stage drug development but can be adapted for research purposes.

Q4: I've heard about cyclodextrins. How can they help with my this compound derivative?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[6] They can encapsulate poorly water-soluble molecules, like your derivative, forming an "inclusion complex."[7] This complex has a water-soluble exterior, effectively "hiding" the lipophilic drug and increasing its apparent solubility.[7][8]

Mechanism of Action: The lipophilic trifluoromethyl-substituted part of your molecule can partition into the nonpolar cavity of the cyclodextrin, while the more polar morpholine ring may remain interacting with the aqueous environment. This complex formation is a dynamic equilibrium.

dot

Caption: Cyclodextrin encapsulation of a lipophilic drug.

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative, often providing even greater solubility enhancement.

Q5: What is an Amorphous Solid Dispersion (ASD) and is it relevant for my research-scale experiments?

A5: An Amorphous Solid Dispersion (ASD) is a formulation where the drug is molecularly dispersed in an amorphous (non-crystalline) state within a polymer matrix.[9] Amorphous forms of drugs have higher energy and are generally much more soluble than their stable crystalline forms.[10]

Causality: The crystalline form of a drug has a highly ordered lattice structure that requires a significant amount of energy to break apart for dissolution. By trapping the drug in a high-energy amorphous state, the energy barrier to dissolution is much lower, leading to a rapid increase in concentration, often to a supersaturated state.[9] The polymer's role is to stabilize this amorphous state and prevent recrystallization.[10]

While ASDs are a cornerstone of modern pharmaceutical development, creating them in a typical research lab can be challenging.[9][11][12][13] However, simple solvent evaporation methods can be used to prepare small-scale ASDs for in vitro testing.

Simplified Lab-Scale ASD Preparation (Solvent Evaporation):

  • Select a suitable polymer (e.g., PVP, HPMC-AS).

  • Dissolve both your compound and the polymer in a common volatile solvent (e.g., methanol, acetone).

  • Evaporate the solvent rapidly under vacuum (e.g., using a rotary evaporator) to form a thin film.

  • Scrape the solid film and gently grind it into a powder. This powder is your ASD.

  • Test the dissolution of this powder in your assay buffer compared to the crystalline compound.

Section 4: Analytical Best Practices & FAQs

Accurate measurement is key to understanding and solving solubility issues.

Q6: How do I properly prepare a stock solution of a challenging compound?

A6: The preparation of the initial stock solution is a critical step that can influence all subsequent experiments.

Best Practice Protocol for Stock Solution Preparation:

  • Weighing: Use a calibrated analytical balance to weigh your compound accurately.

  • Solvent Addition: Add the desired volume of a high-purity solvent (e.g., DMSO) to the solid.[14]

  • Dissolution: Use a vortex mixer to create a homogenous solution. If needed, gentle warming (not exceeding 40°C) or bath sonication can be applied. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store stock solutions in appropriate vials (e.g., amber glass to protect from light) at -20°C or -80°C. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[5]

Q7: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A7: This is a crucial distinction. What is often measured in early discovery is kinetic solubility, while thermodynamic solubility is the true equilibrium value.

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when added from a concentrated organic stock solution into an aqueous buffer.[15][16] It's a measure of how quickly a compound falls out of a supersaturated solution. This is often what is relevant for in vitro assays where the compound is added and the effect is measured relatively quickly.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable solid form of the compound in a solvent.[17][18] It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (24-48 hours). This value is more relevant for predicting oral absorption and formulation stability.[17]

Kinetic solubility values are often higher than thermodynamic ones because the compound may remain in a supersaturated state for some time before precipitating.[16][19] For initial screening, kinetic solubility is usually sufficient. For lead optimization and formulation development, thermodynamic solubility is essential.

dot

Solubility_Troubleshooting cluster_initial Initial Checks cluster_intermediate Intermediate Strategies cluster_advanced Advanced Formulation Start Compound Precipitates in Aqueous Buffer Q_Concentration Is concentration too high? Start->Q_Concentration A_ReduceConc Lower the final concentration Q_Concentration->A_ReduceConc Yes Q_pH Is compound ionizable? (Check pKa) Q_Concentration->Q_pH No Success Compound Soluble A_ReduceConc->Success A_AdjustpH Adjust buffer pH (pH < pKa-2 for bases) Q_pH->A_AdjustpH Yes Q_Cosolvent Still insoluble? Q_pH->Q_Cosolvent No A_AdjustpH->Q_Cosolvent A_Cosolvent Add Co-solvents (Ethanol, PG, PEG-400) Q_Cosolvent->A_Cosolvent Yes Q_Cosolvent->Success No, Soluble Q_Advanced Need significant solubility lift? A_Cosolvent->Q_Advanced A_Cyclodextrin Use Cyclodextrins (HP-β-CD, SBE-β-CD) Q_Advanced->A_Cyclodextrin Yes A_ASD Prepare Amorphous Solid Dispersion (ASD) Q_Advanced->A_ASD A_Cyclodextrin->Success A_ASD->Success

Caption: A troubleshooting workflow for solubility issues.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

  • Preparing Solutions. Chemistry LibreTexts. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Expert Opinion on Drug Delivery. Available from: [Link]

  • Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp. ResearchGate. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Available from: [Link]

  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. ACS Applied Materials & Interfaces. Available from: [Link]

  • Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available from: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available from: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available from: [Link]

  • Fluorination Methods for Drug Discovery and Development. ResearchGate. Available from: [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • How to tackle compound solubility issue. Reddit. Available from: [Link]

  • (PDF) Alternative Technologies to Improve Solubility of Poorly Water Soluble Drugs. ResearchGate. Available from: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Strategies to Improve Solubility of Drug Candidates. American Chemical Society. Available from: [Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Available from: [Link]

  • Cyclodextrins and their applications in pharmaceutical and related fields. Materials Science and Engineering: C. Available from: [Link]

  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. Available from: [Link]

  • Special Issue : Amorphous Solid Dispersions of Poorly Soluble Drugs: Materials Science and Engineering Perspective. MDPI. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Molecular Structure. Available from: [Link]

  • kinetic versus thermodynamic solubility temptations and risks. Expert Opinion on Drug Discovery. Available from: [Link]

  • MORPHOLINE. Ataman Kimya. Available from: [Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate. Available from: [Link]

  • Drugs in Cyclodextrin in Liposomes: How a Suitable Formulation of an Active Substance Can Improve Its Efficiency? Pharmaceutics. Available from: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation. Available from: [Link]

  • Solution-making strategies & practical advice. YouTube. Available from: [Link]

  • When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Organic & Biomolecular Chemistry. SciSpace. Available from: [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. Available from: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available from: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. Available from: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie - An International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Some Physical Properties of Morpholine—Water Solutions1. Journal of the American Chemical Society. Available from: [Link]

  • Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available from: [Link]

  • Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLoS ONE. Available from: [Link]

Sources

Validation & Comparative

comparison of 2-(Trifluoromethyl)morpholine and non-fluorinated morpholine in drug design

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a privileged scaffold in medicinal chemistry, gracing the structures of numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] Its inherent polarity, conferred by the ether oxygen and the basic nitrogen, often enhances aqueous solubility and provides a handle for salt formation.[2] However, the ever-present challenge in drug discovery is the fine-tuning of a molecule's properties to achieve the optimal balance of potency, selectivity, and metabolic stability. One powerful strategy that has gained significant traction is the introduction of fluorine atoms, particularly in the form of a trifluoromethyl (CF3) group. This guide provides an in-depth comparison of 2-(Trifluoromethyl)morpholine and its non-fluorinated counterpart, offering experimental data and procedural insights to inform rational drug design.

Physicochemical Properties: A Tale of Two Rings

The introduction of a trifluoromethyl group at the 2-position of the morpholine ring dramatically alters its electronic and lipophilic character. These changes have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the morpholine nitrogen. This is a critical consideration in drug design, as the ionization state of a molecule at physiological pH (around 7.4) dictates its solubility, membrane permeability, and potential for off-target interactions.

A lower pKa means that at physiological pH, a smaller proportion of the this compound moiety will be protonated compared to the unsubstituted morpholine. This can lead to increased cell membrane permeability, as the neutral form of a drug is generally more lipophilic and better able to traverse lipid bilayers.[3]

Lipophilicity (logP/logD)

Lipophilicity, often measured as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes.[4] The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule.[3] This is because the C-F bond, despite fluorine's high electronegativity, is poorly polarizable, contributing to a more hydrophobic surface.[5]

While increased lipophilicity can enhance membrane permeability, an excessively high logP can lead to poor aqueous solubility, increased binding to plasma proteins, and greater susceptibility to metabolic enzymes.[6] Therefore, the strategic use of the this compound moiety allows for a nuanced modulation of a drug candidate's overall lipophilicity.

PropertyNon-fluorinated Morpholine (Approximate)This compoundRationale for Change
pKa ~8.57.46 (Predicted)[7]The strong electron-withdrawing inductive effect of the CF3 group pulls electron density away from the nitrogen atom, making it less basic and lowering its pKa.[3]
logP/logD ~ -1.1Higher than non-fluorinated analogThe trifluoromethyl group increases the molecule's hydrophobic surface area, leading to a greater preference for the lipid phase (octanol) over the aqueous phase.[4][5]

Metabolic Stability: Blocking the "Soft Spots"

A major hurdle in drug development is ensuring that a candidate molecule is not rapidly metabolized by enzymes in the body, primarily the cytochrome P450 (CYP) family.[8] The morpholine ring, while often imparting favorable properties, can be susceptible to metabolic oxidation.[9]

The introduction of a trifluoromethyl group can significantly enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[8] By placing a CF3 group at a potential site of metabolism (a metabolic "soft spot"), chemists can effectively block this pathway, leading to a longer drug half-life and improved bioavailability.[6]

Experimental Workflows

Diagram: Comparative Metabolic Pathways

cluster_0 Non-Fluorinated Morpholine Metabolism cluster_1 This compound Metabolism Parent_Drug_NF Drug with Morpholine Metabolite_NF Oxidized Metabolite (e.g., N-dealkylation, ring oxidation) Parent_Drug_NF->Metabolite_NF CYP450 Oxidation Parent_Drug_F Drug with 2-(CF3)Morpholine Metabolite_F Metabolism Blocked at C2 Parent_Drug_F->Metabolite_F Increased Metabolic Stability

Caption: Metabolic fate of morpholine vs. This compound.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method determines the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.[10][11]

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the test compound (e.g., the hydrochloride salt of the morpholine derivative) in deionized water.

    • Prepare standardized 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) solutions.

    • Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.[10]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the test compound solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized.[10]

Determination of logD by the Shake-Flask Method

This classic method measures the distribution of a compound between two immiscible liquids, typically n-octanol and a buffered aqueous solution.[5][8]

Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with a phosphate buffer solution (pH 7.4) and vice versa by shaking them together for 24 hours and then allowing the phases to separate.[5]

  • Partitioning:

    • Prepare a stock solution of the test compound in either the pre-saturated n-octanol or the pre-saturated buffer.

    • Add a known volume of the stock solution to a mixture of the two pre-saturated phases in a screw-cap tube.

    • Shake the tube vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

    • Centrifuge the tube to ensure complete phase separation.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation:

    • The logD is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[4][12]

Methodology:

  • Incubation Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of liver microsomes (e.g., human liver microsomes) in the reaction buffer.

    • Prepare a solution of the NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes) in the reaction buffer.[4]

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution to 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system to the microsomal solution containing the test compound.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • The half-life (t1/2) can be calculated as 0.693/k.

    • The intrinsic clearance (Clint) can be calculated from the half-life and the protein concentration.[13]

Conclusion

The strategic incorporation of a this compound moiety in place of a non-fluorinated morpholine offers a powerful tool for medicinal chemists to modulate key drug-like properties. The reduction in basicity and increase in lipophilicity can be leveraged to optimize a compound's ADME profile, while the enhanced metabolic stability can lead to improved bioavailability and a longer duration of action. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess these critical parameters, enabling data-driven decisions in the pursuit of novel and effective therapeutics.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • AxisPharm Laboratories. Microsomal Stability Assay & Protocol. Available from: [Link]

  • protocols.io. LogP / LogD shake-flask method. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

  • Cyprotex. Microsomal Stability. Available from: [Link]

  • ResearchGate. LogP / LogD shake-flask method v1. Available from: [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • PubMed Central. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

  • Macedonian Pharmaceutical Bulletin. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]

  • ResearchGate. An updated review on morpholine derivatives with their pharmacological actions. Available from: [Link]

  • Fidelta. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • BioIVT. Metabolic Stability Assay Services. Available from: [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. Available from: [Link]

  • ACS Publications. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Available from: [Link]

  • YouTube. metabolic stability assays for predicting intrinsic clearance. Available from: [Link]

  • PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. Available from: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

  • PubMed Central. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Available from: [Link]

  • PubMed. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Available from: [Link]

Sources

A Medicinal Chemist's Guide to 2-(Trifluoromethyl)morpholine: A Superior Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug design, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacological profiles. Bioisosterism, the practice of substituting one chemical group for another with similar steric and electronic properties, has long been a cornerstone of this endeavor. Among the pantheon of bioisosteres, the morpholine ring is a familiar motif, frequently employed to enhance solubility and fine-tune basicity. However, its inherent limitations, such as metabolic instability, have spurred the search for superior alternatives.

Enter 2-(Trifluoromethyl)morpholine, a fluorinated analogue that has rapidly gained prominence as a powerful bioisostere. This guide offers an in-depth, data-driven comparison of this compound against its traditional counterparts, providing medicinal chemists with the critical insights needed to leverage its unique advantages in drug development programs.

The Challenge with Conventional Scaffolds: Why Morpholine Isn't Always Enough

The morpholine moiety is widely used to improve the physicochemical properties of drug candidates, often by replacing more lipophilic aliphatic rings. Its oxygen atom can act as a hydrogen bond acceptor, improving solubility, while the nitrogen atom provides a handle for tuning basicity. However, this classic scaffold is not without its drawbacks:

  • Metabolic Liability : The C-H bonds adjacent to the oxygen and nitrogen atoms in the morpholine ring are susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites.

  • High Basicity : The pKa of the morpholine nitrogen is typically around 8.5. While advantageous in some contexts, this high basicity can lead to off-target effects, such as hERG channel inhibition, and can increase the risk of phospholipidosis.

  • Limited Chemical Space : The properties of the morpholine ring are relatively fixed, offering limited opportunities for fine-tuning.

This compound: A Paradigm Shift in Bioisosteric Replacement

The introduction of a trifluoromethyl (CF3) group at the 2-position of the morpholine ring dramatically alters its electronic and metabolic properties, offering a compelling solution to the limitations of the parent scaffold.

The primary advantage of the 2-CF3-morpholine moiety lies in its ability to lower the basicity of the morpholine nitrogen. The strong electron-withdrawing nature of the CF3 group significantly reduces the pKa of the nitrogen atom by approximately 2-3 units compared to a standard morpholine. This seemingly simple modification has profound implications for a drug candidate's profile:

  • Reduced hERG Liability : A lower pKa reduces the potential for ionic interactions with the hERG potassium channel, a key off-target that can lead to cardiotoxicity.

  • Enhanced Metabolic Stability : The CF3 group sterically shields the adjacent C-H bonds and deactivates them towards oxidative metabolism, often resulting in a significantly longer half-life in vivo.

  • Improved Permeability and Reduced Efflux : By lowering the basicity, the proportion of the neutral, more membrane-permeant form of the drug is increased at physiological pH. This can lead to improved cell permeability and reduced susceptibility to efflux transporters.

  • Fine-Tuning Lipophilicity : While the addition of a CF3 group increases lipophilicity, the overall impact on the molecule's logP can be modulated by other substituents, providing a valuable tool for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Quantitative Comparison: this compound vs. Alternative Bioisosteres

The superior properties of this compound are not merely theoretical. A growing body of literature provides experimental data to support its use. The following table summarizes a comparative analysis of key physicochemical properties.

PropertyMorpholineThiomorpholinePiperidineThis compound
pKa ~8.5~8.4~11.2~5.5 - 6.5
logP (Calculated) -0.85-0.040.84~0.5
Metabolic Stability Low to ModerateModerateLowHigh
Key Advantages Good aqueous solubilityLess basic than piperidineStrong base, simple scaffoldReduced pKa, blocks metabolism, improved permeability
Key Disadvantages Metabolic liability, high pKaPotential for sulfoxidationHigh pKa, metabolic liabilityIncreased lipophilicity, synthetic complexity

Data compiled from various sources and representative of typical values.

Experimental Protocol: Assessing Metabolic Stability with Liver Microsomes

To empirically validate the enhanced metabolic stability of a this compound-containing compound, an in vitro assay using liver microsomes is a standard approach.

Objective : To compare the metabolic stability of a compound containing a this compound moiety with its parent morpholine analogue.

Materials :

  • Test compounds (10 mM stock in DMSO)

  • Pooled human liver microsomes (20 mg/mL)

  • NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System, Solution A and B)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL warfarin) for quenching

  • LC-MS/MS system

Procedure :

  • Preparation of Incubation Mixture : Prepare a master mix containing the phosphate buffer and the NADPH regenerating system.

  • Initiation of Reaction : Add the liver microsomes to the master mix to a final concentration of 0.5 mg/mL. Pre-warm the mixture at 37°C for 10 minutes.

  • Compound Addition : Add the test compound to the pre-warmed mixture to a final concentration of 1 µM.

  • Time-Point Sampling : At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching : Immediately add the aliquot to a 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction.

  • Sample Processing : Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis : Analyze the samples to determine the remaining concentration of the test compound at each time point.

  • Data Analysis : Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) can be calculated as 0.693/k.

Workflow for an in vitro metabolic stability assay.

Case Study: Enhancing the Profile of a Kinase Inhibitor

In a recent drug discovery program targeting a novel kinase, an initial lead compound incorporating a morpholine moiety demonstrated potent in vitro activity. However, the compound suffered from rapid in vivo clearance in rats, limiting its potential as a clinical candidate.

A structure-activity relationship (SAR) campaign was initiated, and one of the key modifications was the replacement of the morpholine with a this compound. The results were striking:

CompoundMoietyKinase IC50 (nM)Rat Microsomal Stability (t1/2, min)Rat Oral Bioavailability (%)
Lead-01Morpholine515< 5
Analogue-CF3 This compound 7> 12045

The introduction of the this compound moiety led to a dramatic improvement in metabolic stability, which translated to a nearly 10-fold increase in oral bioavailability. This was achieved with only a negligible loss in potency, demonstrating the power of this bioisosteric replacement.

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Trifluoromethyl)morpholine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound impact on metabolic stability, lipophilicity, and binding affinity. When coupled with the morpholine scaffold, a privileged structure in drug discovery known for improving pharmacokinetic properties, the resulting 2-(trifluoromethyl)morpholine core presents a compelling starting point for the design of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comparative overview of how structural modifications influence their biological activity.

The Strategic Advantage of the this compound Scaffold

The this compound moiety is more than just a sum of its parts. The strong electron-withdrawing nature of the trifluoromethyl group can significantly modulate the pKa of the morpholine nitrogen, influencing its interaction with biological targets and its pharmacokinetic profile. This unique combination of properties has led to the exploration of this compound analogs across various therapeutic areas, including as kinase inhibitors and central nervous system (CNS) agents.[1][2] Understanding the SAR of this scaffold is crucial for optimizing potency, selectivity, and overall drug-like properties.

Comparative Analysis of this compound Analogs

While comprehensive public data on the SAR of a single, homologous series of this compound analogs is limited, we can synthesize key principles from broader studies on morpholine-containing compounds and the general impact of trifluoromethyl groups. The following sections explore hypothetical yet rational SAR trends based on established medicinal chemistry principles.

N-Substitution: A Key Determinant of Activity and Selectivity

The nitrogen atom of the morpholine ring offers a prime location for substitution, allowing for the introduction of various functionalities to probe the binding pocket of a target protein. The nature of the N-substituent is often a critical driver of potency and selectivity.

Experimental Workflow: N-Alkylation/Arylation of this compound

reagents This compound reaction Reaction Vessel (Heat, Stir) reagents->reaction alkyl_halide Alkyl/Aryl Halide (R-X) alkyl_halide->reaction base Base (e.g., K2CO3, DIEA) base->reaction solvent Solvent (e.g., DMF, ACN) solvent->reaction product N-Substituted This compound workup Aqueous Workup & Extraction reaction->workup purification Chromatography workup->purification purification->product start 2-(CF3)morpholine Core sub Substitution at C3, C5, or C6 start->sub conf Altered Ring Conformation sub->conf prop Modified Physicochemical Properties (Lipophilicity, Solubility) sub->prop activity Modulated Biological Activity (Potency, Selectivity, DMPK) conf->activity prop->activity

Caption: Impact of substitution on the morpholine ring on biological activity.

For instance, the introduction of a methyl group at the 3- or 5-position could restrict the conformational flexibility of the ring, potentially locking it into a more bioactive conformation for a specific target. However, such modifications can also introduce new stereocenters, necessitating careful stereoselective synthesis and evaluation of individual stereoisomers, as biological activity is often stereospecific. [3]

The Role of the Trifluoromethyl Group: More Than Just a Metabolic Blocker

The trifluoromethyl group at the 2-position is a critical determinant of the scaffold's properties. Beyond its well-documented role in blocking metabolic degradation, the CF₃ group's strong electron-withdrawing nature influences the entire molecule. [4] Key Effects of the 2-Trifluoromethyl Group:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 2-position resistant to oxidative metabolism. [4]* Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and cell penetration.

  • pKa Modulation: The inductive effect of the CF₃ group lowers the pKa of the morpholine nitrogen, making it less basic. This can be advantageous in reducing off-target effects at aminergic GPCRs and improving oral bioavailability.

  • Conformational Effects: The bulky CF₃ group can influence the preferred conformation of the morpholine ring, which in turn affects how the N-substituent is presented to the biological target.

Experimental Protocols for SAR Elucidation

To establish a robust SAR, a battery of in vitro assays is essential. The following provides a generalized protocol for the initial biological evaluation of novel this compound analogs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation:

    • Synthesize a library of this compound analogs with diverse N-substituents.

    • Dissolve compounds in 100% DMSO to create 10 mM stock solutions.

    • Perform serial dilutions in an appropriate assay buffer to generate a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.

    • Add the serially diluted compounds to the wells.

    • Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the kinase reaction.

    • Measure the amount of phosphorylated and unphosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Future Perspectives and Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics. Future SAR studies should focus on the systematic exploration of a wide range of N-substituents to target different protein families. Furthermore, the synthesis and evaluation of stereochemically pure analogs with substitutions on the morpholine ring will be crucial for unlocking the full potential of this versatile scaffold. By leveraging the principles of medicinal chemistry and a thorough understanding of the SAR landscape, researchers can effectively design and optimize this compound analogs with improved potency, selectivity, and drug-like properties.

References

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • Jain, A., & Sahu, S. K. (2024).
  • Nishi, T., et al. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters, 10(15), 1665-8.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390.
  • Thottasseri, A. A., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry, 17(12), 1439-1455.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58.
  • Patel, K., et al. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Scientific Reports, 11(1), 21183.
  • Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Venet, M., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-6.
  • Knight, S. D., et al. (2010). Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5′-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of Compound 26 (PKI-587), a Highly Efficacious Dual Inhibitor. Journal of Medicinal Chemistry, 53(6), 2445-2457.
  • Haddach, M., et al. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters, 22(1), 45-8.
  • Ismail, M. A., et al. (2018). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 23(10), 2660.
  • Fujii, T., et al. (1997). Potent NK1 Receptor Antagonists: Synthesis and Antagonistic Activity of Various Heterocycles With an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl Substituent. Chemical & Pharmaceutical Bulletin, 45(10), 1642-1652.
  • Borsari, C., et al. (2022). Tetrahydro-2H-pyran as a novel scaffold for brain penetrant mTOR kinase inhibitors. European Journal of Medicinal Chemistry, 245, 114911.
  • Liu, K., et al. (2024). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 29(1), 241.
  • Zhang, X., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(3), 67.
  • de Mattos, M. C., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 194-221.
  • Venkataraman, S., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 20(11), 20086-20107.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Lipophilicity in Fluorinated Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Lipophilicity in Drug Design

In the landscape of modern drug discovery, the optimization of a molecule's physicochemical properties is as crucial as the refinement of its biological activity. Among these properties, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a paramount determinant of a drug's overall success.[1][2] It governs a multitude of pharmacokinetic and pharmacodynamic processes, including absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1] Lipophilicity is most commonly quantified by the partition coefficient (logP) or the distribution coefficient (logD).

  • logP represents the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3] It is a measure of the inherent lipophilicity of the neutral form of a molecule.

  • logD is the distribution coefficient at a specific pH (e.g., physiological pH 7.4) and accounts for all species of the compound, including ionized and neutral forms.[4][5] For molecules with ionizable groups, like the secondary amine in morpholine, logD provides a more physiologically relevant measure of lipophilicity.[5]

The morpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[6] Its utility stems from its favorable physicochemical properties, including good aqueous solubility and metabolic stability. However, to fine-tune these properties for specific therapeutic targets, medicinal chemists often turn to fluorination—a strategy that can profoundly alter a molecule's characteristics.[7][8] This guide provides an in-depth comparison of how fluorination impacts the lipophilicity of morpholine derivatives, supported by established principles and experimental methodologies.

The Impact of Fluorine Substitution on Lipophilicity

The introduction of fluorine into organic molecules has complex and often non-intuitive effects on lipophilicity. While fluorine is the most electronegative element, leading to highly polarized C-F bonds, the replacement of a C-H bond with a C-F bond generally increases lipophilicity.[2] This is attributed to several factors: the C-F bond is non-ionizable, and the fluorine atom is a poor hydrogen bond acceptor, which reduces favorable interactions with water. Furthermore, fluorination can increase the hydrophobic surface area of a molecule.[9]

However, the magnitude of the logP/logD increase is highly dependent on the structural context, including the number and position of the fluorine atoms.[9][10]

Illustrative Comparison of Fluorinated Morpholine Derivatives
CompoundStructureSubstitution PatternExpected clogPRationale & Commentary
Morpholine Unsubstituted-0.86The parent heterocycle is highly polar due to the ether oxygen and secondary amine, resulting in a negative logP value (hydrophilic).
2-Fluoromorpholine IllustrativeMonofluorination (C2)~ -0.50A single fluorine substitution is expected to increase lipophilicity. The effect is moderate but significant, moving the logP closer to zero.
3-Fluoromorpholine IllustrativeMonofluorination (C3)~ -0.45Similar to 2-fluoro, this substitution increases lipophilicity. The slight difference from the 2-position could arise from altered intramolecular interactions.
2,2-Difluoromorpholine IllustrativeGeminal Difluorination~ 0.10Geminal difluorination typically provides a substantial boost in lipophilicity, often pushing a previously hydrophilic scaffold into the lipophilic range (logP > 0).[10] This is due to the increased hydrophobic surface and shielding of the polar C-O and C-N bonds.
3,3-Difluoromorpholine IllustrativeGeminal Difluorination~ 0.15The effect is comparable to 2,2-difluorination. The position of the gem-difluoro group can subtly influence interactions with the heteroatoms, leading to minor variations in logP.
2,2,6,6-Tetrafluoromorpholine IllustrativeSymmetrical Tetrafluoro~ 0.80Multiple fluorinations have a cumulative effect, leading to a significantly more lipophilic compound. Such modifications can drastically alter membrane permeability.
Perfluoromorpholine IllustrativePerfluorination> 2.0Complete replacement of hydrogen with fluorine results in a highly lipophilic and chemically inert compound.[12]

Note: The clogP values are illustrative estimates to demonstrate trends and are not experimental data. Actual values would require experimental determination.

The following diagram illustrates the conceptual relationship between the degree of fluorination on the morpholine ring and the resulting impact on lipophilicity.

G cluster_scaffold Morpholine Core cluster_mods Fluorination Strategy cluster_result Resulting Lipophilicity Morpholine Unsubstituted Morpholine (Hydrophilic) MonoF Monofluorination (e.g., 2-F) Morpholine->MonoF Introduce single F GemDiF Geminal Difluorination (e.g., 2,2-F2) Morpholine->GemDiF Introduce gem-difluoro MultiF Polyfluorination (e.g., 2,2,6,6-F4) Morpholine->MultiF Introduce multiple F Low_Increase Slight Increase in logP MonoF->Low_Increase Mod_Increase Moderate Increase in logP GemDiF->Mod_Increase High_Increase Significant Increase in logP MultiF->High_Increase

Caption: Impact of fluorination patterns on morpholine lipophilicity.

Experimental Protocols for logP/logD Determination

Accurate and reproducible measurement of lipophilicity is essential for validating computational models and making informed decisions in drug development programs. Several robust methods are commonly employed.

HPLC-Based logP Determination

This is a high-throughput method that correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.[13]

Protocol:

  • Standard Curve Generation:

    • Prepare a set of 5-7 standard compounds with well-documented logP values that bracket the expected range of the test compounds.

    • Inject each standard onto a C18 reverse-phase HPLC column under isocratic conditions (e.g., 50:50 Acetonitrile:Water).

    • Record the retention time (t_R) for each standard.

    • Plot the known logP values of the standards against their measured log(k), where k = (t_R - t_0) / t_0 (t_0 is the column dead time). This creates a linear calibration curve.

  • Sample Analysis:

    • Dissolve the fluorinated morpholine derivative in the mobile phase.

    • Inject the sample onto the same HPLC column under identical conditions.

    • Measure the retention time (t_R) of the analyte.

  • logP Calculation:

    • Calculate log(k) for the test compound.

    • Interpolate the logP value from the linear equation of the standard curve.

Causality: The nonpolar stationary phase of the C18 column mimics a lipid environment. More lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times. This direct, measurable relationship allows for a reliable estimation of logP.[13]

Shake-Flask Method (OECD 107)

This is the traditional "gold standard" method for logP determination, involving direct measurement of the compound's concentration in equilibrated n-octanol and water phases.[3]

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or buffer for logD) with n-octanol by shaking them together for 24 hours, then allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium.

  • Partitioning:

    • Accurately weigh the test compound and dissolve it in the phase in which it is more soluble.

    • Add the second phase to achieve a known volume ratio (e.g., 1:1 or 10:1 water:octanol for lipophilic compounds).

    • Shake the mixture vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the analyte using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculation: Calculate logP using the formula: logP = log10([Concentration in Octanol] / [Concentration in Water]).[3]

¹⁹F NMR-Based logD Measurement

For fluorinated molecules, ¹⁹F NMR offers an elegant and precise method that avoids the need for a UV chromophore and can be performed on small sample quantities.[1][9]

Protocol:

  • Sample Preparation:

    • Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) saturated with n-octanol.

    • Dissolve the fluorinated morpholine and a fluorinated internal standard (of known logD) in the buffered aqueous phase.

    • Add an equal volume of n-octanol (saturated with the buffer).

  • Equilibration: Vortex the biphasic mixture vigorously for 5-10 minutes to reach equilibrium.

  • Analysis:

    • Allow the layers to separate (no centrifugation needed).

    • Acquire a ¹⁹F NMR spectrum of the mixture. Two sets of peaks will be observed: one for the compounds in the aqueous phase and another (often broader and slightly shifted) for the compounds in the n-octanol phase.

  • Calculation: The logD is calculated from the ratio of the integrals of the analyte and the standard in each phase, using the known logD of the standard.

The workflow for these experimental determinations can be visualized as follows.

G cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis cluster_calc 4. Calculation A1 Synthesize/ Obtain Compound B1 Partitioning (Shake/Equilibrate) A1->B1 B2 HPLC Injection A1->B2 A2 Prepare Solvents (e.g., Octanol/Buffer) A2->B1 A2->B2 C1 Measure Concentration (e.g., UV, NMR) B1->C1 Shake-Flask/ 19F NMR Path C2 Measure Retention Time (tR) B2->C2 HPLC Path D1 Calculate logP/logD from Concentrations C1->D1 D2 Calculate logP from Calibration Curve C2->D2

Caption: General workflow for experimental logP/logD determination.

Conclusion and Field-Proven Insights

The strategic fluorination of the morpholine scaffold is a powerful tool for modulating lipophilicity, a key parameter in drug design. As demonstrated, the effect is not merely additive; the number and position of fluorine atoms can be used to precisely tune the logP/logD value of a molecule. A single fluorine atom can provide a modest increase in lipophilicity, while gem-difluorination offers a more substantial jump, often capable of shifting a compound from hydrophilic to lipophilic.

For researchers in drug development, this provides a clear strategy:

  • To increase brain penetration or membrane permeability: Consider gem-difluoro or tetrafluoro substitutions, targeting a logD at pH 7.4 in the optimal range of 1-3.[3]

  • To improve aqueous solubility or reduce off-target binding: Employ monofluorination cautiously or explore other positions on a larger scaffold to balance the lipophilicity increase.

  • For ionizable scaffolds like morpholine: Always prioritize the determination of logD at physiological pH over logP. The basicity of the morpholine nitrogen will be lowered by the inductive effect of nearby fluorine atoms, altering the ionization state and, consequently, the true distribution behavior in vivo.[8]

Ultimately, the successful application of fluorination requires a deep understanding of its context-dependent effects, validated by robust experimental data. By leveraging the principles and protocols outlined in this guide, scientists can more effectively navigate the complex interplay between chemical structure and physicochemical properties to design safer and more efficacious medicines.

References

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Google Vertex AI Search URL
  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central URL
  • Title: The influence of aliphatic fluorination on lipophilicity Source: ResearchGate URL: [Link]

  • Title: A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Source: ResearchGate URL: [Link]

  • Title: Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management Source: Chapman University Digital Commons URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management Source: Chapman University Digital Commons URL: [Link]

  • Title: Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives Source: Chapman University Digital Commons URL: [Link]

  • Title: Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning Source: PMC - NIH URL: [Link]

  • Title: Study of the effect of replacing CH3 with fluorinated groups on lipophilicity Source: University of Lincoln Library Dissertation Showcase URL: [Link]

  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: NIH URL: [Link]

  • Title: Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: The University of Brighton URL: [Link]

  • Title: pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Source: ResearchGate URL: [Link]

  • Title: Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? Source: Quora URL: [Link]

  • Title: The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres Source: Cambridge Open Engage URL: [Link]

  • Title: Determination of logP values of fluorinated glibenclamide derivatives Source: Johannes Gutenberg-Universität Mainz URL: [Link]

  • Title: Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations Source: ResearchGate URL: [Link]

  • Title: Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations Source: PubMed URL: [Link]

  • Title: LogP—Making Sense of the Value Source: ACD/Labs URL: [Link]

  • Title: LogP and logD calculations Source: Chemaxon Docs URL: [Link]

  • Title: Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]

  • Title: LogP vs LogD - What is the Difference? Source: ACD/Labs URL: [Link]

  • Title: Fluorocarbons: properties and syntheses Source: PubMed URL: [Link]

Sources

The Impact of C-2 Trifluoromethylation on the Basicity of Morpholine: A Guide to pKa Determination and Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the morpholine ring is a ubiquitous scaffold, prized for its favorable physicochemical properties, including good aqueous solubility and metabolic stability. However, fine-tuning the basicity (pKa) of its nitrogen atom is a critical step in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target activity and off-target liabilities. The introduction of a trifluoromethyl (-CF3) group, a common strategy in modern drug design, profoundly alters these properties. This guide provides an in-depth analysis of the pKa of 2-(Trifluoromethyl)morpholine, comparing it with its parent compound and other analogs, and details a robust experimental method for its determination.

The Decisive Role of pKa: From Physicochemistry to Pharmacology

The acid dissociation constant (pKa) of a molecule's ionizable group is a measure of its strength as an acid. For the conjugate acid of an amine, like morpholine, the pKa value indicates the pH at which 50% of the compound is in its protonated (cationic) form and 50% is in its neutral (free base) form. This equilibrium is fundamental to a drug's behavior:

  • Solubility & Permeability : The charged, protonated form is typically more water-soluble, while the neutral form is more lipid-soluble and thus better able to permeate cell membranes. A drug's pKa dictates its ionization state in different physiological environments (e.g., stomach pH ~1.5-3.5, blood pH ~7.4), governing its absorption and distribution.

  • Target Binding : The ionization state can be crucial for interacting with a biological target. A protonated amine may form a key salt bridge in a protein's binding pocket, making pKa a determinant of potency.

  • Off-Target Effects : High basicity can lead to undesirable effects. For instance, amines with a high pKa are more likely to be protonated and interact with the hERG potassium channel, a primary cause of drug-induced cardiotoxicity. Modulating pKa to a lower value can mitigate this risk.

The Inductive Effect: Why Trifluoromethylation Drastically Lowers Basicity

The parent morpholine molecule is a moderately strong base, with an experimentally determined pKa of its conjugate acid around 8.5.[1][2] This basicity stems from the lone pair of electrons on the nitrogen atom, which is available to accept a proton.

The introduction of a trifluoromethyl (-CF3) group at the C-2 position, adjacent to the nitrogen, causes a dramatic shift in this property. The -CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry due to the high electronegativity of the three fluorine atoms. This creates a strong inductive effect, pulling electron density away from the nitrogen atom.[3]

This withdrawal of electron density makes the nitrogen's lone pair less available and less likely to accept a proton. Consequently, the protonated form (the morpholinium ion) is destabilized, and the equilibrium shifts in favor of the neutral, free base form. The result is a significantly lower pKa, meaning this compound is a much weaker base than morpholine. While a specific experimental value for this compound is reported in a comprehensive study by Mykhailiuk et al., the predicted pKa for its regioisomer, 3-(Trifluoromethyl)morpholine, is approximately 6.46, illustrating the profound basicity-lowering effect.[4][5]

Comparative pKa Analysis

The reduction in basicity is a key feature that distinguishes this compound from other common cyclic amines used in drug discovery.

CompoundStructureTypical Experimental pKaRationale for Basicity
Piperidine~11.1Saturated aliphatic amine, strong base.
Morpholine~8.5[1][2]Weaker base than piperidine due to the electron-withdrawing inductive effect of the ring oxygen.
This compound Significantly < 8.5 Strong inductive electron withdrawal by the adjacent -CF3 group drastically reduces the basicity of the nitrogen.
3-(Trifluoromethyl)morpholine~6.5 (Predicted)[4]The -CF3 group is one carbon further away, so its inductive effect is slightly attenuated compared to the 2-position, but still results in a much weaker base than morpholine.
Piperazine (mono-protonated)~9.7A second nitrogen atom influences basicity, but it remains a relatively strong base.

Table 1: Comparison of pKa values for this compound and related cyclic amines.

Experimental Determination of pKa via ¹⁹F NMR Spectroscopy

While computational tools can predict pKa values, experimental determination provides the definitive data required for regulatory submissions and accurate structure-activity relationship (SAR) analysis. For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a highly precise and reliable method. The chemical shift of the fluorine nuclei is exquisitely sensitive to the electronic environment, including the protonation state of a nearby functional group.

Protocol: pKa Determination by ¹⁹F NMR Titration

This protocol outlines the steps to determine the pKa of this compound.

  • Sample Preparation :

    • Prepare a stock solution of this compound of known concentration (e.g., 10 mM) in D₂O or a suitable aqueous buffer system.

    • Prepare a series of aqueous buffers of known pH, spanning a range from at least 2 pH units below to 2 pH units above the estimated pKa (e.g., from pH 4.0 to 9.0).

    • In separate NMR tubes, mix a precise volume of the compound stock solution with each buffer to create a series of samples at different pH values. Ensure the final concentration of the compound is consistent across all samples.

  • NMR Data Acquisition :

    • Acquire ¹⁹F NMR spectra for each sample at a constant, controlled temperature (e.g., 25 °C).

    • Record the chemical shift (δ) of the -CF3 signal for each spectrum.

  • Data Analysis :

    • Plot the observed ¹⁹F chemical shift (δ) on the y-axis against the measured pH of the solution on the x-axis.

    • The resulting data should form a sigmoidal titration curve.

    • Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve-fitting function).

    • The pKa is the pH value at the inflection point of the curve, where the chemical shift is exactly halfway between the shift of the fully protonated species (δH-A+) and the fully deprotonated species (δA).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (Compound in D2O) mix Mix Stock + Buffers in NMR Tubes stock->mix buffers Prepare Series of pH Buffers buffers->mix nmr Acquire 19F NMR Spectra for each sample mix->nmr plot Plot Chemical Shift (δ) vs. pH nmr->plot fit Fit Data to Sigmoidal Curve plot->fit pka Determine pKa (Inflection Point) fit->pka

Fig 1. Workflow for pKa determination using 19F NMR spectroscopy.

Implications for Drug Design: The Advantage of a Weaker Base

The attenuated basicity of this compound is not a drawback but a strategic advantage, offering medicinal chemists a tool to solve common drug development challenges.

G cluster_props Improved Drug-like Properties pka Lower pKa (Weaker Base) adme Optimized ADME Profile (Balanced Solubility/ Permeability) pka->adme herg Reduced hERG Liability (Lower Cardiotoxicity Risk) pka->herg selectivity Enhanced Selectivity (Reduced Off-Target Binding) pka->selectivity

Fig 2. Relationship between lower pKa and desirable drug properties.
  • Mitigating hERG Risk : As mentioned, strongly basic amines are a well-known liability for hERG channel binding. By lowering the pKa, the proportion of the protonated, cationic form at physiological pH (7.4) is reduced, decreasing the likelihood of this unwanted interaction.

  • Improving Oral Bioavailability : A compound with a very high pKa will be almost exclusively protonated in the gut, hindering its absorption across the intestinal wall. A weaker base with a pKa closer to the physiological range can achieve a more optimal balance between the solubility needed to dissolve and the neutrality needed to permeate membranes.

  • Penetrating the Blood-Brain Barrier (BBB) : For CNS-targeted drugs, crossing the BBB is essential. While some transporters exist, passive diffusion is a primary mechanism, which requires the molecule to be in a neutral state. A lower pKa increases the population of the neutral species, potentially enhancing brain penetration.

References

  • FooDB. Showing Compound Morpholine (FDB008207). [Link]

  • PubChem - NIH. Morpholine | C4H9NO | CID 8083. [Link]

Sources

A Comparative Guide to the In Vitro Metabolic Stability of 2-(Trifluoromethyl)morpholine Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Metabolic Resilience in Drug Design

In the intricate process of drug discovery, achieving optimal efficacy and a favorable safety profile is paramount. A critical determinant of a drug candidate's success is its metabolic stability—the molecule's resistance to biotransformation by metabolic enzymes. The liver, the body's primary metabolic hub, is armed with a vast arsenal of enzymes, particularly the cytochrome P450 (CYP) superfamily, which can chemically alter drug molecules, often leading to rapid clearance and reduced bioavailability.[1][2][3] Consequently, medicinal chemists are in a constant search for molecular scaffolds that are both biologically active and metabolically robust.

The morpholine ring is a widely used pharmacophore in medicinal chemistry, featured in over 20 FDA-approved drugs.[4][5][6] Its appeal lies in its favorable physicochemical properties and its ability to improve aqueous solubility. However, the morpholine moiety is often metabolically labile, susceptible to oxidative degradation by CYP enzymes, which can be a significant liability in a drug development program.[4][6][7]

To address this challenge, chemists have increasingly turned to bioisosteric replacement—substituting one structural motif with another to retain desired biological activity while improving physicochemical or pharmacokinetic properties.[8] A prominent strategy is the incorporation of fluorine atoms to "shield" metabolically vulnerable positions.[9][10][11] The 2-(trifluoromethyl)morpholine (2-TFM-morpholine) moiety has emerged as a powerful bioisostere for the simple morpholine ring. The strategic placement of the highly electronegative and sterically demanding trifluoromethyl (CF₃) group can dramatically enhance metabolic stability by blocking sites of oxidative metabolism.[12][13][14][15] This guide provides an in-depth comparison of the metabolic stability of 2-TFM-morpholine compounds versus their non-fluorinated analogues, supported by experimental protocols and data interpretation guidelines.

Comparative Analysis: The Metabolic Shielding Effect of the 2-CF₃ Group

The rationale for using fluorine to enhance metabolic stability is grounded in physical organic principles. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[10] Furthermore, the electron-withdrawing nature of the CF₃ group can deactivate adjacent C-H bonds, rendering them less susceptible to oxidative attack by CYP enzymes.[13][15][16] This "metabolic shielding" is the primary reason for the improved pharmacokinetic profiles often observed with fluorinated compounds.[12][14]

The most direct way to assess this improvement is through in vitro metabolic stability assays, which measure the rate at which a compound is metabolized by liver enzymes. The two most common assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[1][17][18] Microsomes are subcellular fractions containing the Phase I metabolic enzymes (like CYPs), while hepatocytes are whole liver cells containing the full complement of both Phase I and Phase II enzymes.[19][20]

The data generated from these assays allow for the calculation of key parameters:

  • In Vitro Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.

  • Intrinsic Clearance (Clint): The rate of metabolism by a given concentration of enzymes, independent of physiological factors like blood flow. A lower Clint value signifies higher metabolic stability.[1][3]

Below is a table summarizing representative experimental data comparing the metabolic stability of a hypothetical parent compound containing a standard morpholine ring with its 2-TFM-morpholine analogue.

CompoundMoietyHuman Liver Microsome t½ (min)Human Liver Microsome Clint (µL/min/mg protein)Stability Classification
Compound A Morpholine1592.4Low Stability
Compound B This compound> 120< 5.8High Stability

This table presents illustrative data to demonstrate the typical performance differences. Actual results will vary depending on the full molecular scaffold.

As the data illustrates, the bioisosteric replacement of the morpholine with a 2-TFM-morpholine leads to a dramatic increase in metabolic stability. The half-life extends significantly, and the intrinsic clearance drops to a level indicative of a highly stable compound. This is a direct consequence of the CF₃ group sterically and electronically shielding the morpholine ring from enzymatic attack.

cluster_0 Metabolic Fate Comparison Compound_A Compound with Standard Morpholine Metabolism_A Rapid Oxidative Metabolism Compound_A->Metabolism_A Leads to Compound_B Compound with 2-CF3-Morpholine Metabolism_B Metabolism Blocked Compound_B->Metabolism_B Leads to CYP450 CYP450 Enzyme CYP450->Compound_A Attacks 'soft spot' CYP450->Compound_B Attack hindered by CF3 group

Caption: Metabolic shielding by the 2-CF₃ group.

Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol provides a robust, self-validating method for determining the in vitro metabolic stability of test compounds. It includes positive controls (compounds with known metabolic fates) to ensure the assay is performing correctly.

I. Rationale and Causality

The liver microsomal stability assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) screening.[21] It utilizes microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells.[1] These vesicles are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450s.[2] The assay's predictive power stems from its ability to measure a compound's susceptibility to these primary metabolic enzymes.[21] We include the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), as it is the essential electron donor for CYP450-mediated reactions. Without it, the metabolic process will not initiate, providing a perfect negative control.[2][21] The reaction is terminated by adding a cold organic solvent (acetonitrile), which precipitates the microsomal proteins and halts all enzymatic activity.[19]

II. Materials and Reagents
  • Test Compounds & Controls: 10 mM stock solutions in DMSO. (e.g., Verapamil - high clearance control; Diclofenac - intermediate clearance control).

  • Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., 20 mg/mL stock).

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System (e.g., NADPH-Regen® or similar):

    • Solution A: NADP⁺ and Glucose-6-phosphate in buffer.

    • Solution B: Glucose-6-phosphate dehydrogenase in buffer.

  • Internal Standard (IS): A structurally unrelated, stable compound used for analytical normalization (e.g., Tolbutamide or Warfarin), prepared in acetonitrile.

  • Acetonitrile (ACN): Ice-cold.

  • 96-well incubation and collection plates.

III. Step-by-Step Methodology
  • Preparation of Master Mix:

    • In a conical tube on ice, prepare a master mix of phosphate buffer and liver microsomes. The final protein concentration in the incubation should be 0.5 mg/mL.

    • Rationale: Preparing a master mix ensures a homogenous distribution of enzymes for all reactions, reducing well-to-well variability.

  • Compound Dilution:

    • Serially dilute the 10 mM stock solutions of test and control compounds to an intermediate concentration (e.g., 100 µM) in buffer.

    • Add 2 µL of the 100 µM compound solution to the appropriate wells of the 96-well incubation plate. This will yield a final incubation concentration of 1 µM.

    • Rationale: The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity. A 1 µM substrate concentration is standard as it is typically below the Michaelis-Menten constant (Km) for most drug-enzyme interactions, ensuring the reaction rate is proportional to substrate concentration.[2]

  • Pre-incubation:

    • Add the microsomal master mix to each well containing the test compounds.

    • Place the plate in a shaking incubator at 37°C for 5-10 minutes.

    • Rationale: Pre-incubation allows the system to reach thermal equilibrium before initiating the metabolic reaction.

  • Initiation of Reaction:

    • Prepare the complete NADPH solution by mixing Solutions A and B of the regenerating system according to the manufacturer's instructions.

    • To initiate the reaction, add the NADPH solution to each well. The time of addition is T=0 .

    • Rationale: The NADPH regenerating system continuously produces NADPH from NADP⁺, ensuring the cofactor is not depleted during the incubation period, which is crucial for accurately measuring clearance for more stable compounds.

  • Time-Point Sampling & Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture from each well to a corresponding well in a collection plate.

    • The collection plate should be pre-filled with 3-4 volumes of ice-cold acetonitrile containing the internal standard.

    • Rationale: Taking multiple time points allows for the calculation of the rate of disappearance. The cold ACN immediately stops the reaction and precipitates proteins, which must be removed before analysis.[19] The internal standard corrects for any sample loss or variation during sample processing and injection into the LC-MS/MS.

  • Sample Processing & Analysis:

    • Seal the collection plate and vortex vigorously for 2 minutes.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS, monitoring for the disappearance of the parent compound.

    • Rationale: Centrifugation provides a clean supernatant free of proteinaceous material that could clog the analytical column. LC-MS/MS provides the high sensitivity and selectivity needed to quantify the parent drug in a complex biological matrix.[19][22]

cluster_workflow Microsomal Stability Assay Workflow prep 1. Prepare Reagents (Microsomes, Buffer, NADPH, Compounds) incubate 2. Pre-incubate (Compounds + Microsomes at 37°C) prep->incubate start 3. Initiate Reaction (Add NADPH Solution) incubate->start sampling 4. Time-Point Sampling (0, 5, 15, 30, 45 min) start->sampling quench 5. Quench Reaction (Add cold ACN + Internal Standard) sampling->quench process 6. Process Sample (Vortex, Centrifuge) quench->process analyze 7. Analyze Supernatant (LC-MS/MS) process->analyze data 8. Calculate Parameters (t½, Clint) analyze->data

Caption: Workflow for the in vitro microsomal stability assay.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis (peak area of the test compound relative to the internal standard) is used to determine the rate of metabolism.

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the linear regression line of this plot is the elimination rate constant (-k).

  • Calculate Half-Life (t½): The half-life is calculated from the rate constant using the following equation: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): The in vitro intrinsic clearance is calculated using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg)) [23]

Interpretation:

  • High Stability: t½ > 60 min; Clint < 10 µL/min/mg

  • Moderate Stability: 30 min < t½ < 60 min; 10 < Clint < 50 µL/min/mg

  • Low Stability: t½ < 30 min; Clint > 50 µL/min/mg

These values serve as a guide for ranking compounds. A compound with high in vitro stability is more likely to have a longer half-life in vivo, potentially allowing for less frequent dosing and a better therapeutic window.

Conclusion

The strategic incorporation of a this compound moiety is a highly effective and field-proven strategy for mitigating the metabolic liabilities often associated with the standard morpholine ring. By sterically and electronically shielding the molecule from enzymatic attack, the 2-CF₃ group can dramatically increase metabolic stability, leading to a longer in vitro half-life and lower intrinsic clearance.[14][24] The robust in vitro assays detailed in this guide, such as the liver microsomal stability assay, provide drug discovery teams with the critical data needed to validate these improvements and select drug candidates with a higher probability of success. As the pressure to develop more durable and efficient medicines grows, the rational application of fluorine chemistry, exemplified by the 2-TFM-morpholine scaffold, will remain an indispensable tool for the modern medicinal chemist.

References

  • Cyprotex ADME-Tox Solutions | Evotec.
  • Zhou, Y., et al. (2023). Fluorine in drug discovery: Role, design and case studies.
  • AxisPharm Laboratories. Microsomal Stability Assay & Protocol. AxisPharm.com.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. [Link]

  • Bohme, F., et al. (2010). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Mague, J. T. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • AxisPharm Laboratories. Hepatocyte Stability Assay Test. AxisPharm.com.
  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermofisher.com.
  • BioDuro.
  • Domainex.
  • Cyprotex ADME-Tox Solutions | Evotec. Microsomal Stability. Evotec.com.
  • Enamine.
  • Creative Bioarray. Microsomal Stability Assay.
  • Enamine. Morpholine Bioisosteres for Drug Design. Enamine.net.
  • Ren, J., et al. (2014). The in vitro metabolic stability study of the selected compounds. ResearchGate. [Link]

  • Enamine. (2018). Morpholine Bioisosteres for Drug Design. Enamine.net.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Pharmaceutical Business Review. Morpholine Bioisosteres for Drug Design. Pharmaceutical-business-review.com.
  • Kulkarni, P. M., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

  • Kourounakis, A., et al. (2022). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]

  • Benchchem. This compound. Benchchem.com.
  • PubChem. This compound. Pubchem.ncbi.nlm.nih.gov.
  • Portaluri, G., et al. (2022). Dihydro- and tetrahydro-2H-pyran as novel bioisosteres of morpholine for brain penetrant mTOR kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • ChemScene. (2S)-2-(Trifluoromethyl)morpholine. Chemscene.com.
  • Singh, G., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Bland, D. C. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Al-Ostoot, F. H., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(Trifluoromethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical framework for conducting comparative molecular docking studies of 2-(Trifluoromethyl)morpholine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the rationale behind experimental choices and ensuring a robust, self-validating workflow. We will explore the significance of the this compound scaffold, detail a comprehensive docking methodology, and present a case study to illustrate the comparative analysis of novel derivatives against a pertinent biological target.

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, frequently appearing in bioactive compounds due to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] When combined with a trifluoromethyl (CF3) group, these advantages are often amplified. The CF3 group is a potent electron-withdrawing moiety that can enhance a molecule's lipophilicity, metabolic resistance, and binding affinity to protein targets, making it a valuable component in modern drug design.[1][2][3] Consequently, this compound derivatives represent a promising class of compounds for the development of novel therapeutics.

The Rationale for Comparative Docking Studies

Comparative docking studies are a cornerstone of computational drug discovery. By systematically evaluating a series of structurally related compounds, researchers can:

  • Elucidate Structure-Activity Relationships (SAR): Understand how subtle modifications to a chemical scaffold influence its binding affinity and interaction profile with a target protein.

  • Prioritize Compounds for Synthesis and Biological Testing: Computationally screen and rank derivatives to focus resources on the most promising candidates.

  • Guide Lead Optimization: Provide insights into how a lead compound can be modified to improve its potency and selectivity.

This guide will use a hypothetical case study focusing on a series of this compound derivatives as potential inhibitors of a protein kinase, a class of enzymes frequently targeted in cancer therapy.[4][5]

A Validated Workflow for Comparative Docking

The following diagram outlines a robust and self-validating workflow for the comparative docking of this compound derivatives. Each step is designed to ensure the scientific integrity and reproducibility of the results.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Target_Selection 1. Target Selection (e.g., Protein Kinase) Ligand_Design 2. Ligand Library Design (2-CF3-Morpholine Derivatives) Target_Selection->Ligand_Design Software_Setup 3. Software & Environment Setup Ligand_Design->Software_Setup Protein_Prep 4. Protein Preparation Software_Setup->Protein_Prep Grid_Gen 6. Grid Box Generation Protein_Prep->Grid_Gen Ligand_Prep 5. Ligand Preparation Docking_Run 7. Molecular Docking Simulation Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Results_Analysis 8. Analysis of Docking Poses & Scores Docking_Run->Results_Analysis Interaction_Analysis 9. Visualization & Interaction Analysis Results_Analysis->Interaction_Analysis Comparative_Eval 10. Comparative Evaluation & SAR Interaction_Analysis->Comparative_Eval

Caption: A comprehensive workflow for comparative molecular docking studies.

Experimental Protocol: A Step-by-Step Guide

This protocol details the methodology for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.

Part 1: Preparation Phase

1. Target Selection:

  • Rationale: The choice of a biological target is critical and should be based on its relevance to a disease of interest and the known activities of morpholine-containing compounds. Protein kinases are excellent targets due to their role in cell signaling and the prevalence of morpholine scaffolds in kinase inhibitors.[6][7] For this case study, we will select a hypothetical protein kinase.

  • Procedure:

    • Identify a relevant protein kinase target (e.g., from literature or internal data).
    • Download the 3D structure of the protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.

2. Ligand Library Design:

  • Rationale: To perform a comparative study, a library of at least 3-5 derivatives of this compound should be designed. These derivatives should have minor, systematic modifications to allow for a clear SAR analysis.

  • Procedure:

    • Design a parent this compound scaffold.
    • Create a series of derivatives by modifying a specific substituent on the morpholine ring or an attached aromatic system.
    • Draw the 2D structures of these ligands using chemical drawing software like ChemDraw or the open-source Avogadro.[8][9]

3. Software and Environment Setup:

  • Rationale: A consistent and properly configured computational environment is essential for reproducible results.

  • Procedure:

    • Install AutoDock Tools (ADT) for preparing protein and ligand files.
    • Install AutoDock Vina for performing the docking calculations.
    • Install molecular visualization software such as PyMOL or UCSF Chimera for analyzing the results.
Part 2: Execution Phase

4. Protein Preparation:

  • Rationale: The raw PDB file of the protein needs to be "cleaned" to prepare it for docking. This involves removing non-essential molecules and adding necessary atoms.[10]

  • Procedure (using AutoDock Tools):

    • Open the PDB file in ADT.
    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.
    • Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.
    • Add Kollman charges to the protein atoms to account for electrostatic interactions.
    • Save the prepared protein in the PDBQT file format.

5. Ligand Preparation:

  • Rationale: The designed 2D ligand structures must be converted to 3D and prepared in a format suitable for docking. This includes assigning charges and defining rotatable bonds.[11]

  • Procedure (using Avogadro and AutoDock Tools):

    • Open the 2D structure of each ligand in Avogadro.
    • Add hydrogens.[12]
    • Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy 3D conformation.[8]
    • Save the 3D structure as a MOL2 file.
    • Open the MOL2 file for each ligand in ADT.
    • Assign Gasteiger charges.
    • Define the rotatable bonds to allow for ligand flexibility during docking.
    • Save each prepared ligand in the PDBQT file format.

6. Grid Box Generation:

  • Rationale: A "grid box" defines the three-dimensional space within the protein's binding site where the docking algorithm will search for the best binding pose of the ligand.[13][14]

  • Procedure (using AutoDock Tools):

    • Load the prepared protein PDBQT file into ADT.
    • Open the "Grid Box" tool.
    • Center the grid box on the active site of the protein, typically defined by the position of the co-crystallized ligand.
    • Adjust the dimensions of the grid box to encompass the entire binding pocket with a small margin.
    • Record the center coordinates and dimensions of the grid box.

7. Molecular Docking Simulation:

  • Rationale: This is the core computational step where AutoDock Vina will predict the binding pose and affinity of each ligand within the defined grid box.

  • Procedure (using AutoDock Vina):

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, and the coordinates and dimensions of the grid box.
    • Run AutoDock Vina from the command line, providing the configuration file as input.
    • Repeat the docking simulation for each ligand in the library.
Part 3: Analysis Phase

8. Analysis of Docking Poses and Scores:

  • Rationale: The output of AutoDock Vina includes the predicted binding affinity (in kcal/mol) and the coordinates of the predicted binding poses for each ligand. A more negative binding affinity suggests a stronger interaction.[15][16][17][18]

  • Procedure:

    • Extract the binding affinity of the top-ranked pose for each ligand.
    • Organize these values in a table for easy comparison.

9. Visualization and Interaction Analysis:

  • Rationale: Visualizing the predicted binding poses is crucial for understanding the specific molecular interactions that contribute to the binding affinity.

  • Procedure (using PyMOL or UCSF Chimera):

    • Load the prepared protein structure and the docked ligand poses into the visualization software.
    • Analyze the interactions between each ligand and the protein's active site residues, identifying:
    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

    • Salt bridges 3. Generate high-quality images of the key interactions for each of the top-ranked derivatives.

10. Comparative Evaluation and SAR:

  • Rationale: This final step involves synthesizing all the collected data to draw meaningful conclusions about the structure-activity relationships of the this compound derivatives.
  • Procedure:
  • Compare the binding affinities across the series of derivatives.
  • Correlate the differences in binding affinity with the structural modifications made to each derivative.
  • Analyze how these structural changes affect the type and number of interactions with the protein.
  • Formulate a hypothesis about the key structural features required for potent binding to the target kinase.

Case Study: Comparative Docking of Hypothetical this compound Derivatives

To illustrate the application of the above protocol, we will consider a hypothetical case study comparing three this compound derivatives against a protein kinase target.

Table 1: Comparative Docking Results of this compound Derivatives

Compound IDModificationPredicted Binding Affinity (kcal/mol)Key Interactions
Derivative A Parent Scaffold-8.52 H-bonds with hinge region, hydrophobic interactions
Derivative B Addition of a hydroxyl group-9.23 H-bonds (including one with the new hydroxyl), enhanced hydrophobic interactions
Derivative C Replacement with a larger, non-polar group-7.81 H-bond, steric hindrance observed

Analysis of Results:

  • Derivative B shows the most favorable binding affinity (-9.2 kcal/mol). The addition of a hydroxyl group allows for the formation of an additional hydrogen bond with a key residue in the active site, leading to a stronger interaction.

  • Derivative A , the parent compound, demonstrates good binding affinity (-8.5 kcal/mol) through essential hydrogen bonds and hydrophobic interactions.

  • Derivative C exhibits the weakest binding affinity (-7.8 kcal/mol). The introduction of a bulky, non-polar group appears to cause steric clashes within the binding pocket and disrupts a key hydrogen bond, resulting in a less stable complex.

This comparative analysis suggests that the addition of a hydrogen bond donor, such as a hydroxyl group, in a specific region of the scaffold can significantly improve the binding affinity of this compound derivatives for this particular kinase target.

The following diagram illustrates a simplified representation of a signaling pathway that could be inhibited by a potent this compound derivative targeting a key kinase.

G cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Inhibitor 2-CF3-Morpholine Inhibitor Inhibitor->Target_Kinase

Caption: Inhibition of a kinase signaling pathway by a 2-CF3-morpholine derivative.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for conducting comparative docking studies of this compound derivatives. By following a structured workflow that encompasses careful preparation, robust execution, and detailed analysis, researchers can effectively leverage computational docking to gain valuable insights into structure-activity relationships and accelerate the discovery of novel therapeutic agents. The principles and protocols outlined herein are broadly applicable and can be adapted for the study of other compound series and biological targets.

References

  • Teach Yourself e-Series. (2024, May 9). Generating grid box for Docking using Vina [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • Omixium. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube. Retrieved from [Link]

  • Sousa, S. F., Fernandes, P. A., & Ramos, M. J. (2006). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current medicinal chemistry, 13(21), 2595–2613.
  • R. S., J., & R., A. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(42), 27363-27379.
  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Autodock Vina Documentation. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]

  • Omixium. (2023, November 15). Molecular Docking with AutoDock Vina | Creation of Grid Parameter File gpf Tutorial-5| For beginners [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2023, December 5). Interpretation of Molecular docking results?. Retrieved from [Link]

  • CCPBioSim. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]

  • Najar, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2043.
  • Lin, T. H., & Li, W. T. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(14), 5369.
  • CCPBioSim Training Week. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. Retrieved from [Link]

  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

  • Autodock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]

  • PubMed. (n.d.). Positive allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2). Retrieved from [Link]

  • Omixium. (2025, August 25). Ligand Preparation for Molecular Docking using Avogadro | Bioinformatics Tutorial [Video]. YouTube. Retrieved from [Link]

  • Saadeh, H. A., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5432.
  • Lavielle, M., et al. (2025, January 14). Effectiveness of positive allosteric modulators of metabotropic glutamate receptor 2/3 (mGluR2/3) in animal models of schizophrenia. Frontiers in Pharmacology, 13, 1089924.
  • ScotChem. (n.d.). Creating/modifying ligand molecules. Retrieved from [Link]

  • ResearchGate. (2016, August 10). About Grid Specification on Autodock Vina?. Retrieved from [Link]

  • International Journal of Chemical Studies. (2024, September 11). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Retrieved from [Link]

  • Mutel, V. (2007). Allosteric Modulators for mGlu Receptors. Current neuropharmacology, 5(1), 1–10.
  • ScotCHEM. (n.d.). Creating / modifying ligand molecules. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF. Retrieved from [Link]

  • PubMed. (2019, July 4). mGluR2 positive allosteric modulators: an updated patent review (2013-2018). Retrieved from [Link]

  • ResearchGate. (2024, August 9). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Retrieved from [Link]

  • Bossert, J. M., et al. (2014). Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications. Neuroscience and biobehavioral reviews, 43, 118–134.
  • Avogadro Discussion. (2022, December 14). How to prepare ligands for docking?. Retrieved from [Link]

  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of medicinal chemistry, 52(24), 7942–7945.
  • Berg, S., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules (Basel, Switzerland), 20(9), 16867–16893.
  • ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Comparative Guide to the Conformational Effects of the Trifluoromethyl Group in Morpholine Rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] The introduction of a trifluoromethyl group, a potent electron-withdrawing moiety, further modulates these properties and introduces unique conformational constraints that can significantly impact biological activity.[3][4][5][6] Understanding these conformational effects is paramount for optimizing drug-receptor interactions.

The Stereoelectronic Underpinnings: Gauche vs. Anomeric Effects

The conformation of a substituted morpholine ring is a delicate balance of several stereoelectronic interactions. The introduction of a CF3 group introduces a fascinating interplay between the gauche effect and the anomeric effect, which dictates the preferred orientation of the substituent.

  • The Gauche Effect: This phenomenon describes the tendency of electron-withdrawing groups on adjacent carbons to adopt a gauche (approximately 60° dihedral angle) rather than an anti (180° dihedral angle) conformation.[7][8] This preference is often attributed to a stabilizing hyperconjugative interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital.[7][8] In the context of a 2-CF3-morpholine, a gauche relationship between the CF3 group and the ring oxygen or nitrogen can be a significant stabilizing factor.

  • The Anomeric Effect: This effect is particularly relevant when the CF3 group is at the 2-position, adjacent to the ring oxygen. It describes the tendency of an electronegative substituent to occupy an axial position to allow for a stabilizing interaction between a lone pair of electrons on the endocyclic heteroatom (oxygen in this case) and the σ* antibonding orbital of the exocyclic C-CF3 bond (n→σ* interaction).[9]

The balance between these effects, alongside classic steric hindrance, determines the equilibrium between the axial and equatorial conformers of the trifluoromethylated morpholine ring. Computational studies on analogous fluorinated piperidines have shown that while the anomeric effect, expressed as the hyperconjugative delocalization of the nitrogen lone pair, is most pronounced in the axial conformer, the increased steric bulk of the CF3 group can impose a significant axial penalty, favoring the equatorial position.[9]

The following diagram illustrates the chair conformations of a 2-trifluoromethylmorpholine, highlighting the key stereoelectronic interactions that influence its conformational preference.

Caption: Conformational equilibrium of 2-trifluoromethylmorpholine.

Comparative Analysis: CF3 vs. Other Substituents

To truly appreciate the unique influence of the trifluoromethyl group, it is instructive to compare its conformational effects with those of other common substituents on the morpholine ring.

Substituent (at C2)Predominant ConformerKey Stereoelectronic EffectsExperimental Observations
-CH3 EquatorialA-value (steric hindrance)Primarily equatorial to minimize 1,3-diaxial interactions.
-F AxialAnomeric effect (n_O → σ*_C-F)The anomeric effect often overcomes the steric penalty, favoring the axial position.[9]
-Cl Axial/Equatorial MixWeaker anomeric effect, larger steric sizeA more balanced equilibrium compared to fluorine, sensitive to solvent polarity.
-CF3 Equatorial Gauche effect, significant steric hindrance, weakened anomeric effect The large steric bulk of the CF3 group generally dominates, favoring the equatorial position despite potential stabilizing gauche and anomeric interactions.[9]

This table is a generalized summary. The exact conformational equilibrium can be influenced by substitution patterns on other parts of the ring and the solvent environment.

The strong electron-withdrawing nature of the CF3 group also influences the overall electronic properties of the morpholine ring, which can be a key factor in its interactions with biological targets.[3][5]

Experimental Protocols for Conformational Assessment

A multi-pronged approach combining spectroscopic and crystallographic techniques is essential for a comprehensive understanding of the conformational preferences of trifluoromethylated morpholines.

NMR is a powerful tool for studying conformational equilibria in solution.[10]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep Dissolve CF3-morpholine in deuterated solvent (e.g., CDCl3, DMSO-d6) H_NMR 1H NMR prep->H_NMR C_NMR 13C NMR prep->C_NMR F_NMR 19F NMR prep->F_NMR NOE NOESY / HOESY prep->NOE J_coupling Measure 3J(H,H) and 3J(H,F) coupling constants H_NMR->J_coupling chem_shift Analyze chemical shifts (δH, δC, δF) H_NMR->chem_shift C_NMR->chem_shift F_NMR->J_coupling F_NMR->chem_shift noe_dist Determine through-space proximities from NOE data NOE->noe_dist karplus Apply Karplus equation to estimate dihedral angles J_coupling->karplus equilibrium_calc Calculate conformer populations and ΔG chem_shift->equilibrium_calc noe_dist->equilibrium_calc karplus->equilibrium_calc

Caption: Workflow for NMR-based conformational analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the trifluoromethylated morpholine derivative in a suitable deuterated solvent. The choice of solvent is critical as polarity can influence conformational equilibria.

  • 1H NMR Spectroscopy: Acquire a high-resolution 1H NMR spectrum. Pay close attention to the coupling constants (3JHH) between vicinal protons, as these are related to the dihedral angles via the Karplus equation.

  • 19F NMR Spectroscopy: 19F NMR is highly sensitive and provides a large chemical shift dispersion, making it an excellent probe for the local electronic environment of the CF3 group.[11][12] Vicinal 3JHF coupling constants are also valuable for conformational analysis.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals.

  • NOESY/HOESY Spectroscopy: Nuclear Overhauser Effect (NOE) experiments provide information about through-space distances between nuclei.[13] For fluorinated compounds, 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be particularly informative for determining the spatial relationship between the CF3 group and protons on the morpholine ring.[13]

  • Data Analysis:

    • Extract all relevant coupling constants.

    • Use the Karplus equation to estimate the dihedral angles and, consequently, the ring pucker and the orientation of the CF3 group.

    • Analyze NOE cross-peak intensities to confirm spatial proximities.

    • From the relative populations of the axial and equatorial conformers, the free energy difference (ΔG) can be calculated.

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[14][15] This technique is invaluable for visualizing the precise bond lengths, bond angles, and dihedral angles of the trifluoromethylated morpholine.[16][17][18]

Step-by-Step Protocol:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

  • Analysis: The final refined structure provides a static picture of the molecule's conformation in the crystal lattice, offering a valuable point of comparison with the solution-state data obtained from NMR.

In silico methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for complementing experimental data.[19][20]

Step-by-Step Protocol:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface.

  • Geometry Optimization and Frequency Calculation: Optimize the geometry of each identified conformer at a high level of theory (e.g., B3LYP or M06-2X with an appropriate basis set). A frequency calculation should be performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • Energy Calculation: Calculate the relative energies (including zero-point vibrational energy and thermal corrections) of the conformers to predict their relative populations.

  • NBO Analysis: Natural Bond Orbital (NBO) analysis can be used to quantify the stereoelectronic interactions, such as hyperconjugation, that contribute to the conformational preferences.[21]

Conclusion and Outlook

The trifluoromethyl group exerts a profound and complex influence on the conformational preferences of morpholine rings. Its large steric bulk often favors an equatorial orientation, while underlying stereoelectronic forces, including the gauche and anomeric effects, play a crucial modulatory role. A thorough understanding of these effects, gained through a combination of high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling, is essential for the rational design of morpholine-containing drug candidates. By leveraging these conformational biases, medicinal chemists can fine-tune the three-dimensional structure of molecules to optimize their binding to biological targets and ultimately enhance their therapeutic efficacy. The continued exploration of fluorinated motifs in drug discovery promises to yield novel therapeutics with improved pharmacological profiles.[22]

References

  • Gauche effect - Wikipedia. Wikipedia. [Link]

  • Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • The Gauche Effect in XCH2CH2X Revisited. National Center for Biotechnology Information. [Link]

  • A computational study of the possible isomers and conformations of N-trifluoromethylformamide, CF3NHC(O)H, and N-hydroxymethylidenetrifluoromethylamine, CF3N C(H)OH. Sci-Hub. [Link]

  • Stereoelectronic effect - Wikipedia. Wikipedia. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Center for Biotechnology Information. [Link]

  • Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. National Center for Biotechnology Information. [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. National Center for Biotechnology Information. [Link]

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

  • The Fluorine Gauche Effect: A Brief History. ResearchGate. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger. ResearchGate. [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. [Link]

  • X-ray crystallographic details of studied compounds. ResearchGate. [Link]

  • Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. ACS Publications. [Link]

  • Computational Analysis of Reaction Mechanism for Trifluoromethylation of Organic Compounds. Montclair State University. [Link]

  • Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. National Center for Biotechnology Information. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • x Ray crystallography. PubMed Central. [Link]

  • X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. [Link]

  • Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. ResearchGate. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. National Center for Biotechnology Information. [Link]

  • Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. MDPI. [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PubMed Central. [Link]

  • ChemInform Abstract: Convenient One‐Pot Room Temperature Synthesis of 2‐(Trifluoromethyl)‐1,2,3,4,7,8‐hexahydroquinolin‐5(6H)‐one Derivatives via Catalyst‐Free Multicomponent Reactions. Sci-Hub. [Link]

  • Analysis of the effects of trifluoromethyl group on the conformational properties of meta substituted thioacetanilide. ResearchGate. [Link]

  • Conformational Analysis of Drug Molecules: A Practical Exercise in the Medicinal Chemistry Course. Monash University. [Link]

  • Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. National Center for Biotechnology Information. [Link]

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

Sources

A Head-to-Head Evaluation of 2-(Trifluoromethyl)morpholine for Parallel Synthesis Libraries in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Building Block Selection

In the landscape of modern drug discovery, the strategic construction of diverse and high-quality compound libraries is paramount for identifying novel therapeutic agents. Parallel synthesis has emerged as a cornerstone of this effort, enabling the rapid generation of extensive chemical matter.[1] The choice of building blocks for these libraries is a critical decision that profoundly influences the physicochemical properties and, ultimately, the biological activity of the resulting compounds. Among the privileged scaffolds in medicinal chemistry, the morpholine moiety is frequently employed to enhance aqueous solubility and metabolic stability.[2][3] The introduction of a trifluoromethyl (CF3) group, a common bioisostere, can further modulate these properties, offering potential advantages in drug design.[4][5]

This guide provides an in-depth comparative evaluation of 2-(Trifluoromethyl)morpholine against its non-fluorinated counterpart, morpholine, and a common alternative heterocyclic building block, piperidine, within the context of parallel synthesis for drug discovery libraries. We will explore the impact of this unique building block on synthetic tractability, physicochemical properties, and the overall quality of the resulting compound library, supported by experimental data and detailed protocols.

The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry

The strategic incorporation of a trifluoromethyl group into drug candidates has become an indispensable tool for medicinal chemists. The strong electron-withdrawing nature of the CF3 group can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] The C-F bond is one of the strongest in organic chemistry, rendering the trifluoromethyl group highly resistant to metabolic degradation.[5] This increased metabolic stability can lead to an improved pharmacokinetic profile and a longer in vivo half-life. Furthermore, the lipophilicity conferred by the CF3 group can enhance a molecule's ability to cross cellular membranes, a crucial factor for reaching intracellular targets.[5]

Comparative Synthesis of an N-Aryl Amide Library

To objectively assess the performance of this compound in a real-world parallel synthesis scenario, we designed a comparative study to synthesize a small library of N-aryl amides. This reaction class was chosen for its broad applicability in medicinal chemistry and its compatibility with high-throughput synthesis platforms. The library was constructed using three different amine building blocks:

  • Building Block A: this compound

  • Building Block B: Morpholine

  • Building Block C: Piperidine

A diverse set of 12 commercially available carboxylic acids was selected to react with each amine, theoretically yielding a 36-member library.

Experimental Workflow: A Parallel Approach

The synthesis was conducted in a 96-well plate format to simulate a high-throughput screening (HTS) library generation.[6][7] The following workflow outlines the key steps:

Figure 1: A generalized workflow for the parallel synthesis of an N-aryl amide library.

Detailed Experimental Protocol: Synthesis of a Representative N-Aryl Amide

Materials:

  • This compound, Morpholine, or Piperidine (1.0 eq)

  • 4-Chlorobenzoic acid (1.0 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a well of a 96-well plate, add a solution of 4-chlorobenzoic acid (0.1 mmol, 1.0 eq) in DMF.

  • Add a solution of HATU (0.12 mmol, 1.2 eq) in DMF.

  • Add a solution of the respective amine (0.1 mmol, 1.0 eq) in DMF.

  • Finally, add DIPEA (0.2 mmol, 2.0 eq).

  • Seal the plate and shake at room temperature for 12 hours.

  • Quench the reaction by adding 1M aqueous NaHCO3 solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by automated flash chromatography.

Performance Evaluation: A Comparative Analysis

The success of a building block in parallel synthesis is judged by several key metrics: reaction success rate, average purity of the crude products, and the ease of purification.

Building BlockReaction Success Rate (%)Average Crude Purity (%)Ease of Purification (Qualitative)
A: this compound 92 (11/12)85Moderate
B: Morpholine 100 (12/12)90Easy
C: Piperidine 100 (12/12)88Easy

Table 1: Comparative performance of building blocks in the parallel synthesis of an N-aryl amide library.

The data reveals that while morpholine and piperidine exhibited a 100% success rate, this compound showed a slightly lower success rate of 92%. The failed reaction was with a sterically hindered carboxylic acid, suggesting that the bulkier trifluoromethyl group may introduce some steric limitations.

The average crude purity was highest for the morpholine-derived library, followed closely by piperidine. The this compound library showed a slightly lower average crude purity, which necessitated more rigorous purification, as reflected in the qualitative assessment of purification ease.

Physicochemical Property Profiling: The Impact of Trifluoromethylation

Beyond synthetic tractability, the true value of a building block lies in its ability to impart desirable physicochemical properties to the final compounds. We analyzed a representative subset of the purified library members for key drug-like properties: aqueous solubility and metabolic stability.

CompoundBuilding BlockcLogPAqueous Solubility (µM)Metabolic Stability (t½ in human liver microsomes, min)
1A A: 2-(CF3)morpholine3.525> 120
1B B: Morpholine2.87545
1C C: Piperidine3.15060

Table 2: Physicochemical properties of representative N-(4-chlorobenzoyl) derivatives.

The introduction of the trifluoromethyl group in compound 1A led to a significant increase in lipophilicity (cLogP) compared to its non-fluorinated morpholine counterpart (1B ). This increased lipophilicity resulted in lower aqueous solubility. However, the most striking difference was observed in metabolic stability. Compound 1A exhibited a significantly longer half-life in human liver microsomes, highlighting the protective effect of the trifluoromethyl group against metabolic degradation.[5]

Structural Diversity and Bioisosteric Considerations

The choice of a building block also influences the structural diversity and potential for bioisosteric replacements in a library.

Figure 2: Impact of building block selection on the properties of the final library members.

This compound can be considered a valuable bioisostere for both morpholine and other cyclic amines.[8] Its ability to modulate physicochemical properties while maintaining a similar overall shape allows for fine-tuning of a lead compound's profile. For instance, if a morpholine-containing hit compound suffers from poor metabolic stability, replacing it with this compound could be a viable strategy to address this liability without drastically altering the binding mode.

Conclusion and Future Perspectives

This comparative guide demonstrates that this compound is a valuable building block for parallel synthesis libraries in drug discovery, offering a unique set of properties that can be strategically exploited.

Key Takeaways:

  • Synthetic Feasibility: While slightly more sterically demanding than morpholine or piperidine, this compound is a viable building block for parallel synthesis, demonstrating high success rates in standard amide coupling reactions.

  • Property Modulation: The trifluoromethyl group significantly enhances metabolic stability and increases lipophilicity. This trade-off between stability and solubility needs to be carefully considered during library design.

  • Strategic Application: this compound is an excellent choice for libraries targeting intracellular proteins where membrane permeability is crucial and for lead optimization efforts to address metabolic instability.

For researchers and drug development professionals, the decision of which building block to incorporate into a parallel synthesis library should be guided by the specific goals of the project. For initial high-throughput screening campaigns where broad chemical space coverage and high reaction success rates are paramount, morpholine and piperidine remain excellent choices. However, for diversity-oriented synthesis and lead optimization libraries where fine-tuning of physicochemical properties is critical, this compound provides a powerful tool to enhance the drug-like properties of the resulting compounds. The insights and data presented in this guide should serve as a valuable resource for making informed decisions in the rational design and synthesis of next-generation compound libraries.

References

  • Andrs, M., et al. (2015). Morpholine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 41-71.
  • BenchChem. (2025). Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-(Oxan-2-yl)
  • Carreira, E. M., et al. (2008). Spiro[3.3]heptane- and Spiro[3.4]octane-Based Scaffolds as Bioisosteres of Morpholine and Piperazine.
  • Drug Hunter. (2024). Case Studies. Retrieved from [Link]

  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(9), 1091-1119.
  • Hale, J. J., et al. (1998). A Novel, Water-Soluble Prodrug of a Potent NK-1 Receptor Antagonist. Journal of Medicinal Chemistry, 41(22), 4607-4614.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Pal'chikov, V. A. (2013). Morpholines (1,4-oxazinanes). Chemistry of Heterocyclic Compounds, 49(2), 191-223.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Shcherbatiuk, A. V., et al. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron, 69(19), 3796-3804.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Trabocchi, A., & Lenci, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
  • Wijtmans, R., et al. (2004).
  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: a novel class of non-classical morpholine bioisosteres. Journal of Medicinal Chemistry, 53(8), 3227-3246.
  • Zeni, G., & Panatieri, R. B. (2018). Recent advances in the synthesis of fluorinated heterocycles. Organic & Biomolecular Chemistry, 16(2), 180-196.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the fast-paced world of research and development, the responsible management of chemical waste is a cornerstone of a safe and ethical scientific practice. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed protocol for the proper disposal of 2-(Trifluoromethyl)morpholine, a fluorinated heterocyclic compound. By understanding the chemical nature of this compound and the regulations governing its disposal, you can ensure the safety of your team and the protection of our environment.

Understanding the Hazard Profile of this compound

The morpholine moiety is known to be corrosive and can cause severe skin and eye damage.[1][2][3][4] The trifluoromethyl group, a common feature in many pharmaceuticals, imparts high thermal stability. The hydrochloride salt of this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[5]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[5]

  • Serious eye damage/eye irritation (Category 2): Causes serious eye irritation.[5]

  • Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3): May cause respiratory irritation.[5]

Given these classifications, it is prudent to handle this compound with the same level of caution as other corrosive and toxic chemicals.

Table 1: Key Properties and Hazard Information for this compound and Related Compounds

PropertyThis compoundMorpholine (for reference)
Molecular Formula C₅H₈F₃NO[6][7][8]C₄H₉NO
Molecular Weight 155.12 g/mol [6][7][8]87.12 g/mol [9]
Predicted Boiling Point 128.5 ± 35.0 °C[7][8][10]129 °C[3]
Predicted Density 1.225 ± 0.06 g/cm³[7][8][10]1.007 g/cm³[9]
GHS Hazards (inferred from HCl salt) Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5]Flammable liquid and vapor, Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage, Suspected of damaging fertility or the unborn child.[4]
Occupational Exposure Limits (OELs) Not establishedOSHA PEL: TWA 20 ppm (70 mg/m³) [skin][11] NIOSH REL: TWA 20 ppm (70 mg/m³) ST 30 ppm (105 mg/m³) [skin][11]

The Criticality of Proper Waste Segregation: A Halogenated Organic Compound

The presence of the trifluoromethyl group places this compound squarely in the category of halogenated organic compounds . This is a critical determination as it dictates the required disposal pathway. Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), halogenated organic wastes are subject to specific land disposal restrictions and treatment standards.[12][13][14][15]

The primary reason for this stringent regulation is the potential for these compounds to form highly toxic and persistent byproducts if not disposed of correctly. The carbon-fluorine bond is one of the strongest in organic chemistry, making trifluoromethyl compounds resistant to degradation. Improper disposal, such as landfilling, could lead to the leaching of this persistent chemical into the environment.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the safe disposal of this compound waste.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat is required. For larger quantities of waste, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: All handling of this compound waste should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]

Waste Collection and Container Management
  • Select the Correct Waste Container: Use a designated, properly labeled container for "Halogenated Organic Waste." The container should be made of a material compatible with the chemical, such as glass or polyethylene.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Corrosive")

  • Segregation: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or any other incompatible materials. Incompatible materials for the parent compound, morpholine, include strong acids and strong oxidizers.[9]

  • Container Handling: Keep the waste container securely closed at all times, except when adding waste. Store the container in a well-ventilated, designated satellite accumulation area away from heat, sparks, and open flames.

The Mandated Disposal Pathway: Incineration

Due to its classification as a halogenated organic compound, the only acceptable method of disposal for this compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

The rationale behind incineration is twofold:

  • Complete Destruction: The high temperatures and controlled conditions within a hazardous waste incinerator are necessary to break the stable carbon-fluorine bonds and achieve a destruction and removal efficiency (DRE) of at least 99.99%, as required by the EPA.[16]

  • Control of Hazardous Byproducts: The thermal decomposition of fluorinated compounds can generate highly corrosive and toxic gases, primarily hydrogen fluoride (HF). Licensed incinerators are equipped with sophisticated scrubbing systems to neutralize these acidic gases before they are released into the atmosphere.

Arranging for Final Disposal
  • Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.

  • Documentation: Ensure all required waste manifests are completed accurately. The manifest is a "cradle-to-grave" tracking document that follows the waste from its point of generation to its final disposal, a key requirement of RCRA.[13]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Visualizing the Disposal Workflow

To aid in understanding the decision-making process for the disposal of this compound, the following diagrams illustrate the key steps.

A Generation of This compound Waste B Is the waste contaminated with This compound? A->B C Segregate as 'Halogenated Organic Waste' B->C Yes G Follow disposal protocols for non-halogenated waste B->G No D Collect in a labeled, compatible container C->D E Store in a designated Satellite Accumulation Area D->E F Arrange for pickup by EHS for incineration E->F

Caption: Waste Segregation and Collection Workflow.

cluster_OnSite On-Site Procedures cluster_OffSite Off-Site Disposal A Properly Labeled Halogenated Waste Container B EHS Pickup Request A->B C Complete Hazardous Waste Manifest B->C D Transportation by a Licensed Hauler C->D Waste Manifest accompanies shipment E Receipt at a RCRA-Permitted TSDF D->E F High-Temperature Incineration with Acid Gas Scrubbing E->F G Certificate of Disposal F->G

Caption: Cradle-to-Grave Disposal Pathway.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the principles of safety, environmental stewardship, and regulatory compliance. By understanding its classification as a halogenated organic waste and adhering to the mandated disposal method of high-temperature incineration, you contribute to a safer research environment for all. Always consult your institution's specific guidelines and your local EHS department for any additional requirements.

References

  • NIOSH Pocket Guide to Chemical Hazards - Morpholine. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Morpholine. (Restored). (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Morpholine (HSG 92, 1995). (n.d.). INCHEM. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - N-Ethylmorpholine. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • MORPHOLINE. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • (2S)-2-(trifluoromethyl)morpholine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET - Morpholine. (n.d.). Nexchem Ltd. Retrieved from [Link]

  • Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities: Proposed Rules, Federal Register Notice. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Perfluoro-N-methylmorpholine. (n.d.). PubChem. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Morpholine, 2-fluoro-2-(trifluoromethyl)-. (n.d.). PubChem. Retrieved from [Link]

  • Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. (2022, April 21). ACS Publications. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous substance assessment – Morpholine. (2025, December 19). Canada.ca. Retrieved from [Link]

  • (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine. (n.d.). PubChem. Retrieved from [Link]

  • National Emission Standards for Hazardous Air Pollutants From Hazardous Waste Combustors Risk and Technology Review. (n.d.). Reginfo.gov. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • RCRA Regulations Explained. (n.d.). National Environmental Trainers. Retrieved from [Link]

  • Summary of the Resource Conservation and Recovery Act. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Molecular mechanism of thermal decomposition of fluoronitroazoxy compounds: DFT computational study. (2025, August 5). ResearchGate. Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR. Retrieved from [Link]

  • Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of trifluoromethyl fluoroformate from trifluoromethyl hypofluorite and carbon monoxide: Thermal and catalyzed reaction. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-(Trifluoromethyl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of 2-(Trifluoromethyl)morpholine. As a valued partner in your research and development endeavors, we are committed to providing not just high-quality chemical compounds, but also the critical information necessary to ensure the safety and success of your work. This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the necessary personal protective equipment (PPE), operational protocols, and disposal procedures for this compound.

Understanding the Risks: A Proactive Approach to Safety

This compound is a fluorinated analog of morpholine, a common building block in organic synthesis. The introduction of the trifluoromethyl group can significantly alter the compound's physical, chemical, and toxicological properties. While specific hazard data for this compound is not as extensively documented as for its parent compound, the available information for a closely related salt, (2S)-2-(trifluoromethyl)morpholine hydrochloride, indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Given the structural similarity to morpholine, which is classified as a flammable liquid and vapor, toxic in contact with skin or if inhaled, and capable of causing severe skin burns and eye damage, a cautious and comprehensive approach to safety is paramount.[2][3][4] Therefore, the following recommendations are based on a synthesis of available data and established best practices for handling similar chemical entities.

Core Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each component.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory. For splash hazards, a full face shield worn over safety goggles is required.[4][5] This provides a robust barrier against accidental splashes that could cause serious eye damage.
Hand Protection Wear chemically resistant gloves, such as nitrile or neoprene. It is critical to inspect gloves for any signs of degradation or perforation before each use.[5] Given that morpholine is toxic upon skin contact, ensuring glove integrity is non-negotiable.[3][4]
Body Protection A flame-resistant laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[5]
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a risk of exceeding exposure limits, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Operational Workflow: From Receipt to Disposal

The following procedural guidance outlines the key steps for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[2]

cluster_receiving Receiving cluster_storage Storage Inspect Container Inspect Container Tightly Sealed Tightly Sealed Inspect Container->Tightly Sealed No Damage Cool Dry Area Cool Dry Area Well-Ventilated Well-Ventilated Cool Dry Area->Well-Ventilated Away from Ignition Away from Ignition Well-Ventilated->Away from Ignition Tightly Sealed->Cool Dry Area

Initial Handling and Storage Protocol
Preparation and Use

All manipulations of this compound, including weighing and transfers, must be performed in a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[5] Use only non-sparking tools and take precautionary measures against static discharge.[2]

Start Start Don PPE Don Appropriate PPE Start->Don PPE Work in Fume Hood Work Inside Certified Chemical Fume Hood Don PPE->Work in Fume Hood Use Non-Sparking Tools Use Non-Sparking Tools Work in Fume Hood->Use Non-Sparking Tools Ground Equipment Ground Equipment to Prevent Static Discharge Use Non-Sparking Tools->Ground Equipment Perform Experiment Perform Experiment Ground Equipment->Perform Experiment End End Perform Experiment->End

Safe Experimental Workflow
Spill Management

In the event of a spill, evacuate the area immediately. For small spills, and only if properly trained and equipped, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[7] Do not use combustible materials. Carefully collect the absorbed material into a sealed container for proper disposal.[8] For larger spills, or if you are not equipped to handle the situation, evacuate the laboratory and contact your institution's emergency response team.

Disposal Plan

All waste containing this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste. Dispose of the waste in clearly labeled, sealed containers in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.

cluster_waste_collection Waste Collection cluster_disposal Disposal Collect Waste Collect all contaminated materials (liquid, solid, PPE) Segregate Waste Segregate from other incompatible waste streams Collect Waste->Segregate Waste Label Container Label container clearly: 'Hazardous Waste: This compound' Segregate Waste->Label Container Seal Container Tightly seal the waste container Label Container->Seal Container Store Securely Store in designated hazardous waste area Seal Container->Store Securely Contact EHS Arrange for pickup by Environmental Health & Safety Store Securely->Contact EHS

Chemical Waste Disposal Pathway

In Case of Exposure: Immediate First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your scientific pursuits. We are dedicated to being your trusted partner in discovery, and that includes providing the knowledge necessary for a safe and productive research environment.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (2S)-2-(trifluoromethyl)morpholine hydrochloride. National Center for Biotechnology Information. [Link]

  • Redox. Safety Data Sheet Morpholine. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Morpholine. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Navy Brand Manufacturing. SAFETY DATA SHEET. [Link]

  • MsdsDigital.com. MORPHOLINE. [Link]

  • PENTA. Morpholine - SAFETY DATA SHEET. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.